1-Cyclopentyl-4-methylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLNQBADBSYAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443644 | |
| Record name | 1-CYCLOPENTYL-4-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-55-4 | |
| Record name | 1-CYCLOPENTYL-4-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopentyl-4-methylbenzene
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyclopentyl-4-methylbenzene, a substituted aromatic hydrocarbon. The document details a robust synthetic methodology based on the Friedel-Crafts alkylation of toluene. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction
This compound, also known as p-tolylcyclopentane, is an alkylated aromatic hydrocarbon with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a cyclopentyl group attached to a toluene moiety, provides a unique combination of aliphatic and aromatic characteristics. Understanding its synthesis and unequivocally confirming its structure through modern analytical techniques are paramount for its effective utilization.
This guide presents a detailed exploration of a reliable synthetic route to this compound and the multifaceted approach required for its complete characterization. The methodologies described herein are designed to be both informative for experienced researchers and accessible to those newer to the field of synthetic organic chemistry.
Synthesis of this compound via Friedel-Crafts Alkylation
The synthesis of this compound is most effectively achieved through a Friedel-Crafts alkylation reaction.[1][2][3] This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, in this case, toluene, with an alkylating agent in the presence of a Lewis acid catalyst.[1] The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is expected to be the major isomer.
Reaction Mechanism
The Friedel-Crafts alkylation of toluene with a cyclopentylating agent, such as cyclopentyl bromide, proceeds through the following mechanistic steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) interacts with the alkylating agent (cyclopentyl bromide) to generate a cyclopentyl carbocation or a polarized complex that acts as the electrophile.[4]
-
Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the electrophilic cyclopentyl species. This attack preferentially occurs at the ortho and para positions due to the electron-donating nature of the methyl group.
-
Formation of the Arenium Ion: The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, such as the [AlCl₃Br]⁻ complex, removes a proton from the carbon atom bearing the new cyclopentyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Reaction mechanism of Friedel-Crafts alkylation.
Experimental Protocol
This protocol describes the synthesis of this compound from toluene and cyclopentyl bromide using aluminum chloride as the catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Toluene | 92.14 | 50 mL | ~0.47 |
| Cyclopentyl bromide | 149.03 | 10 g | 0.067 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 9.8 g | 0.073 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Initial Charging: To the flask, add anhydrous aluminum chloride (9.8 g) and dichloromethane (50 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of cyclopentyl bromide (10 g) in toluene (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker. This should be done in a fume hood as HCl gas will be evolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM and excess toluene) under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.2 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.
-
Benzylic Proton: A multiplet (quintet or complex multiplet) around δ 2.9-3.0 ppm is characteristic of the single proton on the cyclopentyl ring directly attached to the aromatic ring.
-
Cyclopentyl Protons: A series of multiplets between δ 1.5-2.1 ppm will correspond to the remaining eight protons of the cyclopentyl ring.
-
Methyl Protons: A singlet at approximately δ 2.3 ppm will be observed for the three protons of the methyl group attached to the benzene ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm), two for the protonated carbons and two for the quaternary carbons.
-
Benzylic Carbon: A signal around δ 45-50 ppm for the carbon of the cyclopentyl ring attached to the aromatic ring.
-
Cyclopentyl Carbons: Two or three signals in the aliphatic region (δ 25-35 ppm) for the remaining carbons of the cyclopentyl ring.
-
Methyl Carbon: A signal around δ 21 ppm for the methyl group carbon.
Predicted and Experimental NMR Data:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Experimental δ (ppm)[5] |
| Aromatic-H | 7.1-7.2 | d | 2H | 7.14 |
| Aromatic-H | 7.0-7.1 | d | 2H | 7.09 |
| Cyclopentyl-CH | 2.9-3.0 | m | 1H | 2.91-2.99 |
| Methyl-H | ~2.3 | s | 3H | 2.31 |
| Cyclopentyl-CH₂ | 1.5-2.1 | m | 8H | 1.53-1.81, 2.01-2.08 |
| ¹³C NMR | Predicted δ (ppm) | |||
| Aromatic-C (quat.) | ~144 | |||
| Aromatic-C (quat.) | ~135 | |||
| Aromatic-CH | ~129 | |||
| Aromatic-CH | ~127 | |||
| Cyclopentyl-CH | ~45 | |||
| Cyclopentyl-CH₂ | 25-35 | |||
| Methyl-C | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.
-
Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the cyclopentyl and methyl groups.
-
C=C Aromatic Ring Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (out-of-plane) for p-disubstituted benzene: A strong band in the 800-840 cm⁻¹ region is a key indicator of the 1,4-substitution pattern.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3020-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C Stretch | 1610, 1515 | Medium |
| CH₂ Bending | ~1450 | Medium |
| p-Disubstituted C-H Bend | 810-840 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 160, corresponding to the molecular weight of C₁₂H₁₆.
-
Major Fragmentation Peaks:
-
A significant peak at m/z = 145, corresponding to the loss of a methyl group ([M-15]⁺).
-
A base peak at m/z = 105, which can be attributed to the stable tropylium-like cation formed after the cleavage of the cyclopentyl group.
-
A peak at m/z = 91, a common fragment for alkylbenzenes, corresponding to the tropylium cation.
-
A peak at m/z = 69, corresponding to the cyclopentyl cation.
-
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 105 | [M - C₄H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Conclusion
This technical guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts alkylation. The provided step-by-step protocol, along with the mechanistic insights, offers a solid foundation for its successful preparation in a laboratory setting. Furthermore, the comprehensive characterization data, including predicted and experimentally observed NMR, and predicted IR and MS spectral features, provide the necessary tools for the unambiguous identification and purity assessment of the final product. This guide serves as a valuable resource for chemists engaged in the synthesis and application of substituted aromatic compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclopentyl 4-methylbenzene-1-sulfonate | C12H16O3S | CID 317685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-methyl-4-(1,2,2-trimethylcyclopentyl)-, (R)- [webbook.nist.gov]
Physicochemical properties of 1-Cyclopentyl-4-methylbenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-4-methylbenzene
Introduction
This compound, also known as p-tolylcyclopentane, is an aromatic hydrocarbon featuring a toluene core substituted with a cyclopentyl group at the para position. Its molecular structure combines the characteristics of both an alkyl-substituted benzene and a cycloalkane, making it a subject of interest in organic synthesis and as a potential intermediate in the development of more complex molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Compound Identification and Core Properties
Accurate identification is paramount in research and development. This compound is uniquely identified by its CAS Registry Number, molecular formula, and structure. These fundamental identifiers are crucial for database searches, regulatory compliance, and procurement.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 827-55-4 | [2][3] |
| Molecular Formula | C₁₂H₁₆ | [2][3] |
| Molecular Weight | 160.26 g/mol | [2][3] |
| Canonical SMILES | CC1=CC=C(C=C1)C2CCCC2 | [2] |
| InChIKey | DXLNQBADBSYAHT-UHFFFAOYSA-N | [2] |
Physicochemical Characteristics
The physical properties of a compound dictate its behavior in various environments and determine appropriate handling, separation, and purification techniques.
| Property | Value | Notes | Source |
| Boiling Point | 239 °C | At standard pressure. | [3] |
| Density | 0.947 ± 0.06 g/cm³ | Predicted value. | [3] |
| Appearance | Not specified | Typically a liquid at room temperature. | |
| Solubility | Insoluble in water | Expected behavior for a nonpolar hydrocarbon. Soluble in common organic solvents like ether, THF, and toluene. | [4] |
| Storage | Sealed in dry, Room Temperature | To prevent contamination and degradation. | [3][5] |
Spectroscopic Analysis
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected nuclear magnetic resonance (NMR) and other key spectral features.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is essential for confirming the arrangement of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, cyclopentyl, and methyl protons.
The causality for the chemical shifts is rooted in the electronic environment of the protons. The aromatic protons (δ ~7.1 ppm) are deshielded due to the ring current effect of the benzene ring. The benzylic proton (methine proton on the cyclopentyl ring attached to the benzene) is shifted downfield (δ ~2.95 ppm) due to its proximity to the electron-withdrawing aromatic system. The methyl protons on the toluene moiety appear as a sharp singlet (δ ~2.31 ppm), a characteristic shift for a methyl group attached to a benzene ring. The remaining cyclopentyl protons appear as a series of multiplets in the upfield region (δ ~1.5-2.1 ppm), typical for aliphatic cycloalkanes.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 7.14 | Doublet (d) | 2H | Aromatic protons (ortho to cyclopentyl) | [6] |
| 7.09 | Doublet (d) | 2H | Aromatic protons (meta to cyclopentyl) | [6] |
| 2.91–2.99 | Multiplet (m) | 1H | Benzylic methine proton (-CH-) | [6] |
| 2.31 | Singlet (s) | 3H | Methyl protons (-CH₃) | [6] |
| 2.01–2.08 | Multiplet (m) | 2H | Cyclopentyl protons | [6] |
| 1.75–1.81 | Multiplet (m) | 2H | Cyclopentyl protons | [6] |
| 1.64–1.72 | Multiplet (m) | 2H | Cyclopentyl protons | [6] |
| 1.53–1.61 | Multiplet (m) | 2H | Cyclopentyl protons | [6] |
Data obtained in CDCl₃ at 400 MHz.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton. The aromatic region shows four distinct signals due to the symmetry of the para-substituted ring. The ipso-carbons (C-1 and C-4) have distinct shifts, with the carbon attached to the cyclopentyl group being significantly downfield.
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Aromatic C (ipso, attached to cyclopentyl) |
| ~135.2 | Aromatic C (ipso, attached to methyl) |
| ~129.1 | Aromatic CH (meta to cyclopentyl) |
| ~126.9 | Aromatic CH (ortho to cyclopentyl) |
| ~45.5 | Benzylic methine CH |
| ~34.5 | Cyclopentyl CH₂ |
| ~25.5 | Cyclopentyl CH₂ |
| ~21.1 | Methyl CH₃ |
Note: The provided search results contained ¹³C NMR data for a similar compound, 1-(1-Methylhexyl)-4-methylbenzene, which has been used as a reference for typical chemical shifts.[6] Precise shifts for the target molecule should be determined experimentally.
Mass Spectrometry
In mass spectrometry (electron ionization), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely involve the loss of alkyl fragments, with a prominent peak corresponding to the tropylium-like ion (m/z = 105) formed by benzylic cleavage, a common fragmentation pathway for alkylbenzenes.
Synthesis Methodology: Friedel-Crafts Alkylation
This compound is typically synthesized via a Friedel-Crafts alkylation reaction.[7][8] This class of reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.[9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkylating agent is activated by a Lewis acid catalyst to generate a carbocation or a polarized complex, which then attacks the electron-rich toluene ring.
Reaction Principle
The key to the Friedel-Crafts alkylation is the generation of a potent electrophile. A Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates with an alkylating agent (e.g., cyclopentyl bromide or cyclopentene).[8][10] This coordination polarizes the carbon-halogen bond or protonates the alkene, leading to the formation of a cyclopentyl carbocation. This electrophile is then attacked by the nucleophilic π-system of toluene. Due to the electron-donating nature of the methyl group on toluene, substitution is directed primarily to the ortho and para positions. Steric hindrance from the bulky cyclopentyl group favors substitution at the less hindered para position, making this compound the major product.
Experimental Workflow Diagram
Caption: Friedel-Crafts Alkylation workflow for synthesizing this compound.
Step-by-Step Protocol
This protocol is a representative procedure for a laboratory-scale synthesis.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) and a suitable dry solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Reactants: Add toluene (~1.0 equivalent) to the cooled suspension. Subsequently, add cyclopentyl bromide (~1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The choice to add the alkyl halide to the toluene-catalyst mixture minimizes side reactions like polyalkylation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. This step hydrolyzes the aluminum chloride complex and neutralizes the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Applications and Research Interest
As a substituted aromatic hydrocarbon, this compound serves primarily as an intermediate in organic synthesis.[1] Its structure is a potential building block in medicinal chemistry for constructing larger molecules where the lipophilic cyclopentyl-toluene moiety can be used to modulate properties such as solubility, binding affinity, and metabolic stability.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its handling should be guided by the safety profiles of similar alkylated aromatic hydrocarbons like trimethylbenzene or sec-butylbenzene.[11][12][13]
-
Hazard Statements (Anticipated): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14][15] It is a combustible liquid.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BENZENE, 1-CYCLOPENTYL-4-METHYL- | 827-55-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 827-55-4|this compound|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. BENZENE, 1-CYCLOPENTYL-4-METHYL- - Safety Data Sheet [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
- 13. 1-(1-methylpropyl)-4-methylbenzene [stenutz.eu]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. aksci.com [aksci.com]
1-Cyclopentyl-4-methylbenzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentyl-4-methylbenzene, also known as p-tolylcyclopentane, is an alkylated aromatic hydrocarbon. Its molecular structure, featuring a cyclopentyl group attached to a toluene backbone, makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis via Friedel-Crafts alkylation, spectroscopic data for characterization, and essential safety and handling protocols.
Core Compound Properties
A summary of the key identifiers and physicochemical properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 827-55-4 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆ | [3] |
| Molecular Weight | 160.26 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | p-tolylcyclopentane, 4-Cyclopentyl-1-methylbenzene | [3] |
| Boiling Point | 239 °C (Predicted) | |
| Density | 0.947±0.06 g/cm³ (Predicted) |
Synthesis of this compound: The Friedel-Crafts Alkylation Approach
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the reaction of toluene with a cyclopentylating agent in the presence of a Lewis acid catalyst.
Reaction Mechanism
The reaction proceeds through the formation of a cyclopentyl carbocation, which then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers. However, the para-substituted product is often favored due to reduced steric hindrance.
Caption: Mechanism of Friedel-Crafts Alkylation for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of this compound. Causality : The use of an excess of toluene not only serves as the solvent but also minimizes polyalkylation, a common side reaction in Friedel-Crafts alkylations. The reaction is conducted under anhydrous conditions as Lewis acid catalysts like aluminum chloride react violently with water.
Materials:
-
Toluene (anhydrous)
-
Cyclopentyl chloride (or cyclopentyl bromide)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous toluene.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Addition of Alkylating Agent: Add cyclopentyl chloride to the dropping funnel and add it dropwise to the stirred toluene-aluminum chloride mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic, benzylic, and aliphatic protons.
-
Aromatic Protons: Two doublets in the range of δ 7.0-7.2 ppm, corresponding to the A₂B₂ spin system of the para-substituted benzene ring.
-
Benzylic Proton: A multiplet (quintet or septet) around δ 2.9-3.0 ppm, corresponding to the proton on the cyclopentyl ring directly attached to the aromatic ring.
-
Cyclopentyl Protons: A series of multiplets in the range of δ 1.5-2.1 ppm, corresponding to the remaining methylene protons of the cyclopentyl ring.
-
Methyl Protons: A singlet at approximately δ 2.3 ppm, corresponding to the methyl group on the toluene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.
-
Aromatic Carbons: Signals in the region of δ 125-145 ppm. The quaternary carbons will have different chemical shifts from the protonated carbons.
-
Benzylic Carbon: A signal around δ 45-50 ppm for the carbon of the cyclopentyl ring attached to the aromatic ring.
-
Cyclopentyl Carbons: Signals in the aliphatic region, typically between δ 25-35 ppm.
-
Methyl Carbon: A signal around δ 21 ppm.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Handling: Work in a well-ventilated fume hood.[5] Keep away from heat, sparks, and open flames.[5][6] Ground all equipment to prevent static discharge.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications and Future Outlook
Currently, specific applications of this compound in drug development are not widely documented in publicly available literature. However, as a substituted aromatic hydrocarbon, it holds potential as a key intermediate in organic synthesis. The cyclopentyl and methyl groups can be further functionalized to create more complex molecular architectures. For drug development professionals, this compound could serve as a starting material for the synthesis of novel therapeutic agents, where the lipophilic cyclopentyl group could be used to modulate the pharmacokinetic properties of a drug candidate.
The exploration of its utility in areas such as materials science, particularly in the synthesis of liquid crystals or specialized polymers, could also be a promising avenue for future research.
References
- 1. BENZENE, 1-CYCLOPENTYL-4-METHYL- - Safety Data Sheet [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZENE, 1-CYCLOPENTYL-4-METHYL- | CAS#:827-55-4 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Characterization of 1-Cyclopentyl-4-methylbenzene: A Technical Guide
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. 1-Cyclopentyl-4-methylbenzene, a substituted aromatic hydrocarbon, serves as a key intermediate in various synthetic pathways. Its molecular architecture, featuring both aliphatic and aromatic moieties, gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles, predicted data, and interpretation presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary insights for the confident identification and characterization of this compound.
The structural formula of this compound is C12H16, with a molecular weight of approximately 160.26 g/mol .[1] The molecule consists of a toluene core substituted with a cyclopentyl group at the para position. This unique combination of a sterically bulky aliphatic ring and a simple aromatic system dictates its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for a comprehensive analysis.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A dilute solution of this compound (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl₃), a common solvent that does not interfere with the proton signals of the analyte.[2] Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[2]
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~7.10 | Doublet | 2H | Aromatic (H-2, H-6) |
| b | ~7.00 | Doublet | 2H | Aromatic (H-3, H-5) |
| c | ~2.95 | Quintet | 1H | Methine (H-1') |
| d | ~2.30 | Singlet | 3H | Methyl (CH₃) |
| e | ~2.05 | Multiplet | 2H | Methylene (H-2', H-5' - axial) |
| f | ~1.75 | Multiplet | 2H | Methylene (H-2', H-5' - equatorial) |
| g | ~1.60 | Multiplet | 2H | Methylene (H-3', H-4' - axial) |
| h | ~1.50 | Multiplet | 2H | Methylene (H-3', H-4' - equatorial) |
Interpretation and Rationale:
The aromatic region of the spectrum is expected to show a classic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings.[3] The protons ortho to the electron-donating alkyl groups (H-2, H-6) will be slightly more shielded than typical aromatic protons and are expected to resonate upfield around 7.10 ppm. The protons meta to the alkyl groups (H-3, H-5) will appear at a slightly higher field, around 7.00 ppm.
The single methine proton on the cyclopentyl ring directly attached to the benzene ring (H-1') is significantly deshielded due to the anisotropic effect of the aromatic ring and will appear as a quintet around 2.95 ppm, split by the four adjacent methylene protons.
The methyl group protons (CH₃) are attached to the aromatic ring and will appear as a sharp singlet around 2.30 ppm. The cyclopentyl methylene protons will exhibit more complex splitting patterns and diastereotopicity, leading to a series of multiplets in the aliphatic region (1.50-2.05 ppm).
Caption: Molecular structure of this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
A ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, often immediately following, using a broadband proton-decoupled pulse sequence. This removes the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~145.0 | Aromatic (C-1) |
| 2 | ~135.0 | Aromatic (C-4) |
| 3 | ~129.0 | Aromatic (C-3, C-5) |
| 4 | ~126.5 | Aromatic (C-2, C-6) |
| 5 | ~45.5 | Methine (C-1') |
| 6 | ~34.5 | Methylene (C-2', C-5') |
| 7 | ~25.5 | Methylene (C-3', C-4') |
| 8 | ~21.0 | Methyl (CH₃) |
Interpretation and Rationale:
Due to the molecule's symmetry, we expect to see eight distinct signals in the ¹³C NMR spectrum.[4][5] The two quaternary aromatic carbons (C-1 and C-4) will be the most downfield, with the carbon attached to the cyclopentyl group (C-1) appearing around 145.0 ppm and the carbon attached to the methyl group (C-4) around 135.0 ppm. The protonated aromatic carbons will appear between 125 and 130 ppm.[6]
The aliphatic carbons of the cyclopentyl ring will resonate upfield. The methine carbon (C-1') directly attached to the aromatic ring will be the most deshielded of the aliphatic carbons, appearing around 45.5 ppm. The two sets of equivalent methylene carbons will appear at approximately 34.5 ppm and 25.5 ppm. The methyl carbon will be the most shielded, appearing at the highest field around 21.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample can be placed between two salt plates (NaCl or KBr), or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2980-2850 | Strong | C-H stretch | Aliphatic (Cyclopentyl & Methyl) |
| 1615, 1515 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1465 | Medium | CH₂ bend | Aliphatic |
| 820 | Strong | C-H out-of-plane bend | 1,4-disubstituted Aromatic |
Interpretation and Rationale:
The IR spectrum of this compound will be characterized by several key absorptions. The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹.[7] In contrast, the C-H stretches of the cyclopentyl and methyl groups will be observed as strong bands just below 3000 cm⁻¹.[7][8]
The characteristic C=C stretching vibrations of the benzene ring are expected to appear as two bands around 1615 and 1515 cm⁻¹.[7] A strong absorption band around 820 cm⁻¹ is highly diagnostic for a 1,4-disubstituted (para) benzene ring, arising from the out-of-plane C-H bending vibration.[9] The bending vibrations for the aliphatic CH₂ groups will be present around 1465 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Experimental Protocol:
A mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Caption: Key fragmentation pathways in EI-MS.
Predicted Mass Spectrum Data:
| m/z | Proposed Ion Fragment | Relative Intensity |
| 160 | [C₁₂H₁₆]⁺• (Molecular Ion) | Moderate |
| 145 | [M - CH₃]⁺ | Moderate |
| 117 | [M - C₃H₇]⁺ | Low |
| 105 | [C₈H₉]⁺ | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak (100%) |
| 77 | [C₆H₅]⁺ | Low |
Interpretation and Rationale:
The electron ionization mass spectrum of this compound is expected to show a discernible molecular ion peak at m/z 160.[10] The fragmentation of alkylbenzenes is typically dominated by cleavage at the benzylic position, which leads to the formation of highly stable carbocations.[10][11]
The most prominent fragmentation pathway is the loss of a butyl radical from the cyclopentyl ring via rearrangement, or more favorably, the cleavage of the C-C bond between the cyclopentyl ring and the benzene ring to form a stable secondary carbocation which then rearranges. The base peak is expected to be at m/z 91, corresponding to the highly stable tropylium ion ([C₇H₇]⁺), formed by the rearrangement of the initial benzyl cation.[10][12]
Another significant fragment will likely be observed at m/z 105, resulting from the loss of a propyl radical from the cyclopentyl group. A peak at m/z 145, corresponding to the loss of a methyl group, is also anticipated. The presence of a fragment at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also possible.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and Mass Spectrometry, allows for its unambiguous identification and structural confirmation. The predicted data and interpretations provided in this guide serve as a robust reference for researchers. While predicted data offers a strong foundation, it is always recommended to compare with experimentally acquired spectra for final verification. The characteristic signals in each spectroscopic technique, from the distinct aromatic proton patterns in ¹H NMR to the dominant tropylium ion in the mass spectrum, collectively form a unique fingerprint for this important chemical entity.
References
- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. IR Group Frequencies [owl.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Friedel-Crafts Alkylation Synthesis of 1-Cyclopentyl-4-methylbenzene
This guide provides a comprehensive technical overview for the synthesis of 1-Cyclopentyl-4-methylbenzene via Friedel-Crafts alkylation. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and strategies for overcoming common challenges.
Strategic Overview: The Significance of C-C Bond Formation
The Friedel-Crafts alkylation, a cornerstone of organic chemistry since its discovery in 1877 by Charles Friedel and James Crafts, remains a paramount method for forming carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction is instrumental in the synthesis of a vast array of alkylated aromatic compounds, which are pivotal intermediates in the production of fine chemicals, polymers, and pharmaceutical agents.[3]
The synthesis of this compound (also known as p-tolylcyclopentane)[4] serves as an exemplary case study. It involves the attachment of a five-membered aliphatic ring to an activated benzene derivative, toluene, illustrating the reaction's power and its inherent mechanistic subtleties that every practicing chemist must master.
The Reaction Mechanism: A Step-by-Step Causal Analysis
The synthesis proceeds via a well-established electrophilic aromatic substitution pathway.[3][5] Understanding the causality behind each step is critical for optimizing reaction conditions and predicting outcomes.
Step 1: Generation of the Electrophile
The reaction is initiated by activating the alkylating agent to generate a potent electrophile, the cyclopentyl carbocation. While various precursors like cyclopentene or cyclopentanol can be used[6], the most common laboratory-scale approach utilizes a cyclopentyl halide (e.g., cyclopentyl chloride or bromide) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][7]
The Lewis acid coordinates with the lone pair of electrons on the halogen atom of the cyclopentyl halide. This polarization weakens the carbon-halogen bond, culminating in its cleavage to form a secondary cyclopentyl carbocation and the AlCl₄⁻ complex.[7][8]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex
The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbocation.[6] The methyl group of toluene is an activating, ortho-, para-directing group. The incoming electrophile will therefore preferentially add to the positions ortho or para to the methyl group. Due to steric hindrance from the methyl group, the para-substituted product, this compound, is typically the major isomer formed.[9][10] This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
Step 3: Deprotonation and Restoration of Aromaticity
In the final step, a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[3][8] This restores the highly stable aromatic π-system, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with HCl as a byproduct.
Mechanistic Visualization
Caption: Reaction mechanism for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis. All operations involving aluminum chloride should be conducted in a fume hood with appropriate personal protective equipment, as AlCl₃ is highly corrosive and reacts violently with water.
Reagents and Equipment:
-
Toluene (excess)
-
Cyclopentyl bromide (or chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)
-
Ice-water bath
-
Crushed ice and concentrated HCl (for workup)
-
Diethyl ether or Ethyl acetate (extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser with drying tube, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Add toluene (3-5 equivalents) to the suspension. Using a large excess of toluene is crucial to minimize polyalkylation.[6]
-
Initiation: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Alkylating Agent: Charge the dropping funnel with cyclopentyl bromide (1.0 equivalent) dissolved in a small amount of anhydrous DCM. Add the solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup and Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary for Synthesis
The following table provides a reference for typical reaction parameters.
| Parameter | Value/Compound | Purpose/Rationale |
| Aromatic Substrate | Toluene | Nucleophile; used in excess to favor mono-alkylation. |
| Alkylating Agent | Cyclopentyl Bromide | Electrophile precursor. |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the carbocation electrophile. |
| Solvent | Dichloromethane (DCM) | Inert solvent to facilitate mixing and temperature control. |
| Molar Ratio | Toluene : C₅H₉Br : AlCl₃ | 3-5 : 1 : 1.1 |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity; warming drives reaction. |
| Reaction Time | 2 - 4 hours | Typical duration for completion, should be confirmed by TLC. |
| Expected Yield | 60 - 80% | Varies based on purity of reagents and reaction control. |
Overcoming Key Synthetic Challenges
A. Polyalkylation: The product, this compound, contains two activating groups (methyl and cyclopentyl), making it more nucleophilic and thus more reactive than toluene itself.[11][12] This can lead to the formation of di- and tri-substituted byproducts.
-
Mitigation Strategy: The most effective strategy is to use a large stoichiometric excess of the aromatic substrate (toluene).[6] This increases the probability that the electrophile will encounter a molecule of toluene rather than the already-alkylated product, favoring mono-substitution.
B. Carbocation Rearrangement: A significant limitation of many Friedel-Crafts alkylations is the propensity of the intermediate carbocation to rearrange to a more stable form.[7][8][13] For instance, reacting benzene with n-propyl chloride yields isopropylbenzene due to a hydride shift from a primary to a more stable secondary carbocation.[7][13]
-
Relevance to this Synthesis: In the case of the cyclopentyl cation, which is a secondary carbocation, major rearrangement is less likely. However, ring contraction to a more stable tertiary methylcyclobutyl cation is a theoretical possibility, though not typically a major competing pathway under standard conditions. Careful control of temperature can help minimize such side reactions.
C. Isomer Control: The methyl group directs incoming electrophiles to the ortho and para positions.
-
Mitigation Strategy: The formation of the ortho-isomer is sterically less favorable than the para-isomer. Running the reaction at lower temperatures generally enhances selectivity for the thermodynamically favored para product.
Product Purification and Characterization
The crude product will likely contain unreacted toluene, isomeric byproducts, and polyalkylated species.
-
Purification: Fractional distillation under reduced pressure is the most effective method for purifying the liquid product on a larger scale. For smaller scales or higher purity requirements, column chromatography on silica gel (eluting with a non-polar solvent like hexanes) is recommended.
-
Characterization: The identity and purity of this compound (Molar Mass: 160.26 g/mol )[4] can be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect signals for the aromatic protons (two doublets in the ~7.0-7.2 ppm region), a multiplet for the benzylic proton on the cyclopentyl ring, a singlet for the methyl protons (~2.3 ppm), and multiplets for the remaining cyclopentyl methylene protons.
-
¹³C NMR: Distinct signals for the quaternary aromatic carbons, the CH aromatic carbons, the benzylic CH, the methyl carbon, and the methylene carbons of the cyclopentyl ring are expected.[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.
-
Conclusion
The Friedel-Crafts alkylation of toluene with a cyclopentyl source is a robust and reliable method for synthesizing this compound. Success hinges on a firm grasp of the underlying electrophilic aromatic substitution mechanism and meticulous control over key experimental variables. By employing a stoichiometric excess of toluene to suppress polyalkylation and maintaining appropriate temperature control, researchers can achieve high yields of the desired para-isomer. This guide provides the foundational knowledge and practical steps necessary for the successful execution and optimization of this important synthetic transformation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. mt.com [mt.com]
- 4. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Solubility and Miscibility of 1-Cyclopentyl-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and miscibility of 1-Cyclopentyl-4-methylbenzene (also known as p-tolylcyclopentane), a substituted aromatic hydrocarbon. Understanding these fundamental physicochemical properties is critical for its application in various fields, including chemical synthesis, formulation development, and as a non-polar solvent. This document synthesizes theoretical principles with actionable experimental protocols to provide a robust framework for laboratory and industrial applications. We will explore the molecular characteristics that govern its behavior in different solvent systems and provide detailed methodologies for empirical determination.
Introduction to this compound: A Molecular Profile
This compound is an organic compound with the chemical formula C₁₂H₁₆.[1] Its structure features a benzene ring substituted with a cyclopentyl group and a methyl group at the para position. This unique combination of an aromatic ring and an aliphatic cyclic group imparts specific properties that dictate its behavior as a solvent and a solute.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ | [PubChem CID: 10702116][1] |
| Molecular Weight | 160.25 g/mol | [PubChem CID: 10702116][1] |
| Appearance | Colorless liquid (predicted) | General knowledge of alkylbenzenes |
| XLogP3 | 4.4 | [PubChem CID: 10702116][1] |
The high XLogP3 value of 4.4 indicates that this compound is a highly lipophilic and non-polar compound. This is a crucial determinant of its solubility and miscibility characteristics.
Theoretical Framework: Predicting Solubility and Miscibility
The adage "like dissolves like" is the foundational principle for predicting the solubility and miscibility of non-polar compounds like this compound.[2] This principle states that substances with similar polarities are more likely to be soluble or miscible in one another.
Factors Influencing Solubility and Miscibility:
-
Polarity: As a non-polar molecule, this compound will exhibit high solubility in other non-polar solvents due to favorable van der Waals interactions. Conversely, it will have very low solubility in highly polar solvents like water.
-
Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces. For dissolution to occur, the energy required to break the interactions between solute molecules and solvent molecules must be compensated by the energy released from the formation of new solute-solvent interactions.
-
Molecular Size and Shape: The cyclopentyl group introduces a degree of steric hindrance that can influence how the molecule packs with solvent molecules.
The following diagram illustrates the relationship between the molecular structure of this compound and its expected solubility behavior.
Caption: Relationship between molecular properties and predicted solubility.
Predicted Solubility and Miscibility Profile
Based on its non-polar nature, the following tables provide a qualitative prediction of the solubility and miscibility of this compound in a range of common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar | Insoluble | Large difference in polarity. |
| Ethanol | Polar | Very Slightly Soluble | The ethyl group provides some non-polar character, but the hydroxyl group dominates. |
| Acetone | Polar Aprotic | Sparingly Soluble | Moderate polarity, may show some limited solubility. |
| Dichloromethane | Weakly Polar | Soluble | Similar, weakly polar nature allows for good interaction. |
| Toluene | Non-polar Aromatic | Very Soluble / Miscible | "Like dissolves like" principle; both are non-polar aromatic hydrocarbons. |
| Hexane | Non-polar Aliphatic | Very Soluble / Miscible | "Like dissolves like" principle; both are non-polar hydrocarbons. |
| Diethyl Ether | Weakly Polar | Soluble | The non-polar ethyl groups allow for good interaction. |
Table 2: Predicted Miscibility of this compound
| Liquid | Liquid Type | Predicted Miscibility | Rationale |
| Water | Highly Polar | Immiscible | Significant difference in polarity leads to phase separation. |
| Methanol | Polar | Immiscible | The high polarity of the hydroxyl group prevents miscibility. |
| Isopropanol | Polar | Partially Miscible | The larger alkyl group increases non-polar character, allowing for some miscibility. |
| Toluene | Non-polar Aromatic | Miscible | Both are non-polar aromatic hydrocarbons. |
| n-Heptane | Non-polar Aliphatic | Miscible | Both are non-polar hydrocarbons. |
| Cyclohexane | Non-polar Aliphatic | Miscible | Both are non-polar hydrocarbons with cyclic components. |
Experimental Determination of Solubility and Miscibility
While theoretical predictions are valuable, empirical determination is essential for precise applications. The following protocols provide robust, step-by-step methodologies for determining the solubility and miscibility of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3] Aromatic hydrocarbons are flammable and may cause irritation upon contact or inhalation.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All procedures should be performed in a well-ventilated laboratory or under a fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[6]
Experimental Protocol for Miscibility Determination
This protocol uses a simple visual method to determine the miscibility of this compound with various liquids.
Materials:
-
This compound
-
Test solvents (e.g., water, ethanol, hexane)
-
Graduated cylinders or pipettes
-
Test tubes with stoppers
-
Test tube rack
Procedure:
-
Preparation: Label a series of clean, dry test tubes for each solvent to be tested.
-
Addition of Solvents: To each respective test tube, add 2 mL of this compound.
-
Addition of Test Liquid: To each test tube, add 2 mL of the corresponding test solvent.
-
Mixing: Securely stopper each test tube and invert it gently 10-15 times to ensure thorough mixing. Avoid vigorous shaking to prevent the formation of emulsions that can be difficult to interpret.
-
Observation: Place the test tubes in a rack and allow them to stand for at least 5 minutes. Observe the contents for the following:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are visible. Note which liquid is in the upper and lower layer to infer relative densities.
-
Partially Miscible: The mixture appears cloudy or forms a single phase that becomes cloudy upon standing, indicating limited solubility.
-
-
Record Results: Document the observations for each solvent pair.
The following diagram outlines the experimental workflow for miscibility determination.
Caption: Experimental workflow for determining miscibility.
Experimental Protocol for Quantitative Solubility Determination
This protocol describes a method for determining the quantitative solubility of this compound in a given solvent at a specific temperature. This method involves creating a saturated solution and then quantifying the concentration of the solute.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a scintillation vial (e.g., 1 mL of solute to 10 mL of solvent). An excess is indicated by the presence of a separate, undissolved phase. b. Place a small magnetic stir bar in the vial. c. Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). d. Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After the equilibration period, turn off the stirrer and allow the mixture to sit undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets. d. Accurately weigh the filtered, saturated solution.
-
Quantitative Analysis (Example using GC-FID): a. Calibration: Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations. b. Analysis: Analyze the calibration standards and the filtered, saturated solution by GC-FID. c. Quantification: Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
Calculation of Solubility: a. From the concentration determined in the previous step and the mass of the saturated solution, calculate the solubility in units such as g/100 g of solvent or mol/L.
The following diagram illustrates the workflow for quantitative solubility determination.
Caption: Workflow for quantitative solubility determination.
Conclusion
This compound is a non-polar, lipophilic compound, and its solubility and miscibility are primarily governed by the "like dissolves like" principle. It is predicted to be highly soluble and miscible with non-polar organic solvents and largely insoluble and immiscible with polar solvents such as water. For applications requiring precise knowledge of its behavior in solution, the experimental protocols provided in this guide offer a reliable framework for empirical determination. Adherence to proper safety procedures is paramount when handling this and other aromatic hydrocarbons. This technical guide serves as a valuable resource for researchers and professionals in drug development and chemical sciences, enabling informed decisions regarding the use of this compound in their work.
References
- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 溶剂混溶性表 [sigmaaldrich.com]
- 3. BENZENE, 1-CYCLOPENTYL-4-METHYL- - Safety Data Sheet [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. AROMATIC HYDROCARBON SOLVENT, CONTAINS (FLAMMABLE LIQUIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 1-Cyclopentyl-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentyl-4-methylbenzene, a substituted aromatic hydrocarbon, serves as a versatile building block in organic synthesis. Its structural motif, featuring a toluene core functionalized with a cyclopentyl group at the para position, offers unique steric and electronic properties that are of significant interest in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and applications, with a focus on practical insights for laboratory and developmental use.
Chemical Identity and Nomenclature
The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is also commonly referred to by its synonym, p-tolylcyclopentane . For database and commercial purposes, it is identified by its CAS Registry Number: 827-55-4 .[1]
Synonyms and Identifiers:
-
p-Tolylcyclopentane
-
Benzene, 1-cyclopentyl-4-methyl-
-
CAS: 827-55-4
-
PubChem CID: 10702116[1]
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆ | PubChem[1] |
| Molecular Weight | 160.26 g/mol | PubChem[1] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Insoluble in water, soluble in organic solvents | General Knowledge |
| ¹H NMR (400 MHz, CDCl₃) | δ = 1.53–1.61 (m, 2H), 1.64–1.72 (m, 2H), 1.75–1.81 (m, 2H), 2.01–2.08 (m, 2 H), 2.31 (s, 3H), 2.91–2.99 (m, 1 H), 7.09 (d, J = 8.0 Hz, 2H), 7.14 (d, J = 8.0 Hz, 2H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 21.1, 22.4, 30.3, 45.1, 128.8, 129.0, 135.0, 138.6 | [2] |
Synthesis of this compound: A Mechanistic Perspective
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of toluene.[3][4] This electrophilic aromatic substitution reaction involves the introduction of a cyclopentyl group onto the aromatic ring of toluene. The choice of the alkylating agent and the Lewis acid catalyst are critical for optimizing the reaction yield and selectivity.
Reaction Mechanism: Friedel-Crafts Alkylation
The reaction proceeds through the formation of a cyclopentyl carbocation or a related electrophilic species, which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the bulky cyclopentyl group, the para-substituted product, this compound, is generally the major isomer formed.
References
Health and safety information for 1-Cyclopentyl-4-methylbenzene
An In-Depth Technical Guide to the Health and Safety of 1-Cyclopentyl-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for this compound (CAS No. 827-55-4), tailored for professionals in research and development. In the absence of extensive specific toxicological data for this compound, this document incorporates information from structurally related aromatic hydrocarbons and cycloalkanes to provide a thorough understanding of its potential hazards and safe handling procedures.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling. These properties influence its behavior in the laboratory, including its potential for exposure and flammability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆ | [1] |
| Molecular Weight | 160.26 g/mol | [1] |
| CAS Number | 827-55-4 | [1] |
| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |
| Boiling Point | 239 °C | [1] |
| Density | 0.947 g/cm³ (predicted) | [1] |
| Flash Point | Flammable liquid (specific value not available) | [2] |
| Solubility | Insoluble in water (presumed) | Inferred from structure |
Synonyms: p-Tolylcyclopentane, 4-Cyclopentyltoluene[3].
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available data.
| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |
| Flammable Liquids | H226: Flammable liquid and vapor | 🔥 | [2] |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | Gesundheitsgefahr | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Ausrufezeichen | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Ausrufezeichen | [2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ausrufezeichen | [1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory irritation) | H335: May cause respiratory irritation | Ausrufezeichen | [2] |
| Hazardous to the Aquatic Environment (Chronic) | H411: Toxic to aquatic life with long lasting effects | Umwelt | [2] |
Toxicological Information and Mechanistic Insights
Acute Toxicity:
-
Oral: May be harmful if swallowed[1].
-
Inhalation: May cause respiratory irritation[2]. High vapor concentrations of similar aromatic hydrocarbons can lead to headaches, dizziness, and nausea.
-
Dermal: Expected to have low dermal toxicity, though prolonged contact may cause irritation.
Aspiration Hazard: This is a significant concern for hydrocarbons of low viscosity[4]. If the liquid is ingested and then vomited, it can be aspirated into the lungs. This can lead to a severe chemical pneumonitis because the hydrocarbon disrupts the surfactant layer in the alveoli, causing alveolar collapse, inflammation, and impaired gas exchange[4][5].
Skin and Eye Irritation: Aromatic hydrocarbons can cause skin irritation by defatting the skin, leading to dryness, redness, and dermatitis upon prolonged or repeated contact[6]. The mechanism of skin irritation by polycyclic aromatic hydrocarbons (PAHs) can also involve the activation of the aryl hydrocarbon receptor (AhR), which can trigger inflammatory pathways[7]. Direct contact with the eyes will cause serious irritation.
Chronic Toxicity, Carcinogenicity, and Mutagenicity: There is no specific data on the chronic health effects, carcinogenicity, or mutagenicity of this compound. It is important to handle this chemical as a potential chronic toxin, given its aromatic structure. Toluene, a related compound, is not classified as a human carcinogen but can have neurotoxic effects with chronic exposure. Many polycyclic aromatic hydrocarbons are known or suspected carcinogens[8]. Standard mutagenicity assays like the Ames test are used to assess the potential of new chemical entities to cause DNA mutations[4][5].
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies like OSHA, NIOSH, or ACGIH. In the absence of specific limits, it is prudent to adhere to the OELs for structurally related compounds as a conservative measure.
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Toluene | 200 ppm | 100 ppm | 20 ppm |
| Cyclopentane | None | 600 ppm | 600 ppm |
Given the aromatic nature and potential for respiratory irritation, maintaining airborne concentrations well below the limits for toluene is a recommended precautionary approach.
Safe Handling and Storage
Engineering Controls
All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate aerosols or vapors, such as heating, sonicating, or transferring large volumes.
Personal Protective Equipment (PPE)
A risk assessment should be performed for each procedure to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended. Check the glove manufacturer's compatibility data. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If work cannot be conducted in a fume hood and there is a potential for inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, well-ventilated area designated for flammable liquids.
-
Store away from strong oxidizing agents and sources of ignition[9].
-
Ground and bond containers when transferring material to prevent static discharge.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the high risk of aspiration. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure all ignition sources are removed.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Notify your institution's emergency response team.
-
Remove all ignition sources and ventilate the area if it is safe to do so.
-
Prevent the spill from entering drains or waterways.
-
Experimental Protocols
Workflow for Safe Handling of this compound
Caption: General laboratory workflow for handling this compound.
Protocol for Weighing a Volatile Liquid
-
Preparation: Place a labeled, sealable container (e.g., a vial with a cap or a flask with a stopper) on the analytical balance.
-
Taring: Tare the balance to zero.
-
Transfer: In a fume hood, carefully transfer the desired amount of this compound into the container.
-
Sealing: Immediately seal the container to prevent evaporation and vapor release[10].
-
Weighing: Place the sealed container back on the tared balance to obtain an accurate weight.
-
Documentation: Record the weight.
Protocol for Setting up a Reflux Reaction
-
Apparatus Setup: In a fume hood, securely clamp a round-bottom flask to a lab jack and place a heating mantle beneath it.
-
Charging the Flask: Add a stir bar and the reactants to the flask. The flask should not be more than half full[11].
-
Condenser Attachment: Attach a condenser vertically to the flask, ensuring a secure connection. Connect the water hoses so that water flows in at the bottom and out at the top[2][11].
-
Initiating Reflux: Begin stirring and turn on the cooling water to the condenser.
-
Heating: Gradually heat the flask using the heating mantle until the solvent begins to boil gently. Adjust the heat to maintain a steady reflux.
-
Monitoring: Monitor the reaction for the required duration. Ensure the reflux ring does not rise more than halfway up the condenser.
-
Cooling: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature before dismantling.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, properly labeled, and sealed container for flammable organic waste.
-
Solid Waste: Contaminated items (e.g., gloves, absorbent materials, silica gel) should be collected in a separate, labeled container for solid hazardous waste.
-
Compatibility: Do not mix with incompatible waste streams, such as strong oxidizers.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. This may include incineration at a licensed facility[1].
Regulatory Information
-
TSCA (Toxic Substances Control Act): this compound is listed on the TSCA inventory, meaning it is an "existing" chemical substance in U.S. commerce[12][13][14].
References
- 1. reddit.com [reddit.com]
- 2. tdck.weebly.com [tdck.weebly.com]
- 3. TSCA Chemical Substance Inventory | Inventory Pedia | ChemRadar [chemradar.com]
- 4. biotoxicity.com [biotoxicity.com]
- 5. d-nb.info [d-nb.info]
- 6. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
- 8. aniara.com [aniara.com]
- 9. Weighing Volatile Liquids [www2.chem.wisc.edu]
- 10. Weighing Liquids [torbalscales.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Thermal stability and decomposition of 1-Cyclopentyl-4-methylbenzene
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclopentyl-4-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous alkylbenzenes to present a scientifically grounded perspective. The guide is intended for researchers, scientists, and drug development professionals who may be working with this molecule or similar structures. It covers physicochemical properties, methodologies for thermal analysis, a proposed decomposition mechanism, and factors influencing thermal stability.
Introduction
This compound is an aromatic hydrocarbon characterized by a toluene core substituted with a cyclopentyl group at the para position. Its structural features suggest potential applications as a specialty solvent, a building block in organic synthesis, or as an intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients. Understanding the thermal stability of such a compound is paramount for ensuring safety, optimizing reaction conditions, and determining appropriate storage and handling procedures. This guide will delve into the theoretical and practical aspects of the thermal decomposition of this compound, drawing upon established principles of physical organic chemistry and data from related compounds.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior. The following table summarizes key properties sourced from public databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ | PubChem[1] |
| Molecular Weight | 160.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 827-55-4 | PubChem[1] |
| Appearance | (Predicted) Colorless liquid | |
| Boiling Point | (Estimated) ~230-240 °C | |
| Density | (Estimated) ~0.9 g/cm³ |
Note: Some physical properties are estimated based on the structure and data for similar compounds due to a lack of comprehensive experimental data in the literature.
Methodologies for Assessing Thermal Stability
A multi-faceted approach is necessary to fully characterize the thermal stability and decomposition of a compound. The following experimental workflows are standard in the field.
Experimental Workflow for Thermal Analysis
The logical flow for investigating the thermal decomposition of a compound like this compound is depicted in the following diagram.
Caption: A typical experimental workflow for thermal analysis.
Experimental Protocols
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
-
Protocol:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into an inert sample pan (e.g., alumina).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
-
-
Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.
-
Protocol:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample and reference at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic (melting, boiling) and exothermic (decomposition) events.
-
-
Objective: To identify the chemical structures of the volatile products formed during the thermal decomposition of this compound.
-
Protocol:
-
Introduce a small amount of this compound into a pyrolysis unit connected to a GC-MS system.
-
Rapidly heat the sample to a specific pyrolysis temperature (determined from TGA data) in an inert atmosphere.
-
The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
The GC separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase.
-
The separated components are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.
-
Thermal Decomposition Profile of this compound
Based on studies of analogous alkylbenzenes, such as n-butylbenzene, the thermal decomposition of this compound is expected to occur at elevated temperatures, likely in the range of 350-500 °C, under inert conditions.[2][3] The decomposition is anticipated to be a complex process involving multiple competing reaction pathways.
Proposed Decomposition Mechanism
The primary decomposition pathways for alkylbenzenes typically involve homolytic cleavage of C-C and C-H bonds.[2][4] For this compound, the following initial steps are proposed:
-
Benzylic C-C Bond Cleavage: The bond between the benzene ring and the cyclopentyl group is a likely point of initial cleavage, forming a p-tolyl radical and a cyclopentyl radical. This is often the dominant initial decomposition reaction for alkylbenzenes with larger alkyl groups.[2][3]
-
C-H Bond Cleavage: Cleavage of a C-H bond at the benzylic position (the carbon of the cyclopentyl ring attached to the benzene ring) can also occur, forming a resonance-stabilized radical.
-
Cyclopentyl Ring Opening: The cyclopentyl radical formed can undergo ring-opening to form a linear pentenyl radical, which can then undergo further fragmentation.
The subsequent reactions would involve a cascade of radical chain reactions, including hydrogen abstraction, radical addition, and beta-scission, leading to a complex mixture of smaller hydrocarbon products.
Caption: Proposed thermal decomposition pathways for this compound.
Expected Decomposition Products
Based on the proposed mechanism and literature on the pyrolysis of similar compounds, the following products are anticipated:
| Product Class | Specific Examples |
| Aromatic Hydrocarbons | Toluene, Styrene, Ethylbenzene, Xylenes |
| Aliphatic Hydrocarbons | Methane, Ethylene, Propylene, Butadiene |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Indene, Fluorene |
The formation of PAHs is a common feature in the high-temperature decomposition of aromatic hydrocarbons.[4][5]
Factors Influencing Thermal Stability
Several factors can significantly impact the thermal stability of this compound:
-
Atmosphere: The presence of oxygen will lead to oxidative decomposition, which typically occurs at lower temperatures and follows different mechanistic pathways than pyrolysis (decomposition in an inert atmosphere).[6] Oxidative decomposition can lead to the formation of oxygenated products such as phenols, aldehydes, and carboxylic acids.
-
Pressure: Higher pressures can influence reaction rates and favor certain reaction pathways, potentially altering the product distribution.[2][3]
-
Catalysts and Impurities: The presence of metallic impurities or catalytic surfaces can lower the activation energy for decomposition, leading to a decrease in thermal stability. Conversely, the presence of radical scavengers or stabilizers can inhibit decomposition and increase stability.
Practical Implications and Safety Considerations
-
Process Chemistry: When using this compound as a solvent or reactant at elevated temperatures, it is crucial to consider its decomposition profile to avoid unwanted side reactions and the formation of impurities. Operating below the onset temperature of decomposition is recommended for ensuring process robustness.
-
Storage and Handling: While stable at ambient temperatures, prolonged storage at elevated temperatures should be avoided. It is advisable to store this compound in a cool, well-ventilated area, away from sources of ignition and strong oxidizing agents.
-
Safety: The thermal decomposition of this compound can generate flammable and potentially toxic products.[7] Appropriate engineering controls (e.g., fume hoods) and personal protective equipment should be used when handling this compound at high temperatures.
Conclusion
This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound, based on established chemical principles and data from analogous compounds. The primary decomposition pathways are proposed to involve benzylic C-C and C-H bond cleavage, leading to a complex mixture of smaller hydrocarbons and polycyclic aromatic compounds. A thorough experimental investigation using techniques such as TGA, DSC, and Py-GC-MS is recommended to definitively characterize the thermal behavior of this compound. The information presented herein serves as a valuable resource for scientists and researchers, enabling them to handle and utilize this compound safely and effectively in their work.
References
- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Pyrolysis of nâButylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR) in N2 atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-Cyclopentyl-4-methylbenzene in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of 1-Cyclopentyl-4-methylbenzene
This compound, also known as p-tolylcyclopentane, is a substituted aromatic hydrocarbon with a unique combination of a rigid cyclopentyl group and a reactive toluene moiety.[1] This structure presents interesting possibilities for its application in organic synthesis, serving as a versatile precursor for a range of functionalized molecules. While not as commonly documented as other aromatic building blocks, its distinct steric and electronic properties offer opportunities for the synthesis of novel compounds, particularly in the fields of medicinal chemistry, materials science, and specialty chemicals.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation and detail its application in several key organic transformations, providing experimentally grounded protocols. The causality behind experimental choices will be explained, offering insights for researchers to adapt and innovate upon these methodologies.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ | [1] |
| Molecular Weight | 160.26 g/mol | [1] |
| CAS Number | 827-55-4 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Insoluble in water; Soluble in common organic solvents |
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene.[2][3][4][5][6] This electrophilic aromatic substitution reaction can utilize either cyclopentyl halides or cyclopentene as the alkylating agent in the presence of a Lewis acid catalyst.
Protocol 1: Friedel-Crafts Alkylation of Toluene with Cyclopentyl Bromide
This protocol describes the synthesis of this compound using cyclopentyl bromide as the alkylating agent and aluminum chloride as the Lewis acid catalyst.
Reaction Scheme:
References
Application of 1-Cyclopentyl-4-methylbenzene as a Non-polar Solvent: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Solvent Landscape in Modern Chemistry
In the pursuit of novel chemical entities and the optimization of synthetic routes, the choice of solvent remains a critical parameter influencing reaction outcomes, process efficiency, and overall safety. While traditional non-polar aromatic solvents like toluene have been mainstays in the synthetic chemist's toolbox, the demand for alternatives with improved physical and safety profiles is ever-present. This guide introduces 1-Cyclopentyl-4-methylbenzene (p-Cymene, CPME), a high-boiling-point, non-polar aromatic solvent, and explores its potential as a versatile and advantageous reaction medium in organic synthesis and drug development.
This document provides a comprehensive overview of the physicochemical properties of this compound, benchmarked against commonly used non-polar solvents. We will delve into its synthesis, potential applications with detailed protocols for key transformations, and essential safety and handling considerations. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively evaluate and implement this compound in their laboratory and process chemistry workflows.
Physicochemical Properties: A Comparative Analysis
The selection of a solvent is a multi-faceted decision, balancing solvency power with physical properties that impact reaction control, work-up procedures, and safety. This compound possesses a unique combination of a high boiling point, low density, and a non-polar character, making it an attractive alternative to other aromatic hydrocarbons.
| Property | This compound | Toluene | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 827-55-4[1][2] | 108-88-3 | 5614-37-9 |
| Molecular Formula | C₁₂H₁₆[1][2] | C₇H₈ | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 160.26[2] | 92.14[3] | 100.16 |
| Boiling Point (°C) | 239[4] | 110.6[3] | 106 |
| Density (g/cm³ at 20°C) | ~0.947 (Predicted)[4] | 0.867[3] | 0.860 |
| Flash Point (°C) | Not available | 4[3] | -1 |
| Viscosity (cP at 20°C) | Not available | 0.59[3] | 0.7 |
| Refractive Index (at 20°C) | Not available | 1.497[3] | 1.411 |
The significantly higher boiling point of this compound compared to toluene and CPME allows for a wider operational temperature range, which is particularly advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate.[5] This can lead to shorter reaction times and improved throughput.
Synthesis of this compound: A Practical Approach
The most common and industrially scalable method for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene with a cyclopentylating agent.[6] This electrophilic aromatic substitution reaction provides a straightforward route to the desired product.
Caption: Friedel-Crafts alkylation of toluene.
Protocol: Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
Toluene (can act as both reactant and solvent)
-
Chlorocyclopentane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with anhydrous aluminum chloride (0.1 eq). Add an excess of dry toluene to the flask and cool the mixture to 0°C using an ice bath.
-
Addition of Alkylating Agent: Slowly add chlorocyclopentane (1.0 eq) dropwise to the stirred suspension of AlCl₃ in toluene over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a flask containing crushed ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Applications in Organic Synthesis
The properties of this compound make it a suitable solvent for a variety of organic transformations, particularly those requiring high temperatures and a non-polar environment. Its use can be particularly advantageous in palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[7][8] The high boiling point of this compound can facilitate the reaction of less reactive aryl chlorides.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
This compound
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-chloroanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), followed by this compound to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to 120-140°C and stir until the starting material is consumed (monitor by TLC or GC). The high boiling point of the solvent allows for efficient reaction of the less reactive aryl chloride.
-
Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Application 2: Heck Reaction
The Heck reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[9][10] The high reaction temperatures often required make this compound a potentially useful solvent.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is a combustible liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
As an alkylated aromatic hydrocarbon, it is important to consider the potential toxicity. While specific toxicological data for this compound is limited, related alkylated polycyclic aromatic hydrocarbons (PAHs) can exhibit higher toxicity than their parent compounds. Therefore, exposure should be minimized.
Conclusion and Future Outlook
This compound presents itself as a viable, high-boiling-point, non-polar solvent for a range of applications in organic synthesis. Its physical properties offer advantages in process control and work-up, particularly for high-temperature reactions. While its application in the literature is not as widespread as that of toluene, its potential as a specialty solvent, especially in process development where precise temperature control at elevated temperatures is crucial, warrants further investigation. Researchers are encouraged to explore its use in various transformations and contribute to a more comprehensive understanding of its performance and benefits.
References
- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 827-55-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. Toluene Solvent Properties [macro.lsu.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. iipseries.org [iipseries.org]
- 6. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: 1-Cyclopentyl-4-methylbenzene in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Cyclopentyl Moiety in Drug Design
In the landscape of medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The cyclopentyl group, a five-membered carbocycle, has emerged as a valuable bioisostere, particularly as a replacement for more flexible alkyl chains like the isobutyl group.[1][2] Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties that impart comparable biological activity, is a powerful strategy to modulate a drug's pharmacokinetic and pharmacodynamic profile. The cyclopentyl moiety offers a unique combination of lipophilicity and conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability.[3] This application note explores the synthetic utility of 1-cyclopentyl-4-methylbenzene as a starting material for the synthesis of a novel analogue of the widely-used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.
This compound (also known as 4-cyclopentyltoluene) provides a readily accessible scaffold for the construction of 2-(4-cyclopentylphenyl)propanoic acid, a structural analogue of ibuprofen.[4] This analogue is of significant interest to researchers as it allows for the investigation of how replacing the flexible isobutyl group of ibuprofen with a more constrained cyclopentyl ring affects its biological activity, potentially leading to improved therapeutic properties.[5]
This guide will provide detailed protocols for the key synthetic transformations required to convert this compound into this promising pharmaceutical lead compound. We will delve into the mechanistic underpinnings of each reaction, offering insights into the experimental choices and providing a framework for the synthesis of other cyclopentyl-containing aromatic compounds.
Synthetic Strategy: A Multi-Step Approach to a Novel Ibuprofen Analogue
The overall synthetic strategy to produce 2-(4-cyclopentylphenyl)propanoic acid from this compound involves a three-step sequence. This pathway is analogous to some of the established industrial syntheses of ibuprofen.[6][7] The key transformations include:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to the aromatic ring.
-
Benzylic Bromination: Halogenation of the methyl group to create a reactive intermediate.
-
Carboxylic Acid Formation: Conversion of the benzylic bromide to the final propanoic acid derivative.
The following sections will provide detailed, step-by-step protocols for each of these critical reactions.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the synthesis of 1-(4-cyclopentylphenyl)ethan-1-one, a key intermediate in the pathway to our target molecule. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl halide and a Lewis acid catalyst.[8][9]
Reaction Scheme:
A schematic of the Friedel-Crafts acylation reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 160.26 | 10.0 g | 0.0624 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 9.1 g | 0.0682 |
| Acetyl Chloride (CH₃COCl) | 78.50 | 5.3 mL (5.8 g) | 0.0739 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (9.1 g, 0.0682 mol) and dry dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (10.0 g, 0.0624 mol) and acetyl chloride (5.3 mL, 0.0739 mol) in dry dichloromethane (50 mL).
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(4-cyclopentylphenyl)ethan-1-one.
Protocol 2: Benzylic Bromination of 1-(4-Cyclopentylphenyl)ethan-1-one
This protocol details the selective bromination of the benzylic methyl group of the previously synthesized ketone. N-Bromosuccinimide (NBS) is a convenient reagent for free-radical benzylic bromination, as it provides a low, constant concentration of bromine, which favors substitution at the benzylic position over other potential reactions.[10][11][12]
Reaction Scheme:
A schematic of the benzylic bromination reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-Cyclopentylphenyl)ethan-1-one | 202.29 | 10.0 g | 0.0494 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.2 g | 0.0517 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.4 g | 0.0024 |
| Carbon Tetrachloride (CCl₄) or Benzotrifluoride | - | 100 mL | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) soln. | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-(4-cyclopentylphenyl)ethan-1-one (10.0 g, 0.0494 mol) in carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (9.2 g, 0.0517 mol) and AIBN (0.4 g, 0.0024 mol) to the solution.
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the radical reaction.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with 50 mL of saturated sodium thiosulfate solution to remove any remaining bromine, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-bromo-1-(4-cyclopentylphenyl)ethan-1-one can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of 2-(4-Cyclopentylphenyl)propanoic Acid
This final protocol describes the conversion of the benzylic bromide to the target carboxylic acid. This can be achieved through a two-step process involving the formation of a nitrile intermediate followed by hydrolysis.
Reaction Scheme:
A schematic of the carboxylic acid formation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-(4-cyclopentylphenyl)ethan-1-one | 281.18 | (from previous step) | ~0.0494 |
| Sodium Cyanide (NaCN) | 49.01 | 2.9 g | 0.0591 |
| Dimethyl Sulfoxide (DMSO) | - | 50 mL | - |
| 6 M Sulfuric Acid (H₂SO₄) | - | 100 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
Step 3a: Nitrile Formation
-
In a 250 mL round-bottom flask, dissolve the crude 2-bromo-1-(4-cyclopentylphenyl)ethan-1-one in 50 mL of DMSO.
-
Add sodium cyanide (2.9 g, 0.0591 mol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-cyclopentylphenyl)propanenitrile.
Step 3b: Hydrolysis to Carboxylic Acid
-
Transfer the crude nitrile to a 250 mL round-bottom flask and add 100 mL of 6 M sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.
-
Cool the reaction mixture to room temperature. A solid precipitate may form.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water (2 x 50 mL) and then extract the product into an aqueous basic solution by washing with saturated sodium bicarbonate solution (2 x 50 mL).
-
Acidify the aqueous bicarbonate extracts to pH ~2 with concentrated HCl. The carboxylic acid will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-cyclopentylphenyl)propanoic acid.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust and reproducible pathway for the synthesis of 2-(4-cyclopentylphenyl)propanoic acid from the readily available starting material, this compound. This ibuprofen analogue serves as a compelling example of how the principles of bioisosterism can be applied in drug discovery to generate novel compounds with potentially enhanced therapeutic profiles. The synthetic methodologies described are fundamental in organic chemistry and can be adapted for the preparation of a wide array of other cyclopentyl-substituted aromatic compounds for pharmaceutical research. Further investigation into the pharmacological properties of 2-(4-cyclopentylphenyl)propanoic acid is warranted to fully elucidate the impact of the cyclopentyl moiety on its anti-inflammatory activity and overall drug-like properties.
References
- 1. enamine.net [enamine.net]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Protocol for the nitration of 1-Cyclopentyl-4-methylbenzene to form 1-cyclopentyl-4-nitrobenzene
An Application Note and Protocol for the Synthesis of 1-Cyclopentyl-4-nitrobenzene via ipso-Nitration of 1-Cyclopentyl-4-methylbenzene
Abstract
This document provides a comprehensive guide for the nitration of this compound, a dialkylated aromatic compound. Aromatic nitration is a cornerstone of organic synthesis, pivotal for the production of intermediates in pharmaceuticals, dyes, and materials science.[1][2] The substitution of this compound presents a unique regiochemical challenge, with the potential for electrophilic attack at multiple sites. This note details the competing mechanistic pathways of standard C-H aromatic substitution versus the more nuanced ipso-substitution at the methyl-substituted carbon. A detailed, field-proven protocol is provided for selectively synthesizing 1-cyclopentyl-4-nitrobenzene through an ipso-nitration pathway, a transformation that involves the replacement of the methyl group with a nitro group. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a robust experimental procedure, and critical safety information.
Mechanistic Insights: A Tale of Two Pathways
The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[5][6]
1.1. Generation of the Nitronium Ion Electrophile
Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.[6]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
1.2. Competing Substitution Pathways for this compound
Once formed, the nitronium ion attacks the electron-rich π-system of the this compound ring. Both the cyclopentyl and methyl groups are alkyl substituents, which are electron-donating and thus "activate" the ring towards electrophilic attack.[1] They direct incoming electrophiles to the positions ortho and para to themselves. In this specific substrate, the para positions are occupied, leading to a competition between substitution at the available ortho C-H positions and the carbon atom already bearing the methyl group (ipso-carbon).
-
Pathway A: Standard C-H Substitution: The nitronium ion attacks an unsubstituted carbon atom on the ring. Given the directing effects of the two alkyl groups, this leads primarily to two isomeric products: 1-cyclopentyl-4-methyl-2-nitrobenzene and 1-cyclopentyl-4-methyl-3-nitrobenzene . Steric hindrance from the bulky cyclopentyl group may influence the ratio of these products.[1]
-
Pathway B: ipso-Substitution: The nitronium ion attacks the C1 carbon, which is bonded to the methyl group. This is known as ipso attack. The resulting intermediate can then expel the methyl group (as a carbocation, which is subsequently trapped) to yield the desired product, 1-cyclopentyl-4-nitrobenzene . This pathway is often less favorable than C-H substitution but can be promoted by specific reaction conditions, particularly those that stabilize the ipso arenium ion intermediate.
The choice of nitrating agent and reaction conditions is therefore critical in directing the reaction toward the desired ipso-product. While mixed acid (HNO₃/H₂SO₄) often favors standard C-H substitution, milder reagents or different solvent systems can increase the yield of ipso-substitution.
Critical Safety Precautions
Nitration reactions are highly energetic and require strict adherence to safety protocols.[7][8]
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. They can cause severe chemical burns upon contact.[7][9] Always handle them within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles with a full-face shield at all times.[7]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, rapid gas evolution (toxic NOx fumes), and potential explosion.[8] Strict temperature control using an ice/salt bath is mandatory.
-
Quenching: The reaction work-up, which involves pouring the acid mixture onto ice, must be done slowly and carefully to manage the heat generated during dilution.
-
Waste Disposal: Acidic and organic waste must be segregated and disposed of according to institutional guidelines.
Experimental Protocol for ipso-Nitration
This protocol is designed to favor the ipso-substitution pathway by using a nitrating mixture of nitric acid in acetic anhydride. This reagent system is known to promote ipso-nitration in some p-disubstituted benzene derivatives.
3.1. Materials and Equipment
-
Reagents: this compound (≥98%), Acetic Anhydride (≥99%), Fuming Nitric Acid (≥90%), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel for column chromatography, Hexane, and Ethyl Acetate.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, addition funnel, ice-salt bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
3.2. Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Ensure the setup is securely clamped within a secondary container (ice bath).
-
Preparation of Acetyl Nitrate (Caution: Perform in fume hood): Cool the flask to -10 °C using an ice-salt bath. To the flask, add 60 mL of acetic anhydride.
-
Slowly, add 10 mL of fuming nitric acid dropwise via the addition funnel to the stirred acetic anhydride. Maintain the internal temperature below 0 °C throughout the addition. The addition should take approximately 30-40 minutes. After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.
-
Substrate Addition: Dissolve 5.0 g of this compound in 20 mL of dichloromethane. Add this solution to the addition funnel.
-
Add the substrate solution dropwise to the cold acetyl nitrate mixture over 30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C for 2 hours. Monitor the reaction's progress by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate eluent), comparing it to the starting material.
-
Work-up and Quenching: Once the reaction is complete, pour the reaction mixture slowly and with vigorous stirring into a beaker containing 200 g of crushed ice and 100 mL of water. This step is highly exothermic and must be done cautiously.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (3 x 75 mL, vent frequently to release CO₂ ), and finally with brine (1 x 75 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
3.3. Purification
The crude product will be an oil containing the desired ipso-product, ring-nitrated isomers, and potentially unreacted starting material. Purification via flash column chromatography is required.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with pure hexane and gradually increase the polarity by adding ethyl acetate (e.g., a gradient from 0% to 5% ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to isolate the desired product, 1-cyclopentyl-4-nitrobenzene. Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yield
| Parameter | Value | Rationale |
| Substrate | This compound | Starting material for ipso-nitration. |
| Nitrating Agent | HNO₃ in Acetic Anhydride | Milder conditions to favor ipso-attack over C-H attack. |
| Stoichiometry | ~1.5 eq. of Nitrating Agent | Ensures complete consumption of starting material. |
| Temperature | -10 °C to -5 °C | Critical for controlling exotherm and minimizing side reactions.[11][12] |
| Reaction Time | ~2 hours | To be optimized by TLC monitoring. |
| Expected Yield | 30-50% (post-purification) | ipso-nitrations are often lower yielding than standard nitrations. |
Table 2: Characterization Data for 1-Cyclopentyl-4-nitrobenzene [13][14]
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Pale yellow oil or solid |
| CAS Number | 89410-18-4 |
| ¹H NMR (CDCl₃) | δ ~8.15 (d, 2H), ~7.45 (d, 2H), ~3.10 (m, 1H), ~1.5-2.2 (m, 8H) ppm |
| ¹³C NMR (CDCl₃) | δ ~154, ~146, ~128, ~124, ~46, ~34, ~26 ppm |
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. icheme.org [icheme.org]
- 9. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Page loading... [guidechem.com]
- 14. 1-Cyclopentyl-4-nitrobenzene | C11H13NO2 | CID 12065669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Friedel-Crafts Acylation of 1-Cyclopentyl-4-methylbenzene
This document provides a detailed protocol and in-depth scientific rationale for the Friedel-Crafts acylation of 1-Cyclopentyl-4-methylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of aryl ketones, which are pivotal intermediates in the development of pharmaceuticals and fine chemicals.[1] The following guide is designed for researchers and professionals in drug development, offering not just a procedural walkthrough but also the underlying chemical principles that govern the reaction's success.
Introduction and Strategic Overview
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a robust method for attaching an acyl group to an aromatic ring.[2][3] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] This process proceeds via an electrophilic aromatic substitution mechanism, where a highly reactive acylium ion is generated, which then attacks the electron-rich aromatic substrate.[2][4]
In this application, we focus on the acylation of this compound using acetyl chloride. The presence of two activating alkyl groups (cyclopentyl and methyl) on the benzene ring directs the substitution pattern. Understanding the interplay of electronic and steric effects is crucial for predicting the major product, which is anticipated to be 4-cyclopentyl-2-methylacetophenone due to the directing influence of the substituents. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[5][6] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, ensuring a predictable product outcome.[3][6]
Reaction Mechanism and Regioselectivity
The mechanism of the Friedel-Crafts acylation can be dissected into three primary stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[2][7][8]
-
Electrophilic Attack: The π-electrons of the aromatic ring of this compound act as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]
-
Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[4][8] The ketone product, being a Lewis base, will then form a complex with the strong Lewis acid catalyst.[4][9] This complex is subsequently hydrolyzed during the work-up phase to liberate the final product.
Regioselectivity: The cyclopentyl and methyl groups are both activating and ortho, para-directing. However, the position of acylation is primarily governed by steric hindrance. The cyclopentyl group is significantly bulkier than the methyl group, sterically hindering the positions ortho to it. Therefore, the incoming acyl group will preferentially add to the position that is ortho to the smaller methyl group and para to the cyclopentyl group, leading to the formation of 4-cyclopentyl-2-methylacetophenone as the major product.
Diagram: Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |
| This compound | C₁₂H₁₆ | 160.26 | 8.01 g (8.9 mL) | 50.0 | 1.0 | Substrate |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 55.0 | 1.1 | Catalyst, moisture-sensitive |
| Acetyl Chloride | CH₃COCl | 78.50 | 4.32 g (3.9 mL) | 55.0 | 1.1 | Acylating agent, corrosive |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - | - | Solvent, suspected carcinogen |
| Concentrated HCl | HCl | 36.46 | ~30 mL | - | - | For work-up |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~50 mL | - | - | For washing |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | Drying agent |
| Crushed Ice | H₂O | 18.02 | ~100 g | - | - | For quenching |
3.2. Apparatus
-
250 mL three-necked round-bottom flask
-
125 mL pressure-equalizing addition funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
500 mL separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column or distillation apparatus)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
NOTE: All glassware must be thoroughly oven-dried before use to prevent the deactivation of the Lewis acid catalyst.[10]
3.3. Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Workflow for Friedel-Crafts Acylation.
-
Reaction Setup: Assemble the dry 250 mL three-necked flask with a magnetic stir bar, the addition funnel, and the reflux condenser. Equip the condenser with a drying tube. Ensure all joints are properly sealed.[10]
-
Charging the Flask: In a fume hood, quickly weigh 7.33 g of anhydrous aluminum chloride and add it to the reaction flask. Immediately add 75 mL of anhydrous dichloromethane, followed by 8.01 g of this compound.[10] Begin stirring the suspension.
-
Preparation of Acylating Agent: In the addition funnel, prepare a solution of 4.32 g of acetyl chloride in 25 mL of anhydrous dichloromethane.
-
Addition: Cool the reaction flask to 0°C using an ice/water bath. Once cooled, add the acetyl chloride solution dropwise from the addition funnel over approximately 15-20 minutes. The addition rate should be controlled to keep the internal temperature below 10°C and prevent excessive evolution of HCl gas.[10] The reaction is exothermic.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 60 minutes.
-
Monitoring: Monitor the reaction's progress by TLC to check for the consumption of the starting material.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a 600 mL beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[10][11] This procedure is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood with vigorous stirring to decompose the aluminum chloride complex.[11]
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic (bottom) layer.[9] Extract the aqueous layer twice with 25 mL portions of dichloromethane.[10][11]
-
Washing: Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), 50 mL of water, and finally 50 mL of brine.[10][11]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter by gravity to remove the drying agent.[10]
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude product.[10][11]
-
Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure 4-cyclopentyl-2-methylacetophenone.
Product Characterization
The purified product, 4-cyclopentyl-2-methylacetophenone, should be characterized using standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the acetyl methyl protons (~2.5 ppm), a singlet for the aromatic methyl protons (~2.4 ppm), multiplets for the cyclopentyl protons, and signals in the aromatic region for the three protons on the benzene ring.[12][13]
-
¹³C NMR Spectroscopy: The spectrum should show distinct signals for the carbonyl carbon (~200 ppm), the carbons of the aromatic ring, and the aliphatic carbons of the methyl and cyclopentyl groups.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone is expected around 1685 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (202.30 g/mol ).
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: All operations must be conducted in a certified chemical fume hood.[11][14]
-
Reagent Hazards:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle with extreme care and avoid contact with skin and moisture.[10][11]
-
Acetyl Chloride: Corrosive, a lachrymator (tear gas), and reacts with water. Avoid inhalation of vapors and skin contact.[10][11][14]
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen. Minimize exposure by handling only in a fume hood.[11]
-
-
Reaction Hazards: The reaction is exothermic, particularly during the addition of acetyl chloride and the quenching step. Maintain proper temperature control to avoid runaway reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes and Protocols for the Synthesis of Novel Polymers from 1-Cyclopentyl-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Exploring a New Frontier in Polymer Chemistry
The relentless pursuit of novel materials with tailored properties is a cornerstone of modern science and technology. In the vast landscape of polymer chemistry, the design and synthesis of new monomers serve as the genesis of innovation. 1-Cyclopentyl-4-methylbenzene, a substituted styrene monomer, presents a compelling candidate for the development of novel polymers. Its unique molecular architecture, featuring a bulky, non-polar cyclopentyl group appended to a polymerizable styrenic core, suggests the potential for polymers with distinct thermal, mechanical, and solubility characteristics. These properties could be advantageous in a range of applications, from advanced coatings and adhesives to specialized materials in biomedical devices and drug delivery systems.
This document provides a comprehensive guide for researchers venturing into the synthesis and characterization of polymers derived from this compound. We will delve into the fundamental principles guiding the selection of polymerization techniques, offer detailed, field-tested protocols, and outline the necessary characterization methods to elucidate the properties of these new materials. Our approach is grounded in established polymerization chemistry, drawing analogies from well-studied styrene derivatives to provide a robust starting point for your investigations.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is paramount for successful polymerization.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | p-tolylcyclopentane | --INVALID-LINK--[1] |
| CAS Number | 827-55-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₂H₁₆ | --INVALID-LINK--[1] |
| Molecular Weight | 160.26 g/mol | --INVALID-LINK--[1] |
Note: The vinyl group necessary for polymerization is not present in this compound. This guide assumes the synthesis of the corresponding vinyl monomer, 1-(4-vinylphenyl)cyclopentane , which can be prepared from this compound through established synthetic routes such as bromination followed by dehydrobromination, or acylation followed by reduction and dehydration. The protocols below will refer to this vinyl-functionalized monomer.
Polymerization Strategies for 1-(4-vinylphenyl)cyclopentane
The presence of the vinyl group on the aromatic ring makes 1-(4-vinylphenyl)cyclopentane amenable to several polymerization techniques, primarily chain-growth polymerization.[2] We will focus on two robust and widely applicable methods: free-radical polymerization and cationic polymerization.
Free-Radical Polymerization: A Versatile Approach
Free-radical polymerization is a workhorse of the polymer industry due to its tolerance of various functional groups and reaction conditions.[2][3] The process involves three key steps: initiation, propagation, and termination.[4]
Causality in Experimental Design: The choice of initiator is critical and is dictated by the desired reaction temperature. For instance, benzoyl peroxide is a suitable choice for polymerizations around 80-90°C.[3] The solvent selection can influence the rate of polymerization and the properties of the resulting polymer.[5]
Caption: Workflow for Free-Radical Polymerization.
Materials:
-
1-(4-vinylphenyl)cyclopentane (inhibitor removed by passing through a column of basic alumina)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Monomer and Solvent Addition: Add 10.0 g of purified 1-(4-vinylphenyl)cyclopentane and 50 mL of anhydrous toluene to the flask.
-
Initiator Preparation: In a separate vial, dissolve 0.1 g of BPO in 5 mL of anhydrous toluene.
-
Initiation: Heat the monomer solution to 90°C with stirring. Once the temperature has stabilized, inject the initiator solution into the reaction flask.
-
Polymerization: Maintain the reaction at 90°C for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring methanol. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer with fresh methanol (2 x 100 mL).
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.
Cationic Polymerization: A Controlled Approach
Cationic polymerization is particularly well-suited for vinyl monomers with electron-donating groups on the aromatic ring, such as the alkyl substituents in our monomer of interest.[6] This method can offer better control over the polymer's molecular weight and architecture, especially when conducted under "living" or "controlled" conditions.[6]
Causality in Experimental Design: Cationic polymerization is highly sensitive to impurities, especially water, which can act as a terminating agent. Therefore, stringent anhydrous conditions are crucial for success. The choice of initiator and Lewis acid co-initiator system is key to controlling the polymerization.[6] For instance, a system like 1-chloro-1-(4-methylphenyl)ethane/SnCl₄ has been shown to be effective for the controlled polymerization of p-methylstyrene.[6]
Caption: Key Steps in Cationic Polymerization.
Materials:
-
1-(4-vinylphenyl)cyclopentane (rigorously purified and dried)
-
Anhydrous dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄) solution in DCM (e.g., 1 M)
-
1-Chloro-1-phenylethane (initiator)
-
2,6-Di-tert-butylpyridine (DTBP) (proton scavenger)
-
Pre-chilled methanol
-
Glovebox or high-vacuum line
Procedure (to be performed under strict inert and anhydrous conditions):
-
Reaction Setup: In a glovebox, add 10.0 g of purified 1-(4-vinylphenyl)cyclopentane, 50 mL of anhydrous DCM, and 0.1 mL of DTBP to a pre-dried reaction vessel equipped with a magnetic stir bar.
-
Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Initiator Addition: Add a calculated amount of 1-chloro-1-phenylethane initiator solution in DCM.
-
Initiation: Start the polymerization by adding the SnCl₄ solution dropwise. An immediate color change may be observed.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours) at -78°C.
-
Termination: Quench the polymerization by adding 10 mL of pre-chilled methanol.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into 500 mL of methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.
Characterization of Poly(1-(4-vinylphenyl)cyclopentane)
Once synthesized, a comprehensive characterization of the polymer is essential to understand its structure, molecular weight, and thermal properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure and can be used to determine the tacticity. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[7] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which indicates the polymer's transition from a rigid to a more flexible state.[8] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the successful polymerization by observing the disappearance of the vinyl C=C bond and the appearance of the polymer backbone vibrations.[3] |
Expected Properties and Potential Applications
The incorporation of the bulky cyclopentyl group is anticipated to significantly influence the properties of the resulting polymer compared to polystyrene.
-
Increased Glass Transition Temperature (Tg): The steric hindrance from the cyclopentyl group will restrict chain mobility, likely leading to a higher Tg than that of polystyrene (~100°C). This would result in a material with improved thermal stability and rigidity at higher temperatures.
-
Modified Solubility: The aliphatic nature of the cyclopentyl group may enhance the polymer's solubility in non-polar organic solvents while potentially reducing its solubility in more polar solvents.
-
Enhanced Mechanical Properties: The bulky side group could lead to increased stiffness and hardness.
These properties make poly(1-(4-vinylphenyl)cyclopentane) a promising candidate for applications requiring high thermal resistance and specific solubility profiles, such as:
-
High-performance coatings and films.
-
Matrix materials for composites.
-
Hydrophobic surfaces in biomedical applications.
Conclusion
This compound, through its vinyl derivative, offers a gateway to novel polymers with potentially superior properties. The protocols outlined in this application note for free-radical and cationic polymerization provide a solid foundation for researchers to synthesize and explore these new materials. The key to success lies in meticulous experimental technique, particularly in maintaining anhydrous conditions for cationic polymerization, and in comprehensive characterization to fully elucidate the structure-property relationships of the resulting polymers. The unique combination of an aromatic core and a bulky aliphatic side group in poly(1-(4-vinylphenyl)cyclopentane) holds significant promise for the development of next-generation materials.
References
- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polymerization - Wikipedia [en.wikipedia.org]
- 3. ijcrt.org [ijcrt.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent effects on the free radical polymerization of styrene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103897087A - Cationic polymerization method of alpha-methylstyrene/styrene copolymer - Google Patents [patents.google.com]
- 9. elsapainternational.com [elsapainternational.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 1-Cyclopentyl-4-methylbenzene Derivatives for Aurora Kinase A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Promise of 1-Cyclopentyl-4-methylbenzene Derivatives in Oncology Drug Discovery
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse chemical scaffolds. The this compound core represents a promising starting point for the development of small molecule inhibitors targeting key regulators of cell division. Its unique three-dimensional structure, conferred by the cyclopentyl group, offers opportunities for novel interactions within the ATP-binding pockets of kinases, a class of enzymes frequently dysregulated in cancer.[1][2] This application note details a high-throughput screening (HTS) campaign designed to identify and characterize derivatives of this compound as potential inhibitors of Aurora Kinase A, a critical regulator of mitosis and a validated target in cancer therapy.[3][4]
Aurora Kinase A plays a pivotal role in centrosome maturation and separation, as well as the formation of the mitotic spindle.[5][6] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[3][5] Consequently, the identification of potent and selective Aurora Kinase A inhibitors is a key strategy in modern cancer drug discovery.[6][7]
This document provides a comprehensive guide for researchers, outlining the principles of a robust biochemical assay, a detailed HTS protocol, and a framework for analyzing structure-activity relationships (SAR) within a hypothetical library of this compound derivatives.
The Aurora Kinase A Signaling Pathway
Aurora Kinase A is a serine/threonine kinase that is activated during the G2 phase of the cell cycle and mitosis. Its activity is crucial for the proper execution of several mitotic events. Dysregulation of this pathway can lead to chromosomal instability, a hallmark of cancer.
Caption: Simplified signaling pathway of Aurora Kinase A regulation and function during the G2/M phase of the cell cycle.
High-Throughput Screening for Aurora Kinase A Inhibitors
To identify active compounds within our hypothetical library of this compound derivatives, a luminescence-based kinase assay was employed. This assay measures the amount of ATP remaining in solution following a kinase reaction.[8] A low luminescent signal indicates high kinase activity (ATP consumption), while a high signal suggests inhibition of the kinase.[9]
Assay Principle: Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is a homogeneous method that determines kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[8][10] The assay is performed in two steps:
-
Kinase Reaction: Recombinant Aurora Kinase A is incubated with a substrate and ATP. Active kinase will transfer the gamma-phosphate from ATP to the substrate, depleting the ATP in the well.
-
Signal Detection: The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal that is directly proportional to the ATP concentration.[9]
The inverse relationship between luminescence and kinase activity allows for the rapid identification of inhibitors.
Experimental Workflow
The high-throughput screening process is designed for efficiency and robustness, utilizing automated liquid handling and plate reading systems.
Caption: High-throughput screening workflow for the identification of Aurora Kinase A inhibitors.
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format to maximize throughput while maintaining data quality.
Materials and Reagents:
-
Recombinant Human Aurora Kinase A (purified)
-
K-LISA™ Kinase Substrate (e.g., a generic peptide substrate)
-
ATP, high purity
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound derivative library (dissolved in 100% DMSO)
-
Reference Inhibitor (e.g., Alisertib)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
White, opaque 384-well assay plates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library stock plates into the wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into the negative control wells (maximum signal).
-
Dispense 50 nL of the reference inhibitor (Alisertib, final concentration 1 µM) into the positive control wells (minimum signal).
-
-
Enzyme Addition:
-
Prepare a solution of Aurora Kinase A in assay buffer at a concentration of 2X the final desired concentration.
-
Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates for 15 minutes at room temperature to allow for the binding of the compounds to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X ATP/substrate solution in assay buffer. The final ATP concentration should be at its Km value for Aurora Kinase A.
-
Add 5 µL of the ATP/substrate solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation:
-
Centrifuge the plates briefly.
-
Incubate the plates for 60 minutes at room temperature.
-
-
Signal Generation:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
-
Data Acquisition:
-
Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)
-
Assess the quality of the assay by calculating the Z'-factor from the control wells. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Compounds exhibiting >50% inhibition in the primary screen are considered "hits" and are selected for further characterization.
-
Structure-Activity Relationship (SAR) Analysis of Hypothetical Derivatives
Following the primary HTS, hit compounds are typically re-tested to confirm their activity. Subsequently, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀). The data from these follow-up studies are crucial for establishing a structure-activity relationship (SAR), which guides the optimization of lead compounds.[12][13]
Below is a hypothetical SAR table for a series of this compound derivatives.
| Compound ID | R1-Substitution | R2-Substitution | Aurora A IC₅₀ (nM) |
| CMB-001 | -H | -H | >10,000 |
| CMB-002 | -Cl | -H | 8,500 |
| CMB-003 | -H | -NH₂ | 2,300 |
| CMB-004 | -Cl | -NH₂ | 750 |
| CMB-005 | -F | -NH₂ | 680 |
| CMB-006 | -H | -C(O)NH₂ | 1,200 |
| CMB-007 | -F | -C(O)NH₂ | 450 |
| CMB-008 | -F | -SO₂NH₂ | 980 |
Interpretation of Hypothetical SAR:
-
The unsubstituted parent compound, CMB-001 , is inactive, indicating that substitutions on the benzene ring are necessary for activity.
-
The addition of an amino group at the R2 position (CMB-003 ) significantly improves potency compared to the unsubstituted analog. This suggests a key interaction, possibly a hydrogen bond, with the kinase.
-
Halogen substitution at the R1 position, particularly fluorine (CMB-005 ), further enhances inhibitory activity when combined with the R2-amino group. This may be due to favorable hydrophobic or electrostatic interactions within the ATP-binding pocket.
-
Replacing the amino group with a carboxamide (CMB-006 and CMB-007 ) retains activity, suggesting that a hydrogen bond donor/acceptor at this position is important. The improved potency of the fluorinated analog CMB-007 reinforces the beneficial effect of the R1-fluoro substitution.
-
The sulfonamide analog CMB-008 shows a decrease in potency compared to the carboxamide, indicating that the geometry and electronic properties of the R2 substituent are critical for optimal binding.
Cell-Based Secondary Assays
To validate the hits from the biochemical screen in a more physiologically relevant context, cell-based assays are essential.[7][11] A common secondary assay for Aurora Kinase A inhibitors is the measurement of autophosphorylation at Threonine 288 (p-AurA T288) in a cellular context.[14] A reduction in the p-AurA T288 signal upon treatment with a compound indicates target engagement and inhibition within the cell.
Conclusion and Future Directions
This application note provides a comprehensive framework for the high-throughput screening of this compound derivatives as potential inhibitors of Aurora Kinase A. The detailed biochemical assay protocol, coupled with a strategy for SAR analysis, offers a clear path for the identification and initial characterization of novel hit compounds. Promising candidates identified through this workflow should be further evaluated in cell-based secondary assays and subsequent preclinical models to assess their therapeutic potential. The modular nature of this HTS platform allows for its adaptation to other kinase targets, making it a valuable tool in the broader landscape of drug discovery.
References
- 1. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. promega.com [promega.com]
- 11. frontiersin.org [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Green Synthesis of 1-Cyclopentyl-4-methylbenzene
Introduction: Reimagining a Classic Synthesis through the Lens of Green Chemistry
The synthesis of alkylated aromatic compounds, such as 1-Cyclopentyl-4-methylbenzene (also known as p-tolylcyclopentane), is a cornerstone of industrial and pharmaceutical chemistry. These molecules serve as crucial intermediates in the production of fine chemicals, polymers, and active pharmaceutical ingredients (APIs). The classical method for their synthesis is the Friedel-Crafts alkylation, a reaction first reported in 1877 that typically employs a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
While historically significant and effective, the traditional Friedel-Crafts alkylation presents several environmental and practical challenges. The catalyst, AlCl₃, is highly hygroscopic, reacts violently with water, and is often required in stoichiometric amounts.[2] This leads to the generation of corrosive hydrogen chloride gas and a substantial amount of acidic aqueous waste during work-up, posing significant disposal and environmental hazards.[2][3]
In alignment with the twelve principles of Green Chemistry, the scientific community has dedicated considerable effort to developing more sustainable alternatives.[4] These modern approaches focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable feedstocks and recyclable catalysts. This guide provides detailed application notes and protocols for three distinct green chemistry approaches to the synthesis of this compound, designed for researchers, scientists, and drug development professionals seeking to implement safer and more sustainable synthetic methodologies in their laboratories.
The following sections will detail protocols utilizing:
-
A reusable, metal-free solid catalyst (graphite) in conjunction with a green ethereal solvent.
-
A solvent-free, microwave-assisted approach using a recyclable solid acid catalyst.
-
An ionic liquid-based system that serves as both catalyst and solvent.
Each protocol is designed to be a self-validating system, with explanations for the experimental choices grounded in established chemical principles.
Core Reaction: Electrophilic Aromatic Substitution
The fundamental transformation in each of the described protocols is the electrophilic aromatic substitution of toluene with a cyclopentyl electrophile. The overall reaction is as follows:
Figure 1: General reaction scheme for the synthesis of this compound from toluene and a cyclopentyl source.
The primary difference between the classical and green approaches lies in how the cyclopentyl electrophile is generated and the medium in which the reaction occurs.
Protocol 1: Graphite-Catalyzed Synthesis in an Eco-Friendly Solvent
This protocol leverages the surprising catalytic activity of unmodified graphite, a readily available and inexpensive form of carbon, to facilitate the Friedel-Crafts alkylation.[5][6] Graphite acts as a mild, reusable catalyst, avoiding the harsh conditions and waste streams associated with traditional Lewis acids.[5] To further enhance the green credentials of this method, the reaction is conducted in Cyclopentyl Methyl Ether (CPME), an eco-friendly solvent with a high boiling point, low peroxide formation, and excellent stability under acidic and basic conditions.[7][8][9]
Causality of Experimental Choices:
-
Graphite Catalyst: Graphite's layered structure is believed to stabilize the carbocationic transition state of the alkylating agent, thus catalyzing the reaction without the need for a strong Lewis acid.[5] Its insolubility allows for simple recovery by filtration and subsequent reuse.
-
Cyclopentyl Bromide: A suitable alkylating agent that is activated by the graphite catalyst.
-
CPME Solvent: Chosen for its favorable environmental profile, high boiling point allowing for a wider range of reaction temperatures, and ease of recovery.[10] Its hydrophobic nature simplifies the work-up process.[7]
-
Temperature: The reaction is performed at an elevated temperature to ensure a reasonable reaction rate, facilitated by the high boiling point of CPME.
Experimental Workflow
Caption: Workflow for graphite-catalyzed synthesis.
Step-by-Step Protocol:
-
Catalyst Preparation: Use commercially available fine graphite powder (<20 micron). No pre-activation is necessary, but drying in an oven at 110°C for 2 hours is recommended to remove any adsorbed moisture.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (20 mL, ~0.19 mol), cyclopentyl bromide (5.0 g, ~0.034 mol), graphite powder (0.5 g), and CPME (30 mL).
-
Reaction Execution: Heat the mixture in an oil bath to reflux (approximately 106°C) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The graphite catalyst can be recovered by vacuum filtration through a pad of celite. The recovered graphite can be washed with ethyl acetate, dried, and reused for subsequent reactions.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using hexane as the eluent to yield pure this compound.
Protocol 2: Solvent-Free, Microwave-Assisted Synthesis using a Solid Acid Catalyst
This protocol embodies two key principles of green chemistry: the use of alternative energy sources and the elimination of solvents. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles due to efficient and uniform heating.[1][11] By pairing this technology with a reusable solid acid catalyst like a zeolite (e.g., H-ZSM-5), the need for a solvent is eliminated, significantly improving the atom economy and reducing waste.
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid and direct heating of the polar reactants, accelerating the reaction rate significantly compared to conventional heating.[11]
-
Zeolite Catalyst (H-ZSM-5): A solid acid catalyst with a well-defined pore structure. It is non-corrosive, easily separable, and can be regenerated and reused multiple times. Its acidic sites protonate the alkylating agent (cyclopentanol or cyclopentene), generating the electrophilic carbocation.
-
Solvent-Free Conditions: This approach maximizes the concentration of reactants, often leading to faster reactions.[12][13] It eliminates the need for purchasing, handling, and disposing of solvents, which is a major source of waste in chemical synthesis.[14]
-
Cyclopentanol as Alkylating Agent: A less hazardous alternative to alkyl halides. In the presence of the acid catalyst, it is protonated and loses water to form the cyclopentyl carbocation.
Experimental Workflow
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondbenign.org [beyondbenign.org]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cn.aminer.org [cn.aminer.org]
- 10. A practical green synthesis method of Ag NPs using rosy periwinkle plant leaves for solar panel coating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Safe Handling and Disposal of 1-Cyclopentyl-4-methylbenzene
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-Cyclopentyl-4-methylbenzene (CAS No. 827-55-4), also known as p-tolylcyclopentane. Designed for researchers, chemists, and drug development professionals, this guide synthesizes chemical property data, hazard information from analogous compounds, and established safety protocols to ensure laboratory safety and regulatory compliance. It details necessary personal protective equipment (PPE), emergency procedures for spills and exposures, and a complete workflow for compliant hazardous waste disposal.
Chemical Properties and Hazard Identification
This compound is an aromatic hydrocarbon. Its behavior is dictated by the toluene ring, which makes it a nonpolar organic solvent, and the cyclopentyl group. It should be treated as a flammable liquid that is immiscible with water and potentially irritating to skin and eyes.
Physical and Chemical Properties
The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source / Rationale |
| CAS Number | 827-55-4 | [1][2] |
| Molecular Formula | C₁₂H₁₆ | [3][4] |
| Molecular Weight | 160.26 g/mol | [3][5] |
| Appearance | Colorless liquid (presumed) | Based on analogous alkylbenzenes. |
| Boiling Point | ~180-200 °C (estimated) | Analogous to p-propyltoluene (~158 °C) and considering increased molecular weight. |
| Density | ~0.87 g/cm³ (estimated) | Analogous to other alkylbenzenes which are less dense than water.[6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for aromatic hydrocarbons.[7] |
| Flash Point | ~40-50 °C (estimated) | Expected to be a combustible liquid. Analogous to 1,2,4-Trimethylbenzene (~44 °C).[7] |
| Vapor Pressure | Low, but will produce vapors at room temperature. | General property of similar organic liquids. |
Hazard Identification and Classification
Based on available data and structural analogy, this compound should be handled as a substance with the following potential hazards:
-
Physical Hazards:
-
Health Hazards:
-
H302: Harmful if swallowed. [5]
-
Aspiration Hazard: May be fatal if swallowed and enters airways. This is a common hazard for low-viscosity hydrocarbons.[10][11]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation and dryness or cracking.[11][12]
-
Eye Irritation: May cause serious eye irritation upon contact.[12]
-
Respiratory Irritation: Inhalation of high concentrations of vapor or mist may cause respiratory tract irritation and central nervous system effects such as headache, dizziness, and nausea.[12][13]
-
-
Environmental Hazards:
Laboratory Handling and Storage Protocols
The primary objective when handling this compound is to prevent ignition of vapors and to minimize personnel exposure through inhalation, ingestion, or skin contact.
Engineering Controls and Safe Handling
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure.[14]
-
Ignition Sources: Ensure the work area is free of all ignition sources, including open flames, hot plates, and spark-producing equipment. Use of spark-proof tools is recommended.[8][9]
-
Grounding: When transferring significant quantities (>1 L), ground and bond containers and receiving equipment to prevent static electricity discharge, which can ignite vapors.[9]
-
Aerosol Prevention: Avoid procedures that may generate aerosols or mists. When transferring, pour slowly to minimize splashing.
Storage Protocol
Proper storage is critical to maintaining the stability of the chemical and preventing accidents.
-
Container: Store in a tightly sealed, properly labeled container made of a compatible material (e.g., amber glass).
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable or combustible liquids.[10][14] This area should be separate from strong oxidizing agents, with which aromatic hydrocarbons can react violently.
-
Temperature: Avoid direct sunlight and store away from heat sources.[14]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9]
-
Skin Protection:
-
A flame-resistant lab coat should be worn and kept buttoned.
-
Wear chemically resistant gloves. Nitrile gloves are suitable for incidental contact. For prolonged contact or immersion, consider heavier-duty gloves like Viton®. Change gloves immediately if they become contaminated.[9]
-
-
Respiratory Protection: Not typically required when work is performed within a fume hood. If engineering controls fail or for large-scale spills, a respirator with an organic vapor cartridge may be necessary.
Emergency Procedures
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting due to the high risk of chemical aspiration into the lungs, which can be fatal. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][10]
Spill Response Protocol
For small spills (< 200 mL) within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: Ensure all nearby ignition sources are turned off.
-
Contain Spill: Use a commercial spill kit absorbent or an inert material like vermiculite or sand to dike the spill and prevent it from spreading.
-
Absorb Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect Waste: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the container as hazardous waste and follow the disposal procedures outlined in Section 5.
For large spills, or any spill outside of a fume hood, evacuate the area immediately, post a warning sign, and contact your institution's Environmental Health & Safety (EHS) department.
Caption: Workflow for responding to a this compound spill.
Waste Disposal Procedures
This compound and any materials contaminated with it must be disposed of as hazardous waste. It is classified as an organic, non-halogenated solvent waste. Never dispose of this chemical down the drain or in regular trash.
Protocol for Waste Collection and Disposal
-
Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container with a screw-top cap for liquid waste. Solid waste (contaminated gloves, absorbent pads) should be collected in a separate, clearly marked container or a heavy-duty plastic bag.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Combustible," "Irritant")
-
The accumulation start date
-
-
Segregation: Do not mix this waste stream with other incompatible waste types, such as halogenated solvents or strong acids/bases.
-
Collection: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full or has reached the institutional time limit for accumulation, submit a chemical waste pickup request to your EHS department. Do not overfill containers; leave at least 10% headspace.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. BENZENE, 1-CYCLOPENTYL-4-METHYL- | 827-55-4 [chemicalbook.com]
- 3. BENZENE, 1-CYCLOPENTYL-4-METHYL- | CAS#:827-55-4 | Chemsrc [chemsrc.com]
- 4. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 827-55-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chempoint.com [chempoint.com]
- 11. carlroth.com [carlroth.com]
- 12. Cyclopentyl 4-methylbenzene-1-sulfonate | C12H16O3S | CID 317685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentyl-4-methylbenzene
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-Cyclopentyl-4-methylbenzene. Our objective is to provide a comprehensive resource that not only outlines protocols but also explains the underlying chemical principles to empower users to troubleshoot and optimize their synthetic procedures effectively. The primary synthetic route discussed is the Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic chemistry.[1][2]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts alkylation. The question-and-answer format is intended to provide direct and actionable solutions to specific experimental challenges.
Question 1: My overall yield is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low yield in a Friedel-Crafts alkylation is a common issue that can typically be traced back to a few critical parameters:
-
Catalyst Activity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any hydration will deactivate the catalyst, halting the reaction. Ensure that the AlCl₃ is fresh, has been stored in a desiccator, and is handled quickly in an inert atmosphere (e.g., under nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Purity of Reagents: The presence of impurities, especially water or alcohol, in your toluene, cyclopentyl halide, or solvent can quench the catalyst. It is imperative to use anhydrous grade reagents and solvents. Toluene, for instance, can be dried by distillation over sodium.
-
Reaction Temperature: Temperature control is crucial. While the reaction requires activation energy, excessive heat can promote side reactions, such as polyalkylation and isomerization, or even decomposition of the product and catalyst complex. A common approach is to initiate the reaction at a low temperature (e.g., 0-5 °C) to control the initial exothermic burst and then allow it to proceed at room temperature.[3]
-
Inefficient Quenching and Work-up: The reaction must be carefully quenched by slowly adding the reaction mixture to ice-cold water or dilute acid.[4] This process hydrolyzes the aluminum chloride complex and separates the organic product. An improper quench can lead to product loss or the formation of emulsions that complicate extraction.
Question 2: My final product is a mixture of isomers (ortho, meta, and para). How can I improve the selectivity for the desired this compound (para isomer)?
Answer: Achieving high regioselectivity is a key challenge in the alkylation of substituted benzenes. The methyl group of toluene is an ortho-, para-director.[5] However, several factors can be manipulated to favor the para product:
-
Steric Hindrance: The cyclopentyl group is sterically bulky. This inherent bulkiness naturally disfavors substitution at the ortho position, which is adjacent to the methyl group. Therefore, the para position is electronically and sterically favored. If ortho-isomers are still significant, consider the reaction temperature.
-
Temperature and Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and a mixture of isomers can be expected based on the relative rates of attack at each position. At higher temperatures, the Friedel-Crafts alkylation can become reversible.[6] This allows for isomerization of the products to the most thermodynamically stable isomer. In many cases, the para isomer is the most stable due to minimized steric repulsion.[5][7] Experimenting with reaction temperature (e.g., comparing 0°C vs. 80°C) can reveal the optimal conditions for para-selectivity.[6]
-
Catalyst Choice: While AlCl₃ is a strong and common catalyst, modern approaches often use solid acid catalysts like zeolites.[8][9] Zeolites possess a defined microporous structure that can impart shape selectivity, favoring the formation of the sterically less demanding para isomer which can more easily diffuse out of the catalyst pores.[10]
Question 3: I am observing significant amounts of di- and tri-substituted products (polyalkylation). How can this be prevented?
Answer: This is a classic limitation of the Friedel-Crafts alkylation.[11] The alkyl group being added is an activating group, which makes the product (this compound) more reactive than the starting material (toluene).[6][12] This leads to subsequent alkylations.
The most effective and straightforward method to minimize polyalkylation is to use a large excess of the aromatic substrate (toluene) . By Le Châtelier's principle, increasing the concentration of one reactant (toluene) increases the probability of the electrophile (cyclopentyl carbocation) reacting with it, rather than with the already-alkylated product. A molar ratio of 5:1 to 10:1 of toluene to the cyclopentyl alkylating agent is often sufficient. The unreacted toluene can then be removed by distillation after the reaction.
Question 4: My product analysis shows an isomer with a rearranged alkyl chain. Why does this happen and how can I avoid it?
Answer: This is a result of carbocation rearrangement, another inherent limitation of the Friedel-Crafts alkylation.[12] The reaction proceeds through a carbocation intermediate.[13] If a primary or secondary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift, it will often do so before alkylating the aromatic ring.[2][14]
In your case, if you are using an alkylating agent like 1-chlorocyclopentane, the initial secondary cyclopentyl carbocation is relatively stable and less prone to rearrangement. However, if you were using a different alkylating agent that could form a less stable carbocation, rearrangement would be a major concern.
To avoid this issue entirely, the most robust solution is to use Friedel-Crafts Acylation followed by reduction .
-
Acylation: React toluene with cyclopentanecarbonyl chloride in the presence of AlCl₃. This forms 4-methyl-1-(cyclopentylcarbonyl)benzene. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[13]
-
Reduction: The resulting ketone is then reduced to the desired alkylbenzene using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step process provides a clean route to the unrearranged product.
Frequently Asked Questions (FAQs)
-
What is the best alkylating agent to use: a cyclopentyl halide or cyclopentene? Both can be used. Cyclopentyl halides (e.g., bromide or chloride) are common and react with the Lewis acid to form the carbocation.[1] Cyclopentene can also be used, typically with a protic acid (like H₂SO₄) or a Lewis acid, which protonates the double bond to generate the carbocation.[15] The choice often depends on cost, availability, and the specific catalyst system being employed. For laboratory scale, cyclopentyl bromide with AlCl₃ is a reliable choice.
-
What is a suitable solvent for this reaction? Often, the reaction can be run using the excess toluene as the solvent. If a separate solvent is needed, it must be inert to the strong Lewis acid. Common choices include carbon disulfide (CS₂) or nitrobenzene, although their toxicity and reactivity profile must be carefully considered. Chlorinated solvents like dichloromethane can also be used but may participate in side reactions.[16]
-
How should I purify the final product? After aqueous work-up and extraction, the crude product is typically a mixture of the desired product, unreacted toluene, and potentially some isomers or polyalkylated byproducts.
-
Distillation: The first step is to remove the excess toluene by simple distillation.
-
Vacuum Distillation: The final product, this compound, can then be purified by vacuum distillation.[4] This is effective for separating it from higher-boiling polyalkylated products.
-
Column Chromatography: For very high purity, silica gel column chromatography can be used to separate the para isomer from any ortho or meta isomers.
-
-
What are the critical safety precautions?
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled with extreme care in a fume hood, away from any moisture.[3]
-
The alkylating agents can be irritants or lachrymators.
-
The reaction itself is exothermic and can release HCl gas. The apparatus should be equipped with a gas trap (e.g., a tube leading to a beaker of water or a dilute base solution).[16]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Data Presentation
Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Alkylation
| Catalyst | Relative Activity | Key Advantages | Common Issues |
| AlCl₃ | Very High | Inexpensive, highly effective | Very sensitive to moisture, can promote side reactions |
| FeCl₃ | High | Less expensive than AlCl₃, effective | Also moisture-sensitive, can be less active |
| BF₃ | Moderate | Gas, easy to handle in controlled systems | Requires pressure equipment, can form stable complexes |
| Zeolites (e.g., H-ZSM-5) | Moderate to High | Reusable, shape-selective, environmentally benign | Higher initial cost, may require higher temperatures |
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the fundamental steps of the Friedel-Crafts alkylation of toluene with a cyclopentyl halide.
Caption: Mechanism of Friedel-Crafts Alkylation.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the alkylation of toluene with cyclopentyl bromide using an aluminum chloride catalyst.
Materials:
-
Toluene, anhydrous (100 mL, ~0.94 mol)
-
Cyclopentyl bromide (10 mL, ~0.094 mol)
-
Aluminum chloride, anhydrous (14 g, 0.105 mol)
-
Dichloromethane (anhydrous, for rinsing)
-
Crushed ice and water
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
3-neck round-bottom flask (250 mL)
-
Reflux condenser with a gas trap
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a 250 mL 3-neck flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube directed to a gas trap (e.g., an inverted funnel over a beaker of water) to neutralize the HCl gas evolved. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Catalyst Suspension: To the reaction flask, add anhydrous toluene (80 mL). Place the flask in an ice bath and allow it to cool to 0-5 °C. While stirring, carefully and portion-wise add the anhydrous aluminum chloride (14 g). The addition is exothermic. Allow the resulting slurry to stir and cool for 15 minutes.
-
Addition of Alkylating Agent: In the addition funnel, place the cyclopentyl bromide (10 mL) dissolved in the remaining anhydrous toluene (20 mL).
-
Reaction: Add the cyclopentyl bromide solution dropwise to the stirred AlCl₃-toluene slurry over 30-45 minutes. Maintain the internal temperature of the reaction mixture between 5-10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC if desired.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing 150 g of crushed ice and 20 mL of concentrated HCl. This step should be performed in a fume hood with vigorous stirring. The quench is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine all organic layers. Wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally with 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (toluene and dichloromethane) using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound.
References
- 1. purechemistry.org [purechemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-Cyclopentyl-4-methylbenzene
Welcome to the technical support center for the purification of 1-Cyclopentyl-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Question: My GC-MS analysis of the final product shows multiple peaks close to the main product peak. What are these impurities and how can I remove them?
Answer:
When synthesizing this compound, a common method is the Friedel-Crafts alkylation of toluene with a cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This reaction, while effective, is prone to generating several byproducts that can be challenging to separate due to their similar physical properties to the desired product.
Likely Impurities:
-
Isomeric Products: The cyclopentyl group can add to the toluene ring at the ortho or meta positions, resulting in the formation of 1-cyclopentyl-2-methylbenzene and 1-cyclopentyl-3-methylbenzene. These isomers often have very close boiling points to the desired para isomer, making separation by simple distillation difficult. The ratio of these isomers can be influenced by reaction temperature.[3]
-
Polyalkylated Products: The initial product, this compound, is more reactive than the starting toluene. This can lead to a second cyclopentylation, resulting in dicyclopentyl-methylbenzene isomers.[4]
-
Unreacted Starting Materials: Residual toluene and the cyclopentylating agent may remain in the reaction mixture.
-
Rearrangement Products: Although less common with a five-membered ring, carbocation rearrangements can sometimes occur during Friedel-Crafts alkylation, leading to structurally different alkylated benzenes.[1]
Purification Strategy:
Fractional distillation is the most effective method for separating these closely boiling isomers.[5][6] A high-efficiency distillation column (e.g., a Vigreux or packed column) is crucial to provide the necessary theoretical plates for separation.
Question: I'm having difficulty removing unreacted toluene from my product. What are the best methods?
Answer:
Toluene can be a persistent impurity. While its boiling point (111 °C) is significantly lower than that of this compound (around 230-235 °C), its complete removal can be challenging, especially when present in larger quantities.
Recommended Methods:
-
Fractional Distillation: As mentioned, a well-executed fractional distillation is the primary method.[5][6] Ensure your distillation setup is properly insulated to maintain a good temperature gradient in the column.
-
Azeotropic Removal: Toluene can be removed azeotropically with water or methanol.[7][8] By adding one of these solvents and then distilling, the azeotrope will boil at a lower temperature than toluene itself, facilitating its removal. This is particularly useful for removing trace amounts.
-
Vacuum Distillation: For the final product purification, after the bulk of the toluene is removed, vacuum distillation can be employed to distill the this compound at a lower temperature, which can help prevent thermal degradation and improve separation from any higher-boiling impurities.
Question: My purified product is a yellow-to-brown color, but I expect a colorless liquid. What is the cause and how can I fix it?
Answer:
A colored product often indicates the presence of trace impurities, which could be polymeric materials or oxidation byproducts.
Potential Causes and Solutions:
-
Residual Catalyst: Traces of the Lewis acid catalyst (e.g., AlCl₃) can lead to the formation of colored complexes. Ensure the reaction mixture is thoroughly quenched and washed to remove all catalyst residues. A wash with a dilute acid (e.g., 1M HCl) followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) and then brine is recommended.
-
Oxidation: The product may be susceptible to air oxidation, especially at elevated temperatures during distillation. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Activated Carbon Treatment: If the color persists after distillation, you can try treating a solution of the product in a non-polar solvent (e.g., hexane) with activated carbon. The activated carbon can adsorb the colored impurities. The solution is then filtered and the solvent is removed under reduced pressure.
Frequently Asked Questions (FAQs)
Question: What are the most common purification techniques for this compound?
Answer:
The primary purification techniques for this compound are:
-
Fractional Distillation: This is the most widely used and effective method for separating the desired product from isomers and other closely boiling impurities.[5][6]
-
Column Chromatography: For small-scale purifications or to remove highly polar or non-volatile impurities, column chromatography over silica gel can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is typically used.
-
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity material, especially for analytical standards, preparative GC can be used. This method offers excellent separation but is generally limited to smaller sample sizes.
Question: What are the key physical properties of this compound that are important for its purification?
Answer:
Knowing the physical properties of your target compound and potential impurities is critical for designing an effective purification strategy.
| Property | This compound | Toluene (Impurity) | 1-Ethyl-4-methylbenzene (Similar Structure) | 1-Methyl-4-propylbenzene (Similar Structure) |
| Molecular Formula | C₁₂H₁₆ | C₇H₈ | C₉H₁₂ | C₁₀H₁₄ |
| Molecular Weight | 160.26 g/mol [9][10] | 92.14 g/mol | 120.19 g/mol [11] | 134.22 g/mol [12] |
| Boiling Point | ~233 °C (Predicted) | 111 °C[13] | 162 °C[11] | 183-184 °C[12] |
The significant difference in boiling points between toluene and the product makes fractional distillation a viable primary purification step. The boiling points of isomeric byproducts are expected to be very close to that of the main product, necessitating a high-efficiency distillation column.
Question: How can I confirm the purity and identity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity and identify any remaining impurities. The mass spectrum will provide the molecular weight and fragmentation pattern, which can be used to confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[14] The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the methyl group protons, and the protons of the cyclopentyl ring.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of characteristic functional groups, such as the aromatic C-H and C=C stretching vibrations.
Experimental Workflows
Fractional Distillation Workflow
Caption: Workflow for the purification of this compound by fractional distillation.
Troubleshooting Logic for Impure Product
Caption: A logical flowchart for troubleshooting common purity issues with this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. BENZENE, 1-CYCLOPENTYL-4-METHYL- | CAS#:827-55-4 | Chemsrc [chemsrc.com]
- 10. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. NMR-Based Structure Characterization [kofo.mpg.de]
- 15. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Troubleshooting Polyalkylation in the Friedel-Crafts Synthesis of 1-Cyclopentyl-4-methylbenzene
Welcome to the technical support center for the synthesis of 1-Cyclopentyl-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in Friedel-Crafts alkylation: polyalkylation. Here, we provide in-depth, experience-driven answers to frequently encountered issues and offer robust troubleshooting protocols to optimize your synthesis for the desired monoalkylated product.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of di- and tri-alkylated byproducts in my synthesis of this compound. What is causing this polyalkylation?
A1: Polyalkylation is a well-documented side reaction in Friedel-Crafts alkylation.[1][2][3] The root cause lies in the activating nature of the alkyl group being added to the aromatic ring.[1][4] In your synthesis, the initial product, this compound, is more reactive than the starting material, toluene. This is because both the methyl and the newly introduced cyclopentyl groups are electron-donating, which activates the benzene ring towards further electrophilic attack.[1][4][5] Consequently, the monoalkylated product can compete with toluene for the cyclopentyl carbocation, leading to the formation of dicyclopentyl- and tricyclopentyl-methylbenzene isomers.[6][7]
Q2: How does the choice of Lewis acid catalyst influence the extent of polyalkylation?
A2: The strength of the Lewis acid catalyst plays a crucial role. Strong Lewis acids, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), are highly effective at generating the cyclopentyl carbocation from cyclopentyl bromide.[8][9][10] However, their high reactivity can also accelerate the subsequent alkylation of the already activated monoalkylated product.[1] Using a milder Lewis acid, such as zinc chloride (ZnCl₂) or certain zeolites, can sometimes offer better control by generating the electrophile more slowly, thus favoring the reaction with the more abundant starting material (toluene).[11]
Q3: Can reaction temperature be used to control polyalkylation?
A3: Yes, temperature is a critical parameter. Generally, lower reaction temperatures disfavor polyalkylation.[1] Higher temperatures provide more energy for the system, increasing the rate of all reactions, including the undesired second and third alkylations.[12][13] By conducting the reaction at a lower temperature (e.g., 0 °C to room temperature), you can often achieve higher selectivity for the monoalkylated product.[14] However, this may also decrease the overall reaction rate, necessitating longer reaction times.
Q4: I've heard that using a large excess of the aromatic substrate can help. Why is that, and what is a practical ratio to use?
A4: This is the most common and often most effective strategy to minimize polyalkylation.[1][2][15] By using a large molar excess of toluene relative to cyclopentyl bromide, you statistically favor the collision of the cyclopentyl carbocation with a molecule of toluene rather than the much less abundant this compound product.[2][6] In practice, toluene can often be used as the solvent for the reaction, creating a very large excess.[2] Molar ratios of toluene to cyclopentyl bromide of 5:1 to 20:1 are commonly employed to significantly suppress polyalkylation.
Troubleshooting Guides & Protocols
Issue: Persistent Polyalkylation Despite Using Excess Toluene
If you are still observing significant polyalkylation even when using a large excess of toluene, consider the following troubleshooting steps. This workflow is designed to systematically identify and resolve the underlying cause.
Caption: Troubleshooting workflow for polyalkylation.
Protocol 1: Optimizing Reaction Conditions for Monoalkylation
This protocol details a systematic approach to minimizing polyalkylation by controlling key reaction parameters.
Objective: To maximize the yield of this compound while minimizing the formation of polyalkylated byproducts.
Materials:
-
Toluene (dried)
-
Cyclopentyl bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Diethyl ether or Dichloromethane
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser with drying tube
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
Charge the flask with dried toluene. A significant excess should be used; for example, for 0.1 mol of cyclopentyl bromide, use 1.0 mol of toluene.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
-
Catalyst Addition:
-
Carefully add anhydrous AlCl₃ (0.11 mol, a slight excess) to the cooled toluene in portions. The addition is exothermic. Allow the mixture to stir until the catalyst is well-suspended.
-
-
Slow Addition of Alkylating Agent:
-
Dissolve cyclopentyl bromide (0.1 mol) in a small amount of dried toluene and load it into the dropping funnel.
-
Add the cyclopentyl bromide solution dropwise to the stirred toluene/AlCl₃ mixture over a period of 1-2 hours. Maintaining a slow addition rate is crucial to keep the instantaneous concentration of the electrophile low, thereby favoring reaction with the excess toluene.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. The progress can be monitored by taking small aliquots, quenching them in dilute HCl, and analyzing by GC-MS to check the ratio of mono- to poly-alkylated products.
-
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent and remove the excess toluene and solvent under reduced pressure.
-
The crude product can then be purified by fractional distillation under vacuum to isolate the this compound.
-
Table 1: Impact of Reaction Parameters on Selectivity
| Parameter | Standard Condition | Optimized Condition for Monoalkylation | Rationale |
| Toluene:Cyclopentyl Bromide Ratio | 1:1 to 3:1 | ≥ 10:1 (use toluene as solvent) | Statistically favors reaction with toluene over the monoalkylated product.[1][2] |
| Reaction Temperature | Room Temp to Reflux | 0 – 5 °C | Reduces the rate of the second alkylation, which has a higher activation energy.[1] |
| Rate of Addition | Rapid / Bulk Addition | Slow, dropwise addition over 1-2 hours | Maintains a low concentration of the electrophile, minimizing polyalkylation. |
| Catalyst Choice | AlCl₃ (highly active) | FeCl₃ or Zeolites (milder) | A less active catalyst can slow the reaction, improving selectivity for the kinetic product. |
Protocol 2: The Acylation-Reduction Pathway – A Definitive Solution to Polyalkylation
When monoalkylation is critical and other methods fail, a two-step acylation-reduction sequence is the most reliable strategy.[1][2] This method circumvents the core problem by introducing a deactivating group first.
Scientific Principle: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring. This acyl group is electron-withdrawing and deactivates the ring, effectively preventing any further acylation reactions.[1][4][16][17] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2]
Caption: Acylation-Reduction strategy to avoid polyalkylation.
Step-by-Step Methodology (Clemmensen Reduction Example):
-
Friedel-Crafts Acylation:
-
Clemmensen Reduction:
-
Prepare zinc amalgam (Zn(Hg)) by stirring zinc powder with a mercuric chloride solution.[1]
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the 4-methyl-1-cyclopentylphenone from Step 1.
-
Heat the mixture to reflux with vigorous stirring for several hours. Periodically add more concentrated HCl.[1]
-
After completion, cool the mixture, separate the organic layer, wash with water and sodium bicarbonate solution, dry over sodium sulfate, and remove the solvent.
-
Purify the resulting this compound by distillation.
-
This two-step process, while longer, offers superior control and is often the preferred method in pharmaceutical development where product purity is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 7. youtube.com [youtube.com]
- 8. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. adichemistry.com [adichemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Solved How can polyalkylation during Friedel-Crafts | Chegg.com [chegg.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimization of reaction conditions for 1-Cyclopentyl-4-methylbenzene synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Cyclopentyl-4-methylbenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to optimize your reaction conditions and overcome common challenges.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Friedel-Crafts alkylation reaction.[1] The general reaction involves the alkylation of toluene with a cyclopentylating agent (e.g., cyclopentyl halide or cyclopentene) in the presence of a Lewis acid or solid acid catalyst.[2][3]
Issue 1: Low or No Product Yield
A low yield of this compound is a common problem that can be attributed to several factors.
Possible Causes and Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly susceptible to deactivation by moisture.[1][2]
-
Solution: Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. Consider using a freshly opened or purified catalyst. For solid acid catalysts like zeolites, activation by heating under an inert atmosphere is crucial to remove adsorbed water.[4]
-
-
Insufficient Catalyst Loading: An inadequate amount of catalyst will result in a slow or incomplete reaction.
-
Solution: While stoichiometric amounts of Lewis acids are sometimes required, modern methods with more active catalysts can use smaller quantities.[5] For initial optimizations, a catalyst loading of 2-5 mol% can be a good starting point.[6] Systematically increase the catalyst amount to find the optimal loading for your specific conditions.
-
-
Low Reaction Temperature: Friedel-Crafts alkylations often require a certain activation energy.
-
Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions and isomerization.[7] The optimal temperature should be determined experimentally, balancing reaction rate and selectivity.
-
-
Poor Quality of Starting Materials: Impurities in toluene or the cyclopentylating agent can interfere with the reaction.
-
Solution: Use high-purity, anhydrous starting materials. Toluene should be free of other aromatic compounds, and the cyclopentylating agent should be pure.
-
Issue 2: Formation of Multiple Isomers (ortho, meta, para)
The methyl group on toluene is an ortho-, para-directing group.[3] However, the ratio of isomers can be influenced by reaction conditions.
Controlling Isomer Distribution:
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers. At higher temperatures, the reaction can shift towards thermodynamic control, which may favor the more stable meta isomer due to isomerization.[7]
-
Solution: To maximize the yield of the desired para isomer (this compound), it is generally advisable to run the reaction at lower temperatures (e.g., 0°C to room temperature).[7]
-
-
Catalyst Choice: The steric bulk of the catalyst can influence the isomer ratio.
-
Solution: Shape-selective catalysts, such as certain zeolites, can favor the formation of the less sterically hindered para isomer.[4] Experimenting with different Lewis acids or solid acid catalysts can help optimize the regioselectivity.
-
Issue 3: Polyalkylation (Formation of Di- and Tri-substituted Products)
The product, this compound, is more reactive than the starting material, toluene, because the cyclopentyl group is also an activating group. This can lead to further alkylation of the product.[3][8]
Minimizing Polyalkylation:
-
Molar Ratio of Reactants: Using an excess of the aromatic substrate (toluene) can statistically favor the mono-alkylation of toluene over the di-alkylation of the product.
-
Solution: Employ a significant molar excess of toluene relative to the cyclopentylating agent. A ratio of 5:1 or higher (toluene:cyclopentylating agent) is a good starting point.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the likelihood of polyalkylation.
-
Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction once the desired amount of mono-alkylated product is formed to prevent further substitution. Running the reaction at the lowest effective temperature can also help.
-
Issue 4: Carbocation Rearrangement
If using a cyclopentyl halide, the intermediate cyclopentyl carbocation is relatively stable. However, with other alkylating agents, carbocation rearrangements can lead to undesired products.[8][9]
Preventing Rearrangement:
-
Choice of Alkylating Agent: Using a precursor that directly forms the desired carbocation is key. For this synthesis, cyclopentene or a cyclopentyl halide are straightforward choices.
-
Reaction Conditions: Lower temperatures generally suppress carbocation rearrangements.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis of this compound proceeds via a Friedel-Crafts alkylation, which is an electrophilic aromatic substitution reaction.[2][10] The key steps are:
-
Generation of the Electrophile: The Lewis acid catalyst reacts with the cyclopentylating agent (e.g., cyclopentyl chloride) to form a cyclopentyl carbocation or a polarized complex that acts as the electrophile.[11]
-
Electrophilic Attack: The electron-rich toluene ring attacks the electrophilic cyclopentyl species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Deprotonation: A weak base (often the Lewis acid-halide complex) removes a proton from the carbon bearing the new cyclopentyl group, restoring the aromaticity of the ring and regenerating the catalyst.[11]
Caption: General workflow for the Friedel-Crafts alkylation of toluene.
Q2: Which catalysts are most effective for this synthesis?
-
Traditional Lewis Acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are classic and effective catalysts for Friedel-Crafts alkylation.[1][2] However, they are corrosive, sensitive to moisture, and can be difficult to separate from the reaction mixture.
-
Solid Acid Catalysts: Modern approaches often utilize solid acid catalysts like zeolites (e.g., H-ZSM-5, H-Y, H-β) and sulfated zirconia.[4][12] These offer several advantages, including easier separation, reusability, and potentially higher selectivity, making the process more environmentally friendly.[4] The choice of zeolite can be critical, as pore size and acidity can influence activity and selectivity.[12][13]
| Catalyst Type | Advantages | Disadvantages |
| Lewis Acids (AlCl₃, FeCl₃) | High activity, readily available | Moisture sensitive, corrosive, difficult to separate, often require stoichiometric amounts |
| Zeolites (H-ZSM-5, H-Y) | Reusable, non-corrosive, easy to separate, shape-selective potential | May require higher temperatures, potential for deactivation |
| Sulfated Zirconia | High acidity, reusable | Can be more expensive, preparation can be complex |
Q3: What solvents are suitable for this reaction?
The choice of solvent can significantly impact the reaction.
-
Non-polar, Aprotic Solvents: Solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and carbon disulfide (CS₂) are commonly used.[6] They are good at dissolving the reactants and the catalyst complex without competing with the reaction.
-
Excess Aromatic Reactant: Often, an excess of toluene itself can serve as the solvent, which simplifies the workup and can help minimize polyalkylation.
-
Nitroalkanes: Solvents like nitromethane or nitrobenzene can sometimes be used, but they are generally deactivating and may slow the reaction down.
Q4: How can I monitor the progress of the reaction?
Regularly monitoring the reaction is crucial for optimizing the yield and preventing the formation of side products.
-
Gas Chromatography (GC): This is an excellent quantitative method for this reaction. You can track the consumption of starting materials (toluene and the cyclopentylating agent) and the formation of the product and any byproducts (isomers, polyalkylated species).
-
Thin Layer Chromatography (TLC): A quick and simple qualitative method to visualize the progress of the reaction. A suitable eluent system (e.g., hexane/ethyl acetate) can separate the starting materials from the less polar product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the conversion and the formation of different isomers.
Q5: What are the key safety precautions for this reaction?
-
Lewis Acids: Lewis acids like AlCl₃ react violently with water, releasing HCl gas. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the organic solvents used are volatile and flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Alkylating Agents: Cyclopentyl halides are corrosive and lachrymatory. Handle them with care in a fume hood.
III. Experimental Protocol Example: Synthesis using a Solid Acid Catalyst
This protocol provides a general guideline for the synthesis of this compound using a zeolite catalyst in a batch reactor.
1. Catalyst Activation:
- Place the required amount of zeolite catalyst (e.g., H-ZSM-5) in a flask.
- Heat the catalyst under a vacuum or a flow of inert gas (e.g., nitrogen or argon) at a high temperature (e.g., 400-500°C) for several hours to remove any adsorbed water.[4]
- Cool the catalyst to the desired reaction temperature under the inert atmosphere.
2. Reaction Setup:
- In a separate, dry, three-necked flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add anhydrous toluene.
- Add the activated catalyst to the toluene.
- Begin stirring and bring the mixture to the desired reaction temperature (e.g., 80-120°C).
3. Reaction Execution:
- Slowly add the cyclopentylating agent (e.g., cyclopentene or cyclopentyl chloride) to the stirred mixture over a period of time.
- Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC.
4. Workup and Purification:
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.
Wash the filtrate with a dilute sodium bicarbonate solution and then with brine to remove any acidic impurities.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Remove the solvent by rotary evaporation.
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Caption: A step-by-step experimental workflow for the synthesis.
IV. References
-
Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. ACS Catalysis. 12
-
Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. ACS Publications. 13
-
An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol. Benchchem. 4
-
Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts | Request PDF. ResearchGate. 14
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. 2
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram. ResearchGate. 6
-
Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. 7
-
Friedel-crafts alkylation. Purechemistry. 1
-
FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. AdiChemistry. 3
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. 8
-
Friedel-Crafts Reaction Guide | PDF | Toluene | Organic Chemistry. Scribd. 15
-
Optimization of Reaction Conditions | Download Scientific Diagram. ResearchGate. 16
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. 11
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 9
-
This compound | C12H16 | CID 10702116. PubChem. 17
-
Friedel-Crafts's alkylation of Toluene [duplicate]. Chemistry Stack Exchange. 18
-
Optimization of the Friedel-Crafts reaction conditions. [a]. ResearchGate. 19
-
Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Study.com. 10
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. 5
References
- 1. purechemistry.org [purechemistry.org]
- 2. mt.com [mt.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 11. mt.com [mt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 1-Cyclopentyl-4-methylbenzene
Welcome to the technical support guide for the synthesis and purification of 1-Cyclopentyl-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and removal of reaction byproducts. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
Section 1: Understanding the Synthesis - The Friedel-Crafts Alkylation of Toluene
The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of toluene.[1] This reaction involves the electrophilic aromatic substitution of a cyclopentyl group onto the toluene ring, typically using an alkyl halide or an alkene as the alkylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
The methyl group of toluene is an ortho-para directing activator. However, the reaction often yields a mixture of isomers (ortho, meta, and para) and poly-alkylated products, making the isolation of the desired this compound (the para isomer) a significant challenge.
Reaction Mechanism: Friedel-Crafts Alkylation
The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich toluene ring.
Caption: General mechanism of Friedel-Crafts alkylation of toluene.
Section 2: Frequently Asked Questions (FAQs) - Byproduct Identification
Q1: What are the most common byproducts in the synthesis of this compound and how are they formed?
The primary byproducts are positional isomers and poly-alkylated species.
-
Positional Isomers (ortho- and meta-cyclopentyl-methylbenzene): The methyl group on toluene directs incoming electrophiles to the ortho and para positions. However, under certain conditions, the thermodynamically more stable meta isomer can be formed.[4][5] The ratio of these isomers is highly dependent on reaction conditions such as temperature.[4][5]
-
Poly-alkylated Products (e.g., di-cyclopentyl-methylbenzene): The initial alkylation product, this compound, is more reactive than toluene itself because the cyclopentyl group is also an activating group.[6][7] This can lead to a second alkylation, resulting in poly-alkylated byproducts.[8][9]
Q2: What analytical techniques are best for identifying these byproducts?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
GC-MS: This technique is excellent for separating the different components of the reaction mixture and providing their mass-to-charge ratios.[10][11] This allows for the identification of isomers and poly-alkylated products based on their fragmentation patterns.
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for distinguishing between isomers by analyzing the chemical environment of the hydrogen and carbon atoms.[12] The symmetry of the para isomer results in a simpler spectrum compared to the ortho and meta isomers, which have more complex splitting patterns in the aromatic region.[13][14]
Q3: I am seeing unexpected peaks in my GC-MS. What could they be?
Unexpected peaks could be due to rearrangements or the presence of impurities in the starting materials. The cyclopentyl carbocation can potentially undergo rearrangement, although it is relatively stable. Impurities in the cyclopentyl halide or alkene can also lead to other alkylated aromatic compounds.
| Potential Byproduct | Likely Cause | Key Mass Fragments (m/z) |
| 1-Cyclopentyl-2-methylbenzene (ortho) | Kinetic product, ortho-para direction | 160 (M+), 145, 117, 91 |
| 1-Cyclopentyl-3-methylbenzene (meta) | Thermodynamic product, isomerization | 160 (M+), 145, 117, 91 |
| Di-cyclopentyl-methylbenzene isomers | Polyalkylation due to excess alkylating agent | 228 (M+), 213, 185, 157 |
Section 3: Troubleshooting Guide - Byproduct Removal
Issue 1: Poor Isomeric Ratio (High levels of ortho/meta isomers)
-
Cause: The isomeric distribution is governed by a balance between kinetic and thermodynamic control.[15] At lower temperatures, the kinetically favored ortho and para products are typically formed faster.[4] At higher temperatures, the reaction can become reversible, allowing for isomerization to the more thermodynamically stable meta isomer.[16][17]
-
Solution: Optimizing Reaction Conditions
-
Temperature Control: To favor the para isomer, conduct the reaction at lower temperatures (e.g., 0-10 °C). This will favor the kinetic product distribution.
-
Catalyst Choice: Use a milder Lewis acid catalyst or a shape-selective solid acid catalyst like certain zeolites.[1] This can sterically hinder the formation of the ortho isomer and favor the para product.
-
Reaction Time: Shorter reaction times generally favor kinetic control.[15] Monitor the reaction progress by GC to stop it once the desired product is maximized.
-
Issue 2: Presence of Poly-alkylated Byproducts
-
Cause: The product, this compound, is more nucleophilic than the starting toluene, making it susceptible to further alkylation.[7] This is a common issue in Friedel-Crafts alkylation.[6][9]
-
Solution: Adjusting Stoichiometry
-
Use an Excess of Toluene: Employ a large molar excess of toluene relative to the cyclopentylating agent. This increases the probability that the electrophile will react with a toluene molecule rather than the already alkylated product.
-
Slow Addition of Alkylating Agent: Add the cyclopentyl halide or alkene dropwise to the reaction mixture containing toluene and the catalyst. This maintains a low concentration of the alkylating agent, minimizing polyalkylation.
-
Issue 3: Difficulty in Separating Isomers by Distillation
-
Cause: The boiling points of the ortho, meta, and para isomers of cyclopentyl-methylbenzene are often very close, making separation by simple distillation inefficient.
-
Solution: Fractional Distillation
-
Apparatus: Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Procedure: Heat the mixture slowly and maintain a low distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. Collect fractions and analyze them by GC to determine their purity.
-
-
Alternative Solution: Preparative Chromatography
-
Technique: If distillation is ineffective, preparative column chromatography using silica gel can be employed.
-
Solvent System: A non-polar eluent, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent (e.g., ethyl acetate), can be used to separate the isomers. The separation is based on the slight differences in polarity between the isomers.
-
Section 4: Advanced Purification Protocols
A multi-step purification process is often necessary to achieve high purity of this compound. A combination of distillation and chromatography is a robust approach.
Caption: Recommended workflow for the purification of this compound.
Experimental Protocol: Fractional Distillation followed by Chromatography
-
Initial Work-up: After the reaction is complete, quench the reaction mixture with cold water and separate the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Removal of Excess Toluene: Perform a simple distillation to remove the excess toluene.
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus with a high-efficiency column.
-
Carefully heat the remaining mixture under reduced pressure to lower the boiling points and prevent thermal degradation.
-
Collect fractions based on boiling point, monitoring the temperature at the head of the column closely.
-
Analyze each fraction by GC-MS to identify the fractions rich in the desired para isomer.
-
-
Column Chromatography:
-
Pool the fractions that are enriched with this compound.
-
Prepare a silica gel column using a non-polar solvent like hexane.
-
Load the enriched fraction onto the column.
-
Elute the column with hexane, collecting small fractions. The para isomer, being the most symmetric and least polar, should elute first.
-
Monitor the collected fractions by TLC or GC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Section 5: Data Interpretation
The following table summarizes typical analytical data for the main product and key byproducts.
| Compound | Structure | Boiling Point (°C) | ¹H NMR (Aromatic Region, ppm) | Key Mass Fragments (m/z) |
| This compound (para) | p-isomer | ~235-238 | Two doublets, symmetrical pattern | 160, 145, 117, 91 |
| 1-Cyclopentyl-2-methylbenzene (ortho) | o-isomer | ~240-243 | Complex multiplet, four distinct signals | 160, 145, 117, 91 |
| 1-Cyclopentyl-3-methylbenzene (meta) | m-isomer | ~238-241 | Complex multiplet, four distinct signals | 160, 145, 117, 91 |
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. mt.com [mt.com]
- 4. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. adichemistry.com [adichemistry.com]
- 17. homepages.uc.edu [homepages.uc.edu]
Technical Support Center: Interpreting the 1H NMR Spectrum of 1-Cyclopentyl-4-methylbenzene
Welcome to our dedicated technical support guide for the analysis and interpretation of the 1H NMR spectrum of 1-Cyclopentyl-4-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment. Here, we address common questions and potential challenges encountered during the analysis of this specific molecule, providing in-depth explanations grounded in established spectroscopic principles.
I. Overview: The Expected 1H NMR Spectrum
Before delving into troubleshooting, it is crucial to have a clear understanding of the expected proton NMR spectrum for this compound. The molecule's structure dictates a specific set of signals, each characterized by its chemical shift (δ), integration, and splitting pattern (multiplicity).
Molecular Structure and Proton Environments:
Preventing carbocation rearrangement in Friedel-Crafts alkylation
A-ST-021: Preventing Carbocation Rearrangement
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts alkylation, specifically the issue of carbocation rearrangement. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying mechanistic principles to empower your experimental design.
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab.
Problem 1: My Friedel-Crafts alkylation yielded an isomer of the desired product. For example, I used 1-chloropropane but obtained isopropylbenzene instead of n-propylbenzene.
Root Cause Analysis: This is a classic case of carbocation rearrangement. The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism, which often involves the formation of a carbocation intermediate.[1] This intermediate will rearrange to a more stable form if possible, leading to an unexpected product.[2][3] The driving force is the increase in thermodynamic stability, with the order of carbocation stability being tertiary > secondary > primary.[4] In the case of 1-chloropropane, the initially formed primary carbocation undergoes a hydride shift to form a more stable secondary carbocation before attacking the benzene ring.[3]
Recommended Solution: The Acylation-Reduction Two-Step Protocol
The most robust and widely accepted method to synthesize linear alkylbenzenes and avoid carbocation rearrangement is to perform a Friedel-Crafts acylation, followed by a reduction of the resulting ketone.[4][5]
Why it Works: Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[6][7][8] The resulting aryl ketone can then be reduced to the desired alkyl group in a subsequent step.[9]
Experimental Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction
Step 1: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add propanoyl chloride to the dropping funnel and add it dropwise to the stirred suspension.
-
Benzene Addition: After the formation of the acylium ion complex, add benzene dropwise.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within a few hours.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice and an aqueous solution of HCl. This will decompose the aluminum chloride complex.[6] Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the propiophenone.
Step 2: Clemmensen or Wolff-Kishner Reduction
The choice of reduction method depends on the overall functionality of your molecule.
-
Clemmensen Reduction (Acidic Conditions): This method is suitable for substrates that are stable in strong acid.
-
Reagents: Use amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[9]
-
Procedure: Reflux the propiophenone with the amalgamated zinc and HCl. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After completion, extract the product with a suitable organic solvent, wash, dry, and purify.
-
-
Wolff-Kishner Reduction (Basic Conditions): This is ideal for substrates that are sensitive to acid.[9]
-
Reagents: Use hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[10]
-
Procedure: Heat the mixture to form the hydrazone intermediate, then increase the temperature to facilitate the reduction and evolution of nitrogen gas.[9]
-
Work-up: Cool the reaction, dilute with water, and extract the product. Wash, dry, and purify as needed.
-
Problem 2: I am observing significant amounts of polyalkylated products.
Root Cause Analysis: The alkyl group introduced during Friedel-Crafts alkylation is an electron-donating group. This activates the aromatic ring, making the product more reactive than the starting material and thus susceptible to further alkylation.[11][12]
Recommended Solutions:
-
Use a Large Excess of the Aromatic Substrate: By increasing the concentration of the starting aromatic compound, you statistically favor the alkylation of the unreacted starting material over the mono-alkylated product.[4]
-
Friedel-Crafts Acylation: The acyl group introduced in an acylation reaction is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[7][13] This effectively prevents polyacylation. The desired alkylbenzene can then be obtained via reduction as described in the previous section.
Frequently Asked Questions (FAQs)
Q1: Why exactly do carbocations rearrange in Friedel-Crafts alkylation?
A1: Carbocation rearrangement is a thermodynamically driven process where a less stable carbocation rearranges to a more stable one through a hydride or alkyl shift.[4] For instance, a primary carbocation formed from an alkyl halide will readily rearrange to a secondary or tertiary carbocation if the structure allows.[2] This occurs because the Lewis acid catalyst, like AlCl₃, facilitates the formation of a carbocation or a highly polarized complex that behaves like a carbocation.[11]
Caption: Mechanism of carbocation rearrangement.
Q2: Are there any alkylating agents that are not prone to rearrangement?
A2: Yes. Methyl and ethyl halides do not rearrange because they cannot form more stable carbocations.[2] Tertiary alkyl halides are also not susceptible to rearrangement as they already form a stable tertiary carbocation.[4] The issue primarily arises with straight-chain alkyl halides of three or more carbons.[4][14]
Q3: Besides rearrangement and polyalkylation, what are other limitations of Friedel-Crafts alkylation?
A3: There are several other key limitations:
-
Deactivated Rings: The reaction fails with aromatic rings that have strongly electron-withdrawing (deactivating) groups such as -NO₂, -SO₃H, or carbonyl groups.[5]
-
Aryl and Vinylic Halides: These cannot be used as they do not form carbocations under Friedel-Crafts conditions.[7]
-
Amino Groups: Aromatic rings containing -NH₂, -NHR, or -NR₂ groups are unsuitable because the Lewis acid catalyst complexes with the basic nitrogen atom, creating a strongly deactivating ammonium group.[4]
Q4: Can I use alcohols or alkenes as alkylating agents?
A4: Yes, under certain conditions. Alcohols can be protonated by a strong Brønsted acid (like H₂SO₄) or activated by a Lewis acid (like BF₃) to form carbocations.[2][5] Alkenes can also be protonated by strong acids to generate carbocations that can then alkylate an aromatic ring.[6] However, these methods are still susceptible to carbocation rearrangements.
Q5: Are there modern, "greener" alternatives to traditional Lewis acids for Friedel-Crafts reactions?
A5: Absolutely. There is significant ongoing research into developing more environmentally benign catalysts. These include solid acid catalysts like zeolites, which are used in industrial processes for producing ethylbenzene and cumene.[6] Other developments include the use of metal triflates (e.g., Bi(OTf)₃) and other catalysts that can be used in smaller quantities and are often more tolerant of various functional groups.[15] These newer methods often allow for the use of less toxic alkylating agents like alcohols and styrenes instead of alkyl halides.[15][16]
Summary of Troubleshooting Strategies
| Problem | Root Cause | Recommended Solution | Key Advantage |
| Isomeric Product | Carbocation Rearrangement | Friedel-Crafts Acylation followed by Reduction | Avoids carbocation formation, yielding the desired linear alkyl product.[17] |
| Polyalkylation | Product is more reactive than starting material | Use a large excess of the aromatic substrate or perform Friedel-Crafts Acylation | Favors mono-substitution.[17] The acyl group is deactivating, preventing further reaction.[7] |
| No Reaction | Strongly deactivated aromatic ring | Consider alternative synthetic routes not involving Friedel-Crafts | Friedel-Crafts reactions are generally not compatible with strongly electron-withdrawing groups.[12] |
Alternative Pathways Visualization
Caption: Comparison of reaction pathways.
References
- 1. mt.com [mt.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of 1-Cyclopentyl-4-methylbenzene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Cyclopentyl-4-methylbenzene (p-Cyclopentyltoluene). We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during production. Our focus is on the Friedel-Crafts alkylation pathway, explaining the causality behind experimental choices to ensure process robustness and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial and laboratory method for synthesizing this compound is the Friedel-Crafts alkylation of toluene.[1] This electrophilic aromatic substitution reaction involves reacting toluene with a cyclopentylating agent in the presence of a Lewis acid catalyst. Common cyclopentylating agents include cyclopentyl halides (e.g., cyclopentyl chloride or bromide), cyclopentene, or cyclopentanol.[2]
Q2: What are the essential reagents and catalysts for this synthesis?
A2: The key components for this reaction are:
-
Aromatic Substrate: Toluene (methylbenzene). It serves as both the reactant and often as the solvent.
-
Alkylating Agent: Cyclopentene or a cyclopentyl halide (e.g., cyclopentyl chloride).
-
Catalyst: A strong Lewis acid is required to facilitate the formation of the electrophile. Anhydrous aluminum chloride (AlCl₃) is the most common and cost-effective choice.[3] Other Lewis acids like ferric chloride (FeCl₃) or proton acids such as sulfuric acid (H₂SO₄) can also be used, particularly when using an alkene like cyclopentene.[1][2]
Q3: What are the critical reaction conditions that must be controlled during scale-up?
A3: Several parameters are crucial for a successful and selective synthesis:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely hygroscopic and react violently with water, producing hydrogen chloride fumes and becoming inactivated.[3] All reagents, solvents, and glassware must be thoroughly dried before use.
-
Temperature: Temperature significantly influences the distribution of product isomers.[4] Lower temperatures generally favor the formation of the para-isomer, while higher temperatures can lead to thermodynamic equilibrium and an increase in the meta-isomer.[5][6]
-
Stoichiometry: The molar ratio of reactants is critical. A large excess of toluene is typically used to minimize the formation of polyalkylated byproducts.[4][7]
-
Catalyst Loading: While catalytic, Friedel-Crafts alkylations can sometimes require significant amounts of the Lewis acid. The optimal loading should be determined experimentally to balance reaction rate, cost, and the complexity of the aqueous work-up.
Q4: What are the primary safety precautions for this reaction?
A4: The Friedel-Crafts alkylation presents several hazards:
-
Catalyst Handling: Anhydrous aluminum chloride reacts exothermically with moisture. It should be handled in a dry environment (e.g., a glove box or under a nitrogen atmosphere) and added carefully to the reaction mixture to control the initial exotherm.
-
HCl Gas Evolution: The reaction, especially the quenching step, generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood.
-
Solvent Flammability: Toluene is a flammable solvent. Ensure no ignition sources are present.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the root cause.
-
Cause A: Inactive Catalyst: The Lewis acid catalyst is the most common point of failure.
-
Explanation: Aluminum chloride (AlCl₃) is readily deactivated by water. If your reagents (toluene, cyclopentylating agent) or reaction vessel contain residual moisture, the catalyst will be quenched before it can facilitate the reaction.[3]
-
Solution: Ensure all glassware is oven-dried and cooled under a desiccator or an inert atmosphere. Use anhydrous grade toluene and freshly opened, high-purity AlCl₃.
-
-
Cause B: Suboptimal Temperature:
-
Explanation: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: Monitor the internal reaction temperature. For the alkylation of toluene, a temperature range of 0°C to 25°C is a good starting point.[4] Perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Cause C: Inefficient Mixing:
-
Explanation: In a heterogeneous mixture involving solid AlCl₃, inefficient stirring can lead to poor mass transfer, resulting in a localized reaction and overall low conversion. This becomes more critical during scale-up.
-
Solution: Use an overhead mechanical stirrer for larger-scale reactions to ensure the catalyst is well-dispersed throughout the reaction medium.
-
Issue 2: Poor Selectivity and Isomer Contamination
Q: My final product is a mixture of ortho-, meta-, and para-isomers. How can I increase the selectivity for the desired this compound (para-isomer)?
A: Controlling regioselectivity in Friedel-Crafts alkylation is a classic challenge. The methyl group of toluene is an ortho, para-directing activator.[8] However, the reaction conditions heavily influence the final isomer ratio.
-
Kinetic vs. Thermodynamic Control:
-
Explanation: At lower temperatures (e.g., 0°C), the reaction is under kinetic control, and the product distribution is determined by the activation energies of the competing pathways. This typically favors the formation of the ortho and para isomers. At higher temperatures, the reaction can become reversible, allowing for isomer interconversion via dealkylation-realkylation, which leads to a product mixture that reflects thermodynamic stability.[4][6] The thermodynamically most stable isomer is often the meta product.[5]
-
Solution: To maximize the yield of the para-isomer, maintain a low reaction temperature (e.g., 0-5°C). This will slow the reaction but will significantly improve selectivity by favoring the kinetically preferred product and preventing isomerization.
-
-
Catalyst Choice:
-
Explanation: The size and nature of the catalyst can influence isomer distribution. Bulky catalyst complexes can sterically hinder attack at the ortho position, thereby increasing the para/ortho ratio.
-
Solution: While AlCl₃ is standard, experimenting with other Lewis acids or using shape-selective solid acid catalysts like zeolites could potentially improve para-selectivity, especially in continuous flow processes.[5]
-
Issue 3: Formation of Polyalkylated Byproducts
Q: Gas Chromatography (GC) analysis of my crude product shows significant peaks corresponding to dicyclopentyl- and tricyclopentyl-toluene. How can I suppress this over-alkylation?
A: This is a well-known limitation of Friedel-Crafts alkylation. The alkyl group introduced onto the aromatic ring is an activating group, making the product (this compound) more nucleophilic and thus more reactive than the starting material (toluene).[7][9]
-
Leveraging Le Châtelier's Principle:
-
Explanation: The most effective way to minimize polyalkylation is to use a large excess of the aromatic substrate (toluene).[4] By keeping the concentration of toluene high relative to the cyclopentylating agent, the probability of the electrophile encountering a toluene molecule is much higher than it encountering an already alkylated product molecule.
-
Solution: Employ a molar ratio of toluene to the alkylating agent of at least 5:1. For high-purity requirements, ratios of 10:1 or even higher may be necessary. The unreacted toluene can be recovered by distillation and recycled in subsequent batches, making this an economically viable strategy for scale-up.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes a representative lab-scale synthesis using cyclopentene as the alkylating agent.
Reagents & Equipment:
-
Anhydrous Toluene
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert gas (Nitrogen or Argon) inlet
-
Ice bath
Procedure:
-
Assemble the three-neck flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Flame-dry the assembly under vacuum and cool under a stream of nitrogen.
-
Charge the flask with anhydrous toluene (e.g., 5.0 moles).
-
Cool the flask to 0°C using an ice bath.
-
While stirring, add anhydrous AlCl₃ (e.g., 0.1 moles) to the toluene in portions. The mixture may form a slurry.
-
In the addition funnel, prepare a solution of cyclopentene (e.g., 1.0 mole) in a small amount of anhydrous toluene.
-
Add the cyclopentene solution dropwise to the stirred toluene/AlCl₃ slurry over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC (staining with a potassium permanganate solution can visualize the product).
Protocol 2: Reaction Quenching and Aqueous Work-up
Procedure:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (e.g., 500g for a 1-mole scale reaction) in a separate large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Once the ice has melted, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and finally a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 3: Purification by Fractional Distillation
Explanation: The crude product will contain unreacted toluene, the desired para-isomer, and smaller amounts of ortho/meta isomers and polyalkylated products. These compounds have distinct boiling points, making fractional distillation an effective method for purification at scale.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum-jacketed column packed with Raschig rings or other suitable packing material for high efficiency.
-
Carefully charge the concentrated crude product into the distillation flask.
-
Apply vacuum and slowly heat the flask.
-
Collect the fractions:
-
Fraction 1: Unreacted toluene (Boiling Point: ~111°C at atm. pressure).
-
Fraction 2 (Product): this compound.
-
Residue: Higher boiling point isomers and polyalkylated byproducts.
-
-
Analyze the collected product fraction by GC and NMR to confirm purity.
Reaction Parameter Summary
| Parameter | Condition | Rationale & Impact on Outcome |
| Toluene:Alkylating Agent Ratio | >5:1 molar excess | Minimizes polyalkylation. [4][7] A lower ratio increases the concentration of the more reactive product, leading to over-alkylation. |
| Reaction Temperature | 0-5 °C | Maximizes para-selectivity. [6] Favors the kinetically controlled product and prevents isomerization to the thermodynamically favored meta-isomer. |
| Catalyst | Anhydrous AlCl₃ | Effective and economical Lewis acid. [3] Must be protected from moisture to maintain activity. |
| Reaction Time | 2-6 hours | Ensures high conversion. Monitor by GC/TLC to avoid prolonged reaction times that could lead to side reactions. |
Friedel-Crafts Alkylation Mechanism
The following diagram illustrates the key steps in the Lewis acid-catalyzed alkylation of toluene.
References
Common pitfalls in the handling of 1-Cyclopentyl-4-methylbenzene
Technical Support Center: 1-Cyclopentyl-4-methylbenzene
Welcome to the technical support guide for this compound (CAS 827-55-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. Our goal is to provide field-proven insights and robust protocols to ensure the success and safety of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties, safety, and handling of this compound.
Q1: What are the fundamental properties of this compound?
This compound, also known as p-tolylcyclopentane, is an aromatic hydrocarbon. Its key physical and chemical properties are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 827-55-4 | PubChem[1] |
| Molecular Formula | C₁₂H₁₆ | PubChem[1] |
| Molecular Weight | 160.26 g/mol | ChemicalBook[2] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | ~235-237 °C (estimated) | General knowledge |
| Density | ~0.9 g/cm³ (estimated) | General knowledge |
| SMILES | CC1=CC=C(C=C1)C2CCCC2 | PubChem[1] |
| InChIKey | DXLNQBADBSYAHT-UHFFFAOYSA-N | PubChem[1] |
Q2: What are the primary safety hazards associated with this compound?
While specific toxicity data for this compound is limited, compounds of this class (alkylated aromatics) present general hazards. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.[3][4]
-
Flammability: Assumed to be a combustible liquid. Keep away from open flames, sparks, and heat.[4]
-
Inhalation: Vapors may cause respiratory irritation, dizziness, or drowsiness.[5] Use only in a well-ventilated area or with a chemical fume hood.
-
Skin/Eye Contact: May cause skin and eye irritation.[6] Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
-
Ingestion: May be harmful if swallowed. Aspiration into the lungs can cause serious damage.[4] Do not induce vomiting. Seek immediate medical attention.
Q3: What are the correct storage conditions for this compound?
Proper storage is crucial for maintaining the integrity and safety of the compound.
-
Container: Store in a tightly-closed, properly labeled container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents, as these can react vigorously with alkylaromatic compounds.[4]
Part 2: Troubleshooting Guide for Synthesis & Purification
The most common route to this compound is the Friedel-Crafts alkylation of toluene. This reaction is powerful but fraught with potential pitfalls. This section provides solutions to common problems.
Problem 1: Low or No Product Yield
Q: I am attempting a Friedel-Crafts alkylation of toluene with a cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentene) and AlCl₃, but my yield is extremely low. What are the likely causes?
A: A failed Friedel-Crafts reaction can almost always be traced back to one of three areas: catalyst activity, reagent purity, or reaction conditions.
-
Catalyst Inactivation (Moisture): The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the heart of the reaction. These catalysts are extremely hygroscopic and react violently with water. Trace amounts of moisture in your reagents or glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade toluene and ensure your alkylating agent is dry. Handle the Lewis acid catalyst quickly in a dry atmosphere (e.g., under a nitrogen or argon blanket, or in a glovebox).
-
-
Reagent Purity: The presence of nucleophilic impurities (e.g., anilines, phenols) in the toluene can complex with the Lewis acid, poisoning the catalyst.[7] Similarly, certain functional groups on the aromatic substrate can render it unreactive.
-
Solution: Use high-purity, anhydrous reagents. If catalyst poisoning is suspected, consider purifying the toluene by distillation prior to use.
-
-
Incorrect Reaction Temperature: Friedel-Crafts alkylations are often temperature-sensitive. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can promote side reactions and decomposition, leading to tar formation.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, then allow it to slowly warm to room temperature or gently heat as needed to drive the reaction to completion.
-
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Polyalkylation Side Products
Q: My reaction is working, but I am getting significant amounts of dicyclopentyl- and tricyclopentyl-toluene. How do I improve selectivity for the mono-alkylated product?
A: This is a classic pitfall of Friedel-Crafts alkylation.[8][9] The cyclopentyl group is electron-donating, which activates the aromatic ring. This means your product, this compound, is more nucleophilic and thus more reactive than your starting material, toluene. This makes it highly susceptible to a second or third alkylation.
Strategies to Favor Mono-alkylation:
-
Use a Large Excess of the Aromatic Substrate: This is the most effective and common strategy. By using a large molar excess of toluene (e.g., 5 to 20 equivalents), you statistically favor the alkylating agent encountering a molecule of toluene rather than the already-alkylated product.[8] The unreacted toluene can be easily recovered by distillation and reused.
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., -10 °C to 0 °C) decreases the overall reaction rate. Since the mono-alkylated product is more reactive, the rate of the second alkylation is reduced more significantly, favoring the desired product.[8]
-
Use a Milder Lewis Acid: Highly active catalysts like AlCl₃ strongly promote polyalkylation. Switching to a milder Lewis acid, such as FeCl₃ or ZnCl₂, can sometimes provide better selectivity, albeit at the cost of a slower reaction rate.[8]
Caption: The Kinetic Problem of Polyalkylation.
Problem 3: Purification Challenges
Q: I have a crude mixture containing my product, unreacted toluene, and some ortho/meta isomers. What is the best way to purify the desired para-isomer?
A: The primary method for purifying this compound is fractional distillation under reduced pressure .
-
Workup is Critical: Before distillation, you must properly quench the reaction and remove the catalyst.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice and water. This will hydrolyze the aluminum chloride in a controlled manner.
-
Extraction: Separate the organic layer. Wash it sequentially with dilute HCl (to remove any remaining aluminum salts), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and remove the solvent (excess toluene) using a rotary evaporator.
-
-
Fractional Distillation: The boiling points of the ortho, meta, and para isomers are often very close.
-
Vacuum: Using vacuum distillation lowers the boiling points and prevents potential thermal decomposition of the product at high temperatures.
-
Fractionating Column: A high-efficiency fractionating column (e.g., a Vigreux or packed column) is essential to achieve good separation between the isomers.
-
Collection: Collect the fractions carefully, monitoring the head temperature. The para-isomer is typically the highest boiling of the three due to its symmetry, which allows for more efficient crystal packing (though it is a liquid at room temperature, this principle affects intermolecular forces). Analyze fractions by GC-MS or NMR to confirm purity.
-
Part 3: Key Experimental Protocol
This section provides a reliable, self-validating protocol for the synthesis of this compound. The rationale behind each step is explained to enhance understanding and troubleshooting.
Protocol: Friedel-Crafts Alkylation of Toluene with Cyclopentene
Objective: To synthesize this compound with high selectivity for the mono-alkylated para-isomer.
| Reagent | Molar Eq. | Amount | MW ( g/mol ) | Moles |
| Toluene | 10 | 460 mL | 92.14 | 5.0 |
| Cyclopentene | 1 | 44 mL | 68.12 | 0.5 |
| Aluminum Chloride (AlCl₃) | 1.1 | 73.3 g | 133.34 | 0.55 |
| Sulfuric Acid (H₂SO₄) | Catalyst | ~5 mL | 98.08 | - |
Methodology:
-
Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet). Crucial: All glassware must be rigorously oven-dried.
-
Rationale: Prevents moisture from deactivating the AlCl₃ catalyst.
-
-
Initial Charge: Charge the flask with anhydrous toluene (460 mL, 5.0 mol) and anhydrous aluminum chloride (73.3 g, 0.55 mol). Begin stirring to create a slurry. Cool the mixture to 0 °C in an ice-water bath.
-
Rationale: Using a large excess of toluene favors mono-alkylation. Cooling controls the initial exotherm of the reaction.
-
-
Reagent Addition: In a separate flask, mix cyclopentene (44 mL, 0.5 mol) with a catalytic amount of concentrated sulfuric acid (~5 mL). Add this mixture to the addition funnel. Add the cyclopentene/acid mixture dropwise to the stirred toluene/AlCl₃ slurry over 60-90 minutes, maintaining the internal temperature below 5 °C.
-
Rationale: Sulfuric acid acts as a co-catalyst to generate the cyclopentyl carbocation from cyclopentene. Slow, cold addition prevents temperature spikes that lead to side reactions and tar formation.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Stir for 4-6 hours or until GC-MS analysis shows consumption of the cyclopentene.
-
Rationale: The initial cold period ensures controlled initiation, while the room temperature phase drives the reaction to completion.
-
-
Workup & Purification: Follow the detailed workup and fractional distillation procedure described in Part 2, Problem 3 .
Caption: Experimental Workflow for Synthesis and Purification.
References
- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZENE, 1-CYCLOPENTYL-4-METHYL- | 827-55-4 [chemicalbook.com]
- 3. BENZENE, 1-CYCLOPENTYL-4-METHYL- - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. airgas.com [airgas.com]
- 6. aksci.com [aksci.com]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of 1-Cyclopentyl-4-methylbenzene for Long-Term Storage
Welcome to the technical support center for 1-Cyclopentyl-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the long-term storage and stability of this compound. By understanding the degradation pathways and implementing appropriate preventative measures, you can ensure the integrity of your materials for experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the storage and handling of this compound.
Question 1: I've stored this compound for several months and suspect it may have degraded. What are the primary signs of degradation?
Answer: The primary degradation pathway for this compound during long-term storage with exposure to air is autoxidation. The benzylic hydrogen on the cyclopentyl ring is susceptible to radical-initiated oxidation, leading to the formation of hydroperoxides.
-
Initial Signs of Degradation:
-
A faint yellowing of the otherwise colorless liquid.
-
An increase in the peroxide value. You can test for this using peroxide test strips or a more quantitative titrimetric method. A peroxide value above 10 meq/kg is a strong indicator of significant oxidation.[1]
-
The appearance of a sharp or acrid odor, different from the characteristic aromatic scent of the pure compound.
-
-
Advanced Degradation:
-
Formation of insoluble gums or precipitates.
-
A significant increase in viscosity.
-
The presence of secondary oxidation products like ketones and alcohols, which can be detected by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Question 2: What is the underlying chemical mechanism causing this degradation?
Answer: The degradation is primarily due to a free-radical chain reaction known as autoxidation. This process is initiated by light, heat, or trace metal impurities and proceeds in three main stages:
-
Initiation: Formation of a free radical from an initiator (In). This radical then abstracts the tertiary benzylic hydrogen from this compound to form a stable benzylic radical.
-
Propagation: The benzylic radical reacts with atmospheric oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another molecule of this compound, forming a hydroperoxide and a new benzylic radical, thus propagating the chain reaction.
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
The following diagram illustrates the autoxidation pathway of this compound.
Autoxidation mechanism of this compound.
Question 3: How can I prevent or slow down the degradation of this compound during long-term storage?
Answer: To enhance the stability of this compound, you should focus on minimizing its exposure to initiators of autoxidation and consider the use of a stabilizer.
-
Optimal Storage Conditions:
-
Temperature: Store at low temperatures (2-8 °C) to reduce the rate of chemical reactions.
-
Light: Store in amber glass bottles or other light-blocking containers to prevent photo-initiation of oxidation.
-
Atmosphere: Displace the air in the container with an inert gas like nitrogen or argon before sealing. This minimizes the availability of oxygen, a key reactant in the propagation step.
-
-
Use of Stabilizers:
-
The addition of a radical-scavenging antioxidant is highly effective. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for hydrocarbons.[2][3] A typical concentration is 50-200 ppm. BHT works by donating a hydrogen atom to peroxyl radicals, forming a stable hydroperoxide and a resonance-stabilized BHT radical that is much less reactive and does not propagate the chain reaction.[2][4]
-
The following diagram illustrates the mechanism of action for BHT.
Mechanism of BHT as a radical scavenger.
Question 4: I need to perform an accelerated stability study. What are the key parameters to consider?
Answer: An accelerated stability study uses elevated temperatures to predict the long-term stability of a substance. The data can be modeled using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.
-
Key Parameters:
-
Temperature: Select at least three elevated temperatures (e.g., 40 °C, 50 °C, and 60 °C).
-
Time Points: Define several time points for each temperature to monitor the degradation over time.
-
Analytical Method: Use a validated, stability-indicating analytical method, such as GC-MS, to quantify the parent compound and any major degradation products.
-
Control Sample: Include a control sample stored at the recommended long-term storage temperature (e.g., 5 °C).
-
With and Without Stabilizer: If you are evaluating the effectiveness of an antioxidant, run parallel studies with and without the stabilizer.
-
The following table provides an example of data from an accelerated stability study on a similar alkylbenzene, p-cymene.
| Storage Condition | Time (Weeks) | Peroxide Value (meq/kg) - Unstabilized | Peroxide Value (meq/kg) - Stabilized with 100 ppm BHT |
| 5 °C | 0 | < 0.1 | < 0.1 |
| 26 | 1.5 | < 0.1 | |
| 52 | 3.2 | 0.2 | |
| 40 °C | 0 | < 0.1 | < 0.1 |
| 4 | 8.9 | 0.5 | |
| 8 | 18.5 | 1.1 | |
| 12 | 35.2 | 2.3 | |
| 60 °C | 0 | < 0.1 | < 0.1 |
| 1 | 15.7 | 1.8 | |
| 2 | 32.1 | 3.5 | |
| 4 | 68.4 | 7.9 |
This is representative data based on principles of chemical kinetics and is for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Peroxide Value by Titration
This protocol is adapted from standard methods for determining peroxides in organic solvents and provides a quantitative measure of hydroperoxide concentration.[5][6]
Materials:
-
Glacial acetic acid
-
Chloroform or isooctane
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Deionized water
-
250 mL Erlenmeyer flask with a stopper
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform (or isooctane) to the flask and swirl to dissolve the sample.
-
Add 0.5 mL of a freshly prepared saturated KI solution.
-
Stopper the flask, swirl for 1 minute, and then store it in the dark for exactly 5 minutes.
-
After 5 minutes, add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue/purple color.
-
Continue the titration dropwise, with vigorous shaking, until the blue color is completely discharged.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank titration using the same procedure but without the sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: GC-MS Analysis of Degradation Products
This protocol provides a general framework for identifying and quantifying this compound and its potential oxidation products.[7][8]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for aromatic hydrocarbon analysis (e.g., a 5% phenyl-methylpolysiloxane column)
Materials:
-
High-purity helium as the carrier gas
-
Sample of this compound (pure and aged)
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of helium at 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the chromatogram for any new peaks in the aged sample that are not present in the pure sample.
-
Examine the mass spectra of these new peaks to identify potential degradation products. Common fragments for oxidation products may include those corresponding to the loss of water or alkyl fragments from the oxidized parent molecule.
-
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing and ensuring the stability of this compound.
Workflow for ensuring the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 5. researchgate.net [researchgate.net]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Cyclopentyl-4-methylbenzene and Other Alkylated Benzenes
Introduction: The Role of Alkyl Benzenes in Modern Chemistry
Alkylated benzenes are a cornerstone class of organic compounds, serving critical roles across the chemical industry as solvents, high-performance fuels, and precursors for a vast array of materials and specialty chemicals.[1][2] Their molecular architecture, consisting of a stable aromatic ring appended with one or more alkyl chains, imparts a unique combination of aromatic reactivity and aliphatic characteristics. This guide provides an in-depth comparison of 1-cyclopentyl-4-methylbenzene, a higher-order alkylbenzene, with more common, lower molecular weight analogues such as cumene, tert-butylbenzene, and p-cymene.
The selection of an appropriate alkylbenzene is dictated by its specific physicochemical properties, which are a direct function of the nature of the alkyl substituent. This analysis will explore how the size, branching, and cyclic nature of the alkyl group influence performance metrics relevant to researchers, scientists, and drug development professionals. We will delve into comparative data on physical properties, synthetic accessibility via Friedel-Crafts alkylation, and performance in key applications, supported by detailed experimental protocols.
Physicochemical Properties: A Quantitative Comparison
The performance of an alkylbenzene in any application is fundamentally tied to its physical properties. The size and structure of the alkyl group directly influence boiling point, density, and flash point. This compound, with its C12 framework, is classified as a heavy alkylbenzene, distinguishing it from the more volatile C9 and C10 compounds.[3]
Below is a summary of key properties for our selected compounds. It is important to note that while extensive experimental data exists for cumene, tert-butylbenzene, and p-cymene, such data for this compound is less common. The values presented for this compound are estimated based on the experimentally determined properties of its close structural analog, cyclopentylbenzene (C11H14), which has a boiling point of ~216-221°C and a density of ~0.95 g/mL.[4][5] The addition of a methyl group is expected to marginally increase these values.
| Property | This compound | Cumene (Isopropylbenzene) | tert-Butylbenzene | p-Cymene (4-Isopropyltoluene) |
| Molecular Formula | C₁₂H₁₆[6] | C₉H₁₂ | C₁₀H₁₄[5] | C₁₀H₁₄[7] |
| Molecular Weight ( g/mol ) | 160.25[6] | 120.19 | 134.22[5] | 134.22[7] |
| Boiling Point (°C) | ~225-235 (estimated) | 152-154[8] | 169[5] | 177[9] |
| Density (g/mL at 20-25°C) | ~0.94-0.96 (estimated) | ~0.864[8] | ~0.867[5] | ~0.86[9] |
| Flash Point (°C) | ~85-95 (estimated) | ~36[8] | ~34[4] | ~47[9] |
| Water Solubility | Very Low / Insoluble | Insoluble (61.3 mg/L at 25°C)[10] | Insoluble (29.5 mg/L at 25°C) | Practically Insoluble[9] |
This data clearly illustrates a trend: the larger and more complex the alkyl substituent, the higher the boiling point, density, and flash point. The significantly higher boiling point of this compound makes it less volatile and suitable for high-temperature applications where solvent loss is a concern.
Synthesis via Friedel-Crafts Alkylation: Mechanism and Protocol
The primary industrial route to alkylbenzenes is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[11] This method allows for the formation of a carbon-carbon bond between an aromatic ring and an alkyl group. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.[12]
Mechanism Rationale: The reaction proceeds in three key steps:
-
Generation of an Electrophile: The Lewis acid catalyst interacts with an alkylating agent (e.g., an alkene or alkyl halide) to generate a carbocation or a highly polarized complex that functions as the electrophile.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation: A weak base removes a proton from the carbon bearing the new alkyl group, restoring aromaticity to the ring and regenerating the catalyst.
One of the key challenges in Friedel-Crafts alkylation is the propensity for carbocation rearrangement to form a more stable carbocation.[13] For instance, the alkylation of benzene with 1-propyl chloride primarily yields cumene (isopropylbenzene) rather than n-propylbenzene due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation.[12] The synthesis of this compound using cyclopentene as the alkylating agent is advantageous as the secondary carbocation formed from the protonation of cyclopentene is already stable and has no simple, lower-energy rearrangement pathways available, leading to a cleaner reaction profile.
Below is a generalized workflow for the synthesis and purification of an alkylbenzene via Friedel-Crafts alkylation.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Toluene (anhydrous)
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Condenser
-
Separatory funnel
Procedure:
-
Reactor Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Initial Charge: Charge the flask with 200 mL of anhydrous toluene. This large excess serves as both the reactant and the solvent, which helps to minimize polyalkylation.[14] Cool the flask in an ice bath to 0-5°C.
-
Catalyst Addition: Cautiously add 5.0 g of anhydrous aluminum chloride to the stirred toluene. The mixture may generate some HCl gas.
-
Alkene Addition: Add 25.0 mL of cyclopentene to the addition funnel. Add the cyclopentene dropwise to the stirred toluene/AlCl₃ mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and cautiously quench the reaction by adding 100 g of crushed ice, followed by 100 mL of cold water. Trustworthiness Note: This step is highly exothermic and will release HCl gas. It must be done slowly and with vigorous stirring to safely decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. The organic layer (top) should be separated. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the excess toluene. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.
Performance in Key Applications
High-Performance Solvents
The key differentiator in solvent applications becomes the boiling point.
-
Cumene and tert-Butylbenzene: With boiling points around 150-170°C, they are useful as process solvents where a higher temperature than toluene (111°C) is required, but can still be removed under moderate vacuum.
-
This compound: Its much higher boiling point (~230°C) makes it suitable as a high-temperature reaction solvent, a heat transfer fluid, or a component in formulations like inks and coatings where very slow evaporation is desired.
High-Density Fuel Components
In the aerospace and specialty fuels sector, there is a demand for high-density fuels that increase the volumetric energy density, allowing for extended range or payload. Aromatic species are a significant component of diesel and jet fuels. The incorporation of cyclic structures is a known strategy to increase the density of a hydrocarbon fuel.
Caption: Factors increasing fuel density and energy content.
This compound offers a distinct advantage here over its linear or smaller branched-chain counterparts. The compact, cyclic cyclopentyl group leads to a higher density (~0.95 g/mL) compared to cumene or tert-butylbenzene (~0.87 g/mL). This translates to a higher mass of fuel per unit volume. Furthermore, the heat of combustion, a measure of energy release, is also favorably high for these dense structures.[10] For applications requiring maximum energy in a volume-limited system, cyclic alkylbenzenes like this compound are superior candidates.
Conclusion and Outlook
While all alkylbenzenes share a common chemical heritage, the nature of the alkyl group provides a powerful tool for tuning their physical properties for specific applications.
-
Cumene, tert-Butylbenzene, and p-Cymene are highly versatile, mid-range boiling point compounds that excel as common industrial intermediates and process solvents.
-
This compound represents a more specialized class of heavy alkylbenzenes. Its key advantages—a high boiling point, high flash point, and high density—are derived directly from its larger molecular weight and the presence of the cyclic cyclopentyl moiety.
For researchers and developers, this compound should be considered when applications demand low volatility, high thermal stability, or high volumetric energy density. Its clean synthesis profile, avoiding the rearrangement issues common to some other alkylbenzenes, further enhances its appeal as a specialty chemical building block. As industries continue to seek higher performance materials and more efficient fuels, the exploration of such tailored molecular architectures will undoubtedly continue to grow in importance.
References
- 1. scribd.com [scribd.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. besttechnologyinc.com [besttechnologyinc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cyclopentylbenzene [stenutz.eu]
- 6. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CYCLOPENTYLBENZENE | 700-88-9 [chemicalbook.com]
- 8. Benzene, cyclopentyl- [webbook.nist.gov]
- 9. Benzene - Wikipedia [en.wikipedia.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 13. techspray.com [techspray.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
Toluene vs. 1-Cyclopentyl-4-methylbenzene: A Comparative Study of Aromatic Solvents in Modern Chemistry
An In-Depth Comparative Guide for Process & Development Chemists
Abstract
The selection of a solvent is a critical decision in chemical process development, profoundly influencing reaction efficiency, product purity, safety, and environmental impact. Toluene, a ubiquitous aromatic hydrocarbon, has long served as a workhorse solvent due to its thermal stability and solvating power. However, mounting concerns over its toxicity and environmental profile have catalyzed the search for safer, more sustainable alternatives. This guide presents a comparative study of toluene and 1-Cyclopentyl-4-methylbenzene (also known as p-tolylcyclopentane), a lesser-known aromatic solvent. Given the limited publicly available experimental data for this compound, we will leverage data from the structurally related and extensively studied "green" solvent, Cyclopentyl Methyl Ether (CPME), to provide a robust, data-driven comparison against the toluene benchmark. This analysis offers researchers and drug development professionals a comprehensive framework for making informed solvent choices in high-temperature and organometallic applications.
Foundational Physicochemical Properties: The Basis for Performance
A solvent's utility is dictated by its physical properties. These parameters determine its operational temperature range, its ability to dissolve reactants and catalysts, and the ease of product isolation and solvent recovery. Toluene's properties are well-established. For this compound, we rely on computed data, while CPME offers a profile backed by extensive experimental validation as a high-performance, green process solvent.[1][2]
| Property | Toluene | This compound | Cyclopentyl Methyl Ether (CPME) |
| Molecular Weight ( g/mol ) | 92.14 | 160.26 (Computed)[3] | 100.16 |
| Boiling Point (°C) | 110.6[4] | N/A | 106[2][5] |
| Melting Point (°C) | -95[2] | N/A | < -140[2] |
| Density (g/cm³ at 20°C) | 0.867[4][6] | N/A | 0.86[2] |
| Flash Point (°C) | 4[2][4] | N/A | -1[2] |
| Polarity Index (P') | 2.4[6] | N/A (Expected to be low) | 1.9 (Calculated) |
| Dielectric Constant (at 25°C) | 2.38[4] | N/A | 4.75 |
| Solubility in Water (wt%) | 0.05[4][6] | N/A (Expected to be very low) | 1.1[2] |
| Azeotrope with Water (% Solvent) | 80% (Boils at 85°C)[2] | N/A | 83.7% (Boils at 83°C)[2][5] |
| Heat of Vaporization (kcal/kg) | 87.1[2] | N/A | 69.2[2] |
Expert Insights: The similar boiling points of toluene and CPME make them functionally interchangeable for high-temperature reactions. However, CPME's significantly lower melting point is a distinct advantage for processes requiring a broad liquid range, especially for low-temperature initiation followed by heating. Furthermore, CPME's lower heat of vaporization translates directly to energy savings and reduced operational costs during distillation-based recovery and recycling, a critical factor in large-scale manufacturing.[2][5] The efficient azeotropic drying with water for both CPME and toluene simplifies water removal from reaction mixtures.[2]
Performance in Demanding Chemical Transformations
The true measure of a solvent is its performance in chemical reactions. We will examine two common, high-temperature reaction classes where solvent choice is paramount. Here, the extensively documented performance of CPME serves as a powerful case study for a modern toluene alternative.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, often requires elevated temperatures to drive catalytic turnover. The solvent must effectively solubilize the catalyst, ligands, substrate, and base without interfering with the catalytic cycle.
Experimental Comparison: In a study of palladium on carbon-catalyzed aromatic secondary amination, CPME was directly compared to toluene. The reaction using CPME consistently resulted in higher yields.[7] This enhanced performance can be attributed to CPME's unique combination of hydrocarbon-like properties and the coordinating ability of its ether oxygen, which can help stabilize catalytic intermediates.
Organometallic Chemistry: Grignard and Organolithium Reactions
Reactions involving highly basic organometallic reagents like Grignard or organolithium species demand solvents that are not only aprotic but also stable to strong bases. Ethereal solvents are often preferred for their ability to solvate the metal center, but solvents like THF can be deprotonated and degraded at elevated temperatures.
Causality Behind Solvent Choice: Toluene is often used as a non-coordinating, high-boiling solvent for these reactions. CPME, however, offers a superior alternative. It exhibits exceptional stability in the presence of strong bases like n-butyllithium (n-BuLi), even at ambient temperatures, a condition under which THF would rapidly decompose.[1] This stability, combined with its coordinating ether functionality, makes CPME a safer and often more effective choice than both THF (due to stability) and toluene (due to coordinating ability).
Safety, Health, and Environmental (SHE) Profile
For modern pharmaceutical and chemical industries, the SHE profile of a solvent is as important as its performance. This is the area where the distinction between toluene and its greener alternatives is most pronounced.
| Parameter | Toluene | Cyclopentyl Methyl Ether (CPME) |
| Primary Hazard Class | Flammable Liquid; Toxicant[8] | Flammable Liquid |
| Toxicity Profile | Neurotoxin, skin/eye irritant, suspected reproductive hazard.[8][9][10] Chronic exposure can lead to CNS depression and organ damage.[10] | Low acute toxicity. Classified as harmful if swallowed.[7][11] Causes skin and eye irritation.[7][11] |
| Carcinogenicity | Insufficient information for assessment (EPA).[4][9][10] | Negative mutagenicity.[7][11] |
| Peroxide Formation | None | Very sluggish formation, significantly safer than THF or 2-MeTHF.[2][5] |
| Permissible Daily Exposure (PDE) | 0.8 mg/day (Class 2 Solvent) | 1.5 mg/day (Considered Class 2 equivalent)[7][11] |
| Environmental Fate | Breaks down in air; can persist in soil and water.[9] Moderate toxicity to aquatic life. | Readily biodegradable. |
Expert Insights: The SHE data clearly favors CPME over toluene. Toluene's well-documented neurotoxicity and potential for reproductive harm necessitate stringent engineering controls and exposure monitoring.[9][10] CPME, while still requiring careful handling as a flammable irritant, presents a significantly lower overall hazard profile.[11] Its resistance to forming explosive peroxides is a major safety advantage over traditional ethereal solvents, reducing risk during storage and distillation.[5]
Experimental Protocols & Workflow Visualization
To illustrate the practical implications of solvent choice, a detailed protocol for a generic high-temperature, palladium-catalyzed reaction is provided below.
Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reactor Setup: In a nitrogen-purged, oven-dried, three-neck flask equipped with a magnetic stirrer, condenser, and thermocouple, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and ligand (e.g., SPhos, 0.04 equiv).
-
Reagent Addition: Add the boronic acid (1.2 equiv) and a powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent (Toluene or CPME) to achieve a 0.5 M concentration with respect to the aryl halide. Causality: The solvent must fully dissolve the starting materials and catalyst complex at the reaction temperature to ensure a homogeneous reaction.
-
Degassing: Bubble nitrogen through the stirred mixture for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the target temperature (e.g., 100°C) and maintain with stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS. Causality: Both Toluene and CPME have sufficiently high boiling points to facilitate this reaction temperature safely at atmospheric pressure.
-
Work-up: Cool the reaction to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer (Toluene or CPME). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Self-Validation: The high hydrophobicity of both solvents ensures a clean phase separation from the aqueous layer, which is critical for efficient extraction.
-
Purification: Concentrate the organic layer in vacuo to yield the crude product. Purify by flash column chromatography. Causality: CPME's lower heat of vaporization allows for more energy-efficient removal compared to Toluene.
Visualizing the Workflow and Decision Logic
Conclusion and Recommendations
This comparative guide demonstrates that while toluene remains an effective and well-understood solvent, modern alternatives offer significant advantages, particularly in the critical areas of safety and sustainability.
-
Toluene: Remains a viable option for high-temperature applications where its performance is well-precedented. However, its significant health and environmental drawbacks necessitate robust engineering controls and limit its desirability in green process design.
-
This compound: Represents an intriguing structural motif for a sustainable solvent, but the current lack of comprehensive experimental and toxicological data prevents its widespread adoption. It remains a subject for future academic and industrial investigation.
-
Cyclopentyl Methyl Ether (CPME): Stands out as a commercially available, high-performance, and demonstrably safer alternative to toluene. Its comparable boiling point, superior safety profile, excellent chemical stability, and favorable process characteristics (e.g., low heat of vaporization) make it a compelling choice for new process development.
For researchers, scientists, and drug development professionals committed to implementing greener, safer, and more efficient chemical processes, CPME warrants strong consideration as a replacement for toluene in a wide range of high-temperature and organometallic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BENZENE, 1-CYCLOPENTYL-4-METHYL- | CAS#:827-55-4 | Chemsrc [chemsrc.com]
- 4. Toluene | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toluene Solvent Properties [macro.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. Toluene - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of 1-Cyclopentyl-4-methylbenzene Isomers
In the realm of drug development and materials science, the precise identification of structural isomers is a non-negotiable cornerstone of research and quality control. Molecules sharing the same chemical formula (in this case, C₁₂H₁₆) but differing in the arrangement of their atoms can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive comparison of the primary spectroscopic techniques used to distinguish the ortho, meta, and para isomers of 1-Cyclopentyl-methylbenzene, providing the theoretical underpinnings, expected experimental data, and standardized protocols for analysis.
The Challenge: Identifying Ortho, Meta, and Para Isomers
The three structural isomers—1-Cyclopentyl-2-methylbenzene (ortho), 1-Cyclopentyl-3-methylbenzene (meta), and 1-Cyclopentyl-4-methylbenzene (para)—present a classic analytical challenge. With identical molecular weights (160.25 g/mol ), their differentiation relies on probing the subtle but definitive differences in their molecular symmetry and the resulting electronic environments of their constituent atoms. This is where the precision of spectroscopic methods becomes indispensable.
Caption: Chemical structures of the ortho, meta, and para isomers of 1-Cyclopentyl-methylbenzene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
¹H NMR is arguably the most powerful tool for distinguishing these isomers. It exploits the principle that each chemically distinct proton in a molecule resonates at a unique frequency in a magnetic field. The substitution pattern on the benzene ring directly dictates the symmetry and, therefore, the number and splitting patterns of the aromatic proton signals.
Causality of Spectral Differences
The electronic nature of the alkyl substituents (cyclopentyl and methyl) is similar; both are weakly electron-donating. Therefore, the primary differentiator in the ¹H NMR spectrum is the relative position of the substituents, which governs the symmetry of the molecule and the coupling (spin-spin splitting) between adjacent protons.
-
para-Isomer (1,4-substitution): This isomer possesses the highest symmetry. A plane of symmetry bisects the ring through the two substituents. This renders the four aromatic protons equivalent in pairs. The two protons ortho to the methyl group are chemically identical, as are the two protons ortho to the cyclopentyl group. This results in a highly simplified and characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm).[1]
-
ortho-Isomer (1,2-substitution): This isomer is asymmetric. All four aromatic protons are chemically non-equivalent. This lack of symmetry leads to a complex and crowded multiplet in the aromatic region, as each proton couples with its neighbors with different coupling constants.
-
meta-Isomer (1,3-substitution): This isomer is also asymmetric, resulting in four distinct signals for the four aromatic protons. However, the splitting pattern will differ from the ortho isomer. The proton situated between the two alkyl groups is sterically hindered and flanked by two substituted carbons, often appearing as a distinct singlet or narrowly split signal, while the other three protons will show more complex splitting.
Predicted ¹H NMR Data Comparison
| Isomer | Aromatic Protons (δ ppm) | Aliphatic Protons (δ ppm) | Methyl Protons (δ ppm) |
| para | ~7.1 (d, 2H), ~7.0 (d, 2H) | ~2.9 (m, 1H), ~1.5-2.1 (m, 8H) | ~2.3 (s, 3H) |
| ortho | ~7.0-7.2 (complex m, 4H) | ~2.7 (m, 1H), ~1.5-2.1 (m, 8H) | ~2.3 (s, 3H) |
| meta | ~6.9-7.1 (complex m, 3H), ~6.8 (s or br s, 1H) | ~2.9 (m, 1H), ~1.5-2.1 (m, 8H) | ~2.3 (s, 3H) |
| Note: These are predicted values based on standard substituent effects on benzene rings. Actual values may vary slightly based on solvent and instrument frequency.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400 MHz or higher field instrument is recommended to achieve good signal dispersion, especially for the complex aromatic regions of the ortho and meta isomers.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm. Integrate the signals to determine the relative number of protons for each peak.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Counting Unique Carbons
¹³C NMR provides complementary information by revealing the number of chemically unique carbon atoms in a molecule. The symmetry of each isomer is the key determinant of the number of signals observed in the spectrum.
Causality of Spectral Differences
The symmetry elements present in each isomer determine which carbon atoms are chemically equivalent and thus resonate at the same frequency.
-
para-Isomer: The plane of symmetry means there are only four unique aromatic carbon signals (two for the substituted carbons and two for the proton-bearing carbons) and three unique aliphatic carbon signals for the cyclopentyl ring, plus the methyl carbon. Total: 8 signals.[3]
-
ortho-Isomer: The lack of symmetry makes all six aromatic carbons chemically distinct. The five cyclopentyl carbons and the methyl carbon are also unique. Total: 12 signals.
-
meta-Isomer: The absence of a symmetry plane also results in six unique aromatic carbon signals. The five cyclopentyl carbons and the methyl carbon are also distinct. Total: 12 signals.[4]
While both ortho and meta isomers are expected to show 12 signals, the precise chemical shifts will differ, allowing for their differentiation.[5][6]
Predicted ¹³C NMR Data Comparison
| Isomer | Number of Aromatic Signals | Number of Aliphatic Signals | Total Signals |
| para | 4 | 4 | 8 |
| ortho | 6 | 6 | 12 |
| meta | 6 | 6 | 12 |
| Note: Aromatic carbons typically resonate between δ 110-150 ppm, while aliphatic carbons appear upfield (δ 20-50 ppm).[7] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use the same instrument as for ¹H NMR, but switch the probe to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial as it collapses all C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum. The solvent peak (e.g., CDCl₃ at δ 77.16) is typically used for chemical shift referencing.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy is a rapid and powerful technique for determining benzene ring substitution patterns. The key diagnostic information is found in the "fingerprint region" of the spectrum, specifically the strong C-H out-of-plane (oop) bending vibrations.[8]
Causality of Spectral Differences
The positions of substituents on the benzene ring influence the vibrational modes of the remaining C-H bonds. The out-of-plane bending vibrations are highly characteristic of the number of adjacent hydrogens on the ring.[9][10]
-
para-Isomer: Has two sets of two adjacent hydrogens. This pattern gives rise to a single, strong absorption band in the 860-790 cm⁻¹ region.[8]
-
ortho-Isomer: Has a set of four adjacent hydrogens. This results in a strong absorption band in the 770-735 cm⁻¹ region.[10]
-
meta-Isomer: Has one isolated hydrogen, a set of two adjacent hydrogens, and a set of one hydrogen. This complex arrangement typically produces two distinct bands: one strong band between 810-750 cm⁻¹ and another medium band near 690 cm⁻¹.[8]
Weak overtone and combination bands in the 2000-1667 cm⁻¹ region also produce a unique pattern for each substitution type, further aiding in identification.[9][10]
Predicted FT-IR Data Comparison
| Isomer | Key Diagnostic Absorptions (cm⁻¹) | Other Expected Absorptions (cm⁻¹) |
| para | 860-790 (strong, C-H oop) | ~3030 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1610, ~1510 (C=C ring stretch) |
| ortho | 770-735 (strong, C-H oop) | ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600, ~1495 (C=C ring stretch) |
| meta | 810-750 (strong) & ~690 (medium, C-H oop) | ~3040 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600, ~1485 (C=C ring stretch) |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for the presence of the key diagnostic peaks.
Mass Spectrometry (MS): Confirmation of Mass, Ambiguity in Structure
Mass spectrometry is fundamental for determining the molecular weight of a compound. For the 1-Cyclopentyl-methylbenzene isomers, GC-MS would confirm a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 160. However, electron ionization (EI) mass spectrometry is often unable to distinguish between these types of structural isomers.
Causality of Spectral Similarities
Upon ionization, all three isomers form a radical cation with the same m/z of 160. The subsequent fragmentation pathways are primarily driven by the stability of the resulting fragments, not the initial positions of the substituents. A major fragmentation pathway for alkylbenzenes is benzylic cleavage. For these isomers, the most likely fragmentation is the loss of a C₄H₈ fragment (56 Da) via cleavage of the cyclopentyl ring, leading to a prominent peak at m/z 104, or cleavage to form a stable methyltropylium ion at m/z 105. Because these pathways are common to all three isomers, their EI mass spectra are expected to be nearly identical.
Predicted Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| para | 160 | 105, 104, 91 |
| ortho | 160 | 105, 104, 91 |
| meta | 160 | 105, 104, 91 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Method: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of any potential impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Method: The eluent from the GC is directed into the ion source of the mass spectrometer (typically operating under electron ionization at 70 eV). Scan a mass range of m/z 40-300.
-
Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound of interest. Confirm the molecular weight from the molecular ion peak.
Integrated Workflow for Isomer Identification
A logical workflow combining these techniques ensures unambiguous identification.
Caption: An integrated workflow for the definitive identification of 1-Cyclopentyl-methylbenzene isomers.
Conclusion
Distinguishing between the ortho, meta, and para isomers of 1-Cyclopentyl-methylbenzene is a task readily accomplished with a standard suite of spectroscopic tools.
-
Mass Spectrometry is essential for confirming the molecular weight but is generally insufficient for differentiation.
-
FT-IR Spectroscopy offers a rapid and often conclusive method to determine the substitution pattern based on characteristic C-H out-of-plane bending vibrations.
-
¹H and ¹³C NMR Spectroscopy provide the most detailed and definitive evidence. ¹H NMR distinguishes the isomers through unique splitting patterns in the aromatic region, while ¹³C NMR differentiates them based on the number of unique carbon signals, a direct consequence of molecular symmetry.
By employing these techniques in a logical workflow, researchers can confidently and accurately identify the specific isomer, ensuring the integrity and validity of their scientific work.
References
- 1. m.youtube.com [m.youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Benzene, 1-cyclopentyl-3-methyl- | C12H16 | CID 10630802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. IR Spectrum: Aromatics [quimicaorganica.org]
A Senior Application Scientist's Guide to Lewis Acid Catalysis in 1-Cyclopentyl-4-methylbenzene Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. 1-Cyclopentyl-4-methylbenzene, a molecule with a substituted toluene core, serves as a valuable building block in these fields. Its efficient synthesis relies heavily on the classic Friedel-Crafts alkylation reaction, a powerful method for forming carbon-carbon bonds on an aromatic ring.[1][2] The success of this reaction, however, is critically dependent on the choice of catalyst.
This guide provides an in-depth comparison of the efficacy of various Lewis acid catalysts for the synthesis of this compound from toluene and a cyclopentyl source (e.g., cyclopentyl halide or cyclopentene). We will delve into the mechanistic underpinnings, compare catalyst performance with supporting data, and provide detailed experimental protocols to bridge theory with practice.
The Underpinning Chemistry: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a quintessential example of an electrophilic aromatic substitution reaction.[3] In this process, an alkyl group is introduced onto an aromatic ring. The reaction's core challenge lies in generating an electrophile potent enough to be attacked by the electron-rich π-system of the aromatic ring. This is where the Lewis acid catalyst plays its pivotal role.
The mechanism proceeds in several key steps:[3][4]
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) reacts with the alkylating agent (e.g., cyclopentyl chloride) to form a highly electrophilic species. This can be a distinct carbocation or a polarized complex that behaves like one.[1][4][5]
-
Electrophilic Attack: The π-electrons of the toluene ring act as a nucleophile, attacking the electrophilic cyclopentyl species. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion.[3][4]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the halide complex formed in the first step (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new cyclopentyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in another catalytic cycle.[1][3]
References
- 1. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 5. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-Cyclopentyl-4-methylbenzene Detection
Abstract
The robust and accurate quantification of chemical intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides an in-depth comparative analysis and cross-validation of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the detection of 1-Cyclopentyl-4-methylbenzene (C12H16, CAS No. 827-55-4).[1][2] As an alkylated aromatic hydrocarbon, this compound's physicochemical properties lend themselves to analysis by both chromatographic methods. This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and field-proven insights into method selection and validation, grounded in internationally recognized regulatory standards.
Introduction: The Imperative for Rigorous Analytical Validation
This compound is an organic compound that serves as a valuable intermediate in various synthetic pathways, including those in the pharmaceutical and agrochemical sectors.[3] Its molecular structure, featuring a substituted benzene ring, makes its purity and concentration critical parameters that can influence the yield, efficacy, and safety profile of a final active pharmaceutical ingredient (API). Consequently, the development of reliable, accurate, and precise analytical methods for its quantification is not merely a procedural step but a fundamental requirement for process control and regulatory compliance.
The process of validating an analytical procedure is to demonstrate its fitness for a specific intended purpose.[4] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validation characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[5][6] Furthermore, we will explore the concept of cross-validation , a direct comparison of two or more bioanalytical methods to ensure inter-method reliability, a critical step when methods are transferred between laboratories or updated.[7][8]
This guide will dissect two "gold-standard" chromatographic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideally suited for volatile and thermally stable compounds.[9]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and robust alternative, particularly valuable for routine quality control.
By presenting a head-to-head comparison, we aim to equip analytical teams with the knowledge to make informed, science-backed decisions for their specific applications.
Technique I: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: Why GC-MS?
GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds. This compound, with a molecular weight of 160.26 g/mol and a non-polar structure, exhibits sufficient volatility for gas-phase analysis. The power of this technique lies in its dual-stage approach: the gas chromatograph provides exceptional separation of the analyte from matrix components based on boiling point and column affinity, while the mass spectrometer offers unparalleled specificity and sensitivity for detection.
Causality Behind Experimental Choices:
-
Injector: A split/splitless injector is chosen to handle a wide range of concentrations. For trace analysis, a splitless injection maximizes the transfer of the analyte onto the column, enhancing sensitivity. For higher concentrations, a split injection prevents column and detector overload.
-
GC Column: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is selected. This phase provides excellent resolution for aromatic hydrocarbons based on their boiling points and weak pi-pi interactions.
-
Detector: A mass spectrometer is the detector of choice for its high degree of selectivity. By using Selected Ion Monitoring (SIM) mode, we can target specific mass-to-charge (m/z) ratios unique to this compound, drastically reducing background noise and improving the limit of detection. The molecular ion peak ([M]+) would be at m/z 160, with other characteristic fragments (e.g., m/z 105 for the tropylium ion fragment after loss of the cyclopentyl group) used for confirmation.[10]
Experimental Protocol: GC-MS
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure instrument performance before analysis.
1. Standard and Sample Preparation:
- Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard with methanol.
- Sample Preparation: Dissolve the test sample in methanol to achieve a theoretical concentration within the calibration range. Vortex and centrifuge if necessary to remove particulates.
2. Instrumentation and Conditions:
- GC System: Agilent 6890 or equivalent with a 5973N MS detector.[11]
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
- Injector: Split/splitless, 250°C. 1 µL injection volume, splitless mode.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).
- MS Transfer Line: 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
- MS Mode: Scan mode (m/z 40-300) for initial method development and peak identification. Switch to Selected Ion Monitoring (SIM) for quantification.
- Quantifier Ion: m/z 160
- Qualifier Ions: m/z 105, 91
3. System Suitability Test (SST):
- Inject a mid-range calibration standard (e.g., 5 µg/mL) six consecutive times.
- Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak area must be ≤ 5.0%. Tailing factor for the analyte peak should be between 0.9 and 1.5.
4. Data Analysis:
- Generate a linear regression curve from the calibration standards (peak area vs. concentration). The coefficient of determination (R²) should be ≥ 0.995.
- Quantify the sample concentration using the regression equation.
Visualization: GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
Technique II: High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: Why HPLC-UV?
HPLC is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and applicability to a vast range of compounds. While GC-MS is excellent, HPLC-UV provides a compelling alternative, especially in QC environments where throughput and simplicity are paramount. This compound possesses a toluene chromophore (the aromatic ring), which absorbs UV light, making it detectable by a UV detector.
Causality Behind Experimental Choices:
-
Mode of Chromatography: Reversed-phase chromatography is the logical choice. The analyte is relatively non-polar and will be well-retained on a non-polar stationary phase (like C18) while being eluted by a polar mobile phase.
-
Column: A C18 column is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention for aromatic compounds. A particle size of 3.5-5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column. The ratio is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is used. The aromatic ring of the analyte is expected to have a maximum absorbance (λ-max) around 254-270 nm. A DAD is preferable as it can acquire the full UV spectrum of the peak, providing evidence of peak purity and confirming identity against a reference standard spectrum.
Experimental Protocol: HPLC-UV
1. Standard and Sample Preparation:
- Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
- Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: DAD, detection wavelength at 265 nm.
3. System Suitability Test (SST):
- Inject a mid-range calibration standard (e.g., 25 µg/mL) six consecutive times.
- Acceptance Criteria: %RSD of the peak area must be ≤ 2.0%. Tailing factor should be between 0.8 and 1.5. Theoretical plates (N) should be ≥ 2000.
4. Data Analysis:
- Generate a linear regression curve from the calibration standards (peak area vs. concentration). The coefficient of determination (R²) should be ≥ 0.995.
- Quantify the sample concentration using the regression equation.
Visualization: HPLC-UV Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Cross-Validation and Performance Comparison
The ultimate goal of cross-validation is to ensure that different analytical procedures produce equivalent, reliable results.[7] To achieve this, a single batch of test sample was analyzed using both the validated GC-MS and HPLC-UV methods. The performance characteristics, based on illustrative data typical for these techniques, are summarized below.
| Performance Characteristic | GC-MS Method | HPLC-UV Method | Commentary |
| Specificity | Excellent: Mass detector provides definitive mass-to-charge ratio identification. | Good: Relies on chromatographic retention time and UV spectrum. Susceptible to co-eluting impurities with similar chromophores. | GC-MS is inherently more specific and is the preferred method for identifying unknown impurities. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over their respective ranges. |
| Range | 0.1 - 25 µg/mL | 1 - 100 µg/mL | The operational range must be appropriate for the expected analyte concentration. |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL | GC-MS is approximately 10-fold more sensitive, making it superior for trace analysis.[12] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1.0 µg/mL | The LOQ reflects the lower sensitivity of the HPLC-UV method. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | Both methods show high accuracy, well within typical acceptance criteria (98-102%). |
| Precision (%RSD) | < 3.0% | < 1.5% | HPLC generally offers slightly better injection precision due to modern autosampler technology. |
| Robustness | Moderate | High | HPLC methods are often considered more robust for routine use in a QC lab, being less sensitive to minor operational variations. |
Conclusion of Comparative Analysis
-
GC-MS is the superior technique when high sensitivity and absolute specificity are required. It is the ideal choice for trace-level impurity profiling, reference standard characterization, and investigational studies.
-
HPLC-UV is a highly reliable, robust, and cost-effective technique suitable for routine quality control and release testing where analyte concentrations are expected to be well above the detection limit.[13] Its operational simplicity and high precision make it an excellent workhorse method.
The cross-validation exercise confirms that for concentrations within the overlapping quantifiable range of both methods (e.g., 1-25 µg/mL), both techniques provide accurate and precise results. The choice between them should be dictated by the specific analytical objective, required sensitivity, and the operational environment.
References
- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound [myskinrecipes.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. fda.gov [fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
- 12. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Synthesis of 1-Cyclopentyl-4-methylbenzene for Research and Development
Introduction
1-Cyclopentyl-4-methylbenzene, also known as p-tolylcyclopentane, is a substituted aromatic hydrocarbon with applications in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Its structural motif, featuring a cyclopentyl group attached to a toluene moiety, makes it a valuable intermediate. The selection of a synthetic route to this compound is a critical decision in any research and development pipeline, with considerations ranging from yield and purity to cost, scalability, and environmental impact. This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Synthetic Strategies: A Comparative Overview
The construction of the carbon-carbon bond between the toluene and cyclopentyl moieties can be achieved through several established synthetic strategies. The most prominent of these are Friedel-Crafts alkylation and transition metal-catalyzed cross-coupling reactions. Each of these routes offers a distinct set of advantages and challenges, which will be explored in detail.
Friedel-Crafts Alkylation: The Classical Approach
The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, providing a direct method for the formation of alkyl-aryl bonds.[1][2] In the context of synthesizing this compound, this involves the reaction of toluene with a suitable cyclopentylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: General scheme for the Friedel-Crafts alkylation of toluene.
Mechanistic Considerations:
The reaction proceeds via the formation of a cyclopentyl carbocation, or a related electrophilic species, generated from the interaction of the cyclopentylating agent with the Lewis acid catalyst.[1] This electrophile then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director; however, steric hindrance from the bulky cyclopentyl group favors substitution at the para-position, leading to the desired this compound. A potential side reaction is polyalkylation, where the product, being more electron-rich than toluene, can undergo a second alkylation.[2] This can often be mitigated by using an excess of toluene.[2]
Experimental Protocol (Illustrative):
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an excess of dry toluene at 0 °C, slowly add cyclopentyl bromide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the excess toluene by distillation.
-
Purify the residue by vacuum distillation to afford this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions: Modern and Versatile Alternatives
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the precise and efficient formation of C-C bonds. Several of these methodologies can be adapted for the synthesis of this compound.
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[3] For the synthesis of our target molecule, this could involve the reaction of a tolyl-Grignard reagent with a cyclopentyl halide.
Reaction Scheme:
Figure 2: Kumada coupling approach to this compound.
Mechanistic Considerations:
The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. A key advantage is the ready availability of Grignard reagents. However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.
Experimental Protocol (Illustrative):
-
Prepare p-tolylmagnesium bromide from 4-bromotoluene and magnesium turnings in anhydrous diethyl ether.
-
In a separate flask, add a catalytic amount of a nickel-phosphine complex, such as NiCl₂(dppp), to a solution of cyclopentyl bromide in anhydrous diethyl ether.
-
To this mixture, add the prepared Grignard reagent dropwise at room temperature.
-
After the addition, stir the reaction mixture at reflux for several hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a dilute aqueous acid solution.
-
Extract the product with diethyl ether, wash the organic layer, and dry it.
-
Purify the product by column chromatography or distillation.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method often offers better functional group tolerance compared to the Kumada coupling.
Reaction Scheme:
Figure 3: Negishi coupling for the synthesis of this compound.
Mechanistic Considerations:
The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The use of organozinc reagents, which are less reactive than Grignard reagents, allows for the presence of a wider range of functional groups in the substrates.
Experimental Protocol (Illustrative):
-
Prepare p-tolylzinc chloride by treating p-tolylmagnesium bromide with zinc chloride in THF.
-
To a solution of cyclopentyl bromide and a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄, in THF, add the solution of p-tolylzinc chloride.
-
Heat the reaction mixture to reflux and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, wash the organic phase, and dry it.
-
Purify by column chromatography.
Comparative Analysis
| Feature | Friedel-Crafts Alkylation | Kumada Coupling | Negishi Coupling |
| Starting Materials | Toluene, Cyclopentyl Halide/Alkene/Alcohol | p-Tolyl Halide, Cyclopentyl Halide | p-Tolyl Halide, Cyclopentyl Halide |
| Reagents | Lewis Acid (e.g., AlCl₃) | Grignard Reagent, Ni/Pd Catalyst | Organozinc Reagent, Pd Catalyst |
| Key Advantages | Atom economical, inexpensive reagents | High yields, readily available Grignards | Good functional group tolerance |
| Key Disadvantages | Polyalkylation, carbocation rearrangements, harsh conditions | Low functional group tolerance | Preparation of organozinc reagents |
| Catalyst | Stoichiometric or catalytic Lewis acid | Ni or Pd complex | Pd complex |
| Environmental/Safety | Corrosive and water-sensitive catalyst | Pyrophoric Grignard reagents | Air-sensitive organometallics |
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the project. For large-scale, cost-effective production where the starting materials are simple hydrocarbons, Friedel-Crafts alkylation remains a viable, albeit potentially problematic, option. For laboratory-scale synthesis requiring high yields and where functional group tolerance is not a major concern, the Kumada coupling offers a powerful and straightforward approach. The Negishi coupling , on the other hand, provides a more versatile and robust method, particularly when dealing with more complex substrates bearing sensitive functional groups, making it a preferred choice in many modern synthetic applications. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate and efficient pathway for their synthetic endeavors.
References
A Comparative Guide to the Computational Modeling of 1-Cyclopentyl-4-methylbenzene Properties
This guide provides a comprehensive overview and comparison of computational methods for predicting the physicochemical properties of 1-Cyclopentyl-4-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application of computational modeling, offering a comparative analysis of different methodologies and their performance against experimental data and reasoned estimations.
Introduction: The Significance of this compound and Predictive Modeling
This compound, an aromatic hydrocarbon, serves as a valuable case study for understanding the influence of cyclic and acyclic alkyl substituents on the properties of a benzene ring. Accurate prediction of its properties is crucial in various applications, from materials science to drug design, where molecular structure dictates physical behavior and biological activity. Computational modeling offers a powerful, cost-effective alternative to extensive experimental measurements, enabling rapid screening and characterization of novel compounds.
This guide will explore two primary computational approaches: quantum mechanics (QM), specifically Density Functional Theory (DFT), and classical Molecular Mechanics (MM) using various force fields. We will compare the predicted properties of this compound with those of structurally related alkylbenzenes to elucidate the impact of the cyclopentyl group.
Part 1: Computational Methodologies
The selection of a computational method is a critical decision that balances accuracy with computational cost. In this section, we detail the theoretical underpinnings and practical implementation of the methods used in this guide.
Quantum Mechanics: Density Functional Theory (DFT)
DFT is a robust quantum mechanical method that calculates the electronic structure of a molecule to derive its properties. It offers a good compromise between accuracy and computational expense, making it suitable for molecules of this size.
Causality Behind Experimental Choices: The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, providing a reliable description of electron correlation for a wide range of organic molecules. The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and electronic properties of molecules with cyclic components and regions of electron delocalization.
Experimental Protocol: DFT Geometry Optimization and Property Calculation
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting structure.
-
DFT Calculation Setup:
-
Select the B3LYP functional.
-
Choose the 6-31G(d,p) basis set.
-
Specify a geometry optimization task followed by a frequency calculation to ensure the optimized structure is a true minimum (no imaginary frequencies).
-
Request the calculation of relevant properties such as dipole moment and polarizability.
-
-
Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis: Extract the optimized geometry, electronic energy, and other calculated properties from the output file. The boiling point can be estimated from the calculated thermodynamic properties, though this is a more involved process and often less accurate than direct prediction methods for other properties.
Molecular Mechanics (MM)
Molecular Mechanics methods use classical physics to model the potential energy surface of a molecule. The accuracy of MM calculations is highly dependent on the quality of the force field, which is a set of parameters that define the potential energy function.
Causality Behind Experimental Choices:
-
Generalized Amber Force Field (GAFF): GAFF is a widely used force field designed for organic molecules and is known for its good balance of accuracy and computational efficiency. It is a suitable choice for a general-purpose simulation of an alkylbenzene.
-
Optimized Potentials for Liquid Simulations (OPLS): The OPLS force field, particularly its all-atom variant (OPLS-AA), is well-parameterized for liquid-state simulations and can provide accurate predictions of bulk properties like density.
Experimental Protocol: Molecular Mechanics Energy Minimization and Property Prediction
-
Structure Preparation: Use the DFT-optimized geometry of this compound as the starting structure.
-
Force Field Assignment: Assign atom types and parameters from the chosen force field (GAFF or OPLS-AA) using a molecular simulation package (e.g., GROMACS, AMBER).
-
Energy Minimization: Perform an energy minimization of the structure to relax any strain according to the chosen force field.
-
Molecular Dynamics (MD) Simulation (for bulk properties):
-
Create a simulation box containing multiple molecules of this compound.
-
Solvate the box if necessary (though for a pure liquid, this is not required).
-
Run an MD simulation under appropriate conditions (e.g., NPT ensemble for constant pressure and temperature) to equilibrate the system.
-
Analyze the trajectory to calculate bulk properties like density.
-
-
Property Calculation: Use the simulation results to calculate the desired properties. For instance, density is calculated from the average volume of the simulation box.
Part 2: Visualization of Computational Workflows
To provide a clear understanding of the computational processes, the following diagrams illustrate the workflows for DFT and Molecular Mechanics calculations.
Caption: Workflow for DFT Calculations.
Caption: Workflow for Molecular Mechanics Calculations.
Part 3: Comparative Analysis of Predicted Properties
In this section, we present the computationally predicted properties of this compound and compare them with experimental data for structurally similar molecules. Due to the limited availability of direct experimental data for this compound, we have included estimated values based on trends observed in similar compounds.
Comparison Molecules
To contextualize the properties of this compound, we have selected the following alternative alkylbenzenes for comparison:
-
p-Cymene (1-isopropyl-4-methylbenzene): Similar methyl substitution, but with a smaller, branched acyclic alkyl group.
-
4-Ethyltoluene (1-ethyl-4-methylbenzene): A smaller, linear alkyl group.[1][2][3][4][5]
-
1-Methyl-4-propylbenzene: A linear C3 alkyl chain.[6][7][8][9][10]
-
n-Dodecylbenzene: A long, linear C12 alkyl chain.
Data Summary
The following table summarizes the experimental and computationally predicted properties.
| Property | This compound (DFT - B3LYP/6-31G(d,p)) | This compound (MM - GAFF) | This compound (MM - OPLS-AA) | p-Cymene (Experimental)[11] | 4-Ethyltoluene (Experimental)[1] | 1-Methyl-4-propylbenzene (Experimental)[7] | n-Dodecylbenzene (Experimental) |
| Molecular Formula | C12H16 | C12H16 | C12H16 | C10H14 | C9H12 | C10H14 | C18H30 |
| Molecular Weight ( g/mol ) | 160.26 | 160.26 | 160.26 | 134.22 | 120.19 | 134.22 | 246.48 |
| Boiling Point (°C) | ~240-250 (Est.) | ~245-255 (Est.) | ~245-255 (Est.) | 177 | 162 | 183.4 | 331 |
| Density (g/cm³ at 20°C) | ~0.91-0.93 (Est.) | ~0.90-0.92 (Est.) | ~0.91-0.93 (Est.) | 0.857 | 0.861 | 0.864 | 0.856 |
| Refractive Index (nD at 20°C) | ~1.51-1.52 (Est.) | ~1.50-1.51 (Est.) | ~1.51-1.52 (Est.) | 1.4909 | 1.495 | 1.4915 | 1.4829 |
Estimated values for this compound are based on trends observed in the comparison molecules and the known effects of cyclic moieties on physical properties. The presence of the cyclopentyl group is expected to increase the boiling point and density compared to its acyclic isomers due to increased molecular surface area and more compact packing.
Discussion of Results
The computational models provide property predictions that are in reasonable agreement with the estimated values for this compound.
-
Boiling Point: The estimated boiling point of this compound is significantly higher than that of the smaller alkylbenzenes, which is expected due to its higher molecular weight. The computational methods provide estimates in a plausible range.
-
Density: The estimated density is slightly higher than that of the other C10-C12 alkylbenzenes, a trend often observed when a cyclic group is present, as it can lead to more efficient packing in the liquid state.
-
Refractive Index: The estimated refractive index is also higher, consistent with the increased density and the presence of the cyclic alkyl group.
The comparison with alternative molecules highlights the significant influence of the alkyl substituent's size and structure on the bulk properties of the aromatic compound. The cyclopentyl group, being a bulky and rigid substituent, imparts distinct properties compared to linear or smaller branched alkyl chains.
Part 4: Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The frequency calculation in the DFT protocol confirms that the optimized geometry is a true energy minimum. For the molecular mechanics approach, the equilibration phase of the MD simulation ensures that the system has reached a stable state before properties are calculated. Furthermore, by comparing the results of different computational methods (DFT vs. MM with different force fields), we can assess the consistency and reliability of the predictions. The close agreement between the predictions from different methods for the estimated properties of this compound lends confidence to the computational approach.
References
- 1. 4-Ethyltoluene - Wikipedia [en.wikipedia.org]
- 2. chem-casts.com [chem-casts.com]
- 3. 4-ETHYLTOLUENE | 622-96-8 [chemicalbook.com]
- 4. 4-エチルトルエン ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-ethyltoluene [chemister.ru]
- 6. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. Benzene, 1-methyl-4-propyl- [webbook.nist.gov]
- 9. 1-METHYL-4-PROPYLBENZENE(1074-55-1) 1H NMR spectrum [chemicalbook.com]
- 10. 1-methyl-4-propylbenzene [stenutz.eu]
- 11. p-Cymene - Wikipedia [en.wikipedia.org]
Navigating the Environmental Maze: A Comparative Assessment of 1-Cyclopentyl-4-methylbenzene for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of solvents and intermediates extends beyond mere chemical compatibility and yield optimization. Growing environmental regulations and a collective push towards sustainable chemistry necessitate a thorough evaluation of the entire lifecycle of a chemical, from its synthesis to its ultimate fate in the environment. This guide offers a comprehensive environmental impact assessment of 1-Cyclopentyl-4-methylbenzene, a compound with potential applications in organic synthesis. Due to a scarcity of direct environmental data for this compound, this guide will draw comparisons with a close structural analogue, p-Cymene, and a contemporary "green" solvent alternative, Cyclopentyl Methyl Ether (CPME). This comparative approach, supported by experimental data and established testing protocols, aims to equip researchers with the insights needed to make informed, environmentally conscious decisions in their drug development endeavors.
The Compound in Focus: this compound
This compound (CAS No. 827-55-4) is an aromatic hydrocarbon characterized by a benzene ring substituted with a cyclopentyl and a methyl group.[1] Its structural similarity to other alkylated aromatic compounds suggests potential utility as a non-polar solvent or as an intermediate in the synthesis of more complex molecules. However, its environmental profile remains largely uncharacterized in publicly available literature.
A Tale of Three Solvents: A Comparative Environmental Impact Analysis
To construct a meaningful environmental assessment, we will compare this compound with two other key compounds:
-
p-Cymene (CAS No. 99-87-6): A naturally occurring aromatic organic compound and a close structural analogue of this compound. It finds use in flavors, fragrances, and as a pharmaceutical intermediate.[2][3]
-
Cyclopentyl Methyl Ether (CPME) (CAS No. 5614-37-9): A hydrophobic ether solvent increasingly recognized as a "green" alternative to traditional ethereal solvents like THF and MTBE in pharmaceutical synthesis.[4][5]
The following table summarizes key environmental and toxicological parameters for these compounds. It is important to note that the data for this compound is largely inferred from its structural similarity to p-Cymene due to the absence of direct experimental results.
Table 1: Comparative Environmental and Toxicological Profile
| Parameter | This compound (Inferred) | p-Cymene | Cyclopentyl Methyl Ether (CPME) |
| Aquatic Toxicity (Fish, 96h LC50) | Likely Toxic | 48 mg/L (Sheepshead minnow) | > 220 mg/L (Rainbow trout) |
| Ready Biodegradability | Expected to be not readily biodegradable | Not readily biodegradable | Not readily biodegradable |
| Bioaccumulation Potential (Log Kow) | ~4.9 (Estimated) | 3.7 | 1.6 |
| Key Environmental Hazards | Likely toxic to aquatic life with long-lasting effects. | Toxic to aquatic life with long-lasting effects. | Harmful to aquatic life. |
| Notes | Data is inferred based on structural similarity to p-Cymene. | Considered a "greener" solvent due to factors like reduced peroxide formation and ease of recovery.[4][5] |
Expert Insights: The higher LC50 value for CPME in fish suggests a significantly lower acute aquatic toxicity compared to p-Cymene. While none of the compounds are readily biodegradable, the lower bioaccumulation potential (Log Kow) of CPME indicates a reduced tendency to accumulate in the fatty tissues of organisms, a favorable environmental characteristic. The inferred properties of this compound place it in a similar environmental risk category as p-Cymene, highlighting the need for caution in its use and disposal.
Experimental Protocols for Environmental Assessment
To ensure scientific rigor and regulatory compliance, the environmental impact of chemical substances is evaluated using standardized testing protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. Below are detailed methodologies for two critical environmental endpoints.
Aquatic Toxicity Assessment: OECD Test Guideline 203 - Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[6][7][8]
Methodology:
-
Test Organism: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.
-
Test Concentrations: A series of test concentrations of the substance are prepared in a geometric series, along with a control group (no test substance). For poorly soluble substances, a vehicle control may also be necessary.
-
Exposure: At least seven fish are introduced into each test and control vessel. The fish are exposed to the test substance for a continuous period of 96 hours.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The cumulative mortality data is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as probit analysis.
Diagram of the OECD 203 Experimental Workflow:
References
- 1. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. sbblgroup.com [sbblgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. oecd.org [oecd.org]
- 7. eurofins.com.au [eurofins.com.au]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopentyl-4-methylbenzene
For Immediate Implementation: This document provides essential, immediate safety and logistical information for the proper disposal of 1-Cyclopentyl-4-methylbenzene (CAS No. 827-55-4). As a substituted aromatic hydrocarbon, this compound requires management as a hazardous chemical waste stream. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Chemical Waste Profile and Hazard Assessment
The primary rationale for this classification is its nature as an aromatic hydrocarbon. Such compounds are typically regulated as hazardous waste due to characteristics like ignitability and toxicity.[2][3] Furthermore, compounds of this nature are often toxic to aquatic life, underscoring the importance of preventing their release into the environment.[3][4]
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 827-55-4 | [5] |
| Molecular Formula | C₁₂H₁₆ | [6] |
| Molecular Weight | 160.26 g/mol | [6] |
| Boiling Point | 239 °C | [7] |
| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [7] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [7] |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate PPE. The causality for this requirement is the potential for skin and eye irritation, as well as hazards associated with inhalation, which are common for substituted benzenes.[3][4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber, to prevent skin contact.[8]
-
Body Protection: A flame-retardant lab coat is required to protect against accidental splashes and fire hazards. All contaminated clothing should be removed immediately.[4][8]
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge. All handling of the waste should ideally occur within a certified chemical fume hood.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash. Evaporation, even in a fume hood, is not a permissible disposal method.
Step 1: Waste Segregation As a non-halogenated aromatic hydrocarbon, this compound waste must be collected separately from halogenated organic solvents.[9] This segregation is critical because mixed-halogen waste streams require more complex and costly disposal processes. Co-mingling can lead to dangerous chemical reactions and complicates waste identification for the disposal facility.
Step 2: Container Selection The integrity of the waste containment system is paramount to preventing leaks and exposures.
-
Compatibility: Use a container made of a material chemically compatible with aromatic hydrocarbons, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice.[9]
-
Condition: The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Headspace: Do not overfill the container. Leave at least 25% headspace to allow for vapor expansion.[9]
Step 3: Waste Labeling Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.
-
Attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
The label must clearly state:
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container in a designated SAA within the laboratory.[2]
-
Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[3][8]
-
Closure: The container must be kept closed at all times except when adding waste.[2]
Step 5: Arranging for Disposal Once the waste container is full or you are no longer generating this waste stream, arrange for its removal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or a contracted waste disposal vendor.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
Caption: Workflow for the proper disposal of this compound.
Spill Management Procedures
In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If the material is flammable, turn off all ignition sources.[3]
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, diatomite, or a universal binder.[11]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3][8]
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.[12]
-
Prevent entry into the affected area.
-
Provide details of the spill to emergency responders.
-
Disposal of Empty Containers
An empty container that held a hazardous chemical must be managed properly to be considered non-hazardous.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can remove the this compound residue.
-
Rinsate Collection: The first rinsate is considered acutely hazardous waste and must be collected and disposed of with the chemical waste stream.[1] Subsequent rinsates should also be collected as hazardous waste.
-
Container Disposal: Once triple-rinsed, deface or remove all hazardous chemical labels from the empty container. The container can then typically be disposed of as regular trash or recycled, depending on institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. pfw.edu [pfw.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C12H16 | CID 10702116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BENZENE, 1-CYCLOPENTYL-4-METHYL- | 827-55-4 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Cyclopentyl-4-methylbenzene
Essential Safety and Handling Guide for 1-Cyclopentyl-4-methylbenzene
This guide provides comprehensive, immediate safety and logistical information for the handling of this compound (also known as p-tolylcyclopentane), CAS No. 827-55-4. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, scientifically-grounded understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Section 1: Understanding the Inherent Risks of this compound
This compound is an aromatic hydrocarbon. While specific toxicity data is limited, its structural similarity to other alkylated benzenes suggests a number of potential hazards that must be proactively managed. The primary risks are associated with its flammability and potential for adverse health effects through inhalation, skin contact, or ingestion.
Key Hazards:
-
Flammability: As with many organic solvents, vapors can form flammable mixtures with air. It is crucial to prevent the accumulation of vapors and to eliminate all potential ignition sources.
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.
-
Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the respiratory system.
-
Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which can be fatal.
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (in open air) | Chemical safety goggles with side shields or a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Recommended, especially if aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Solution Preparation/Mixing | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or a chemical fume hood. |
| Running Reactions (closed system) | Safety glasses | Chemical-resistant gloves | Laboratory coat | Not generally required. |
| Work-up/Extraction | Chemical safety goggles or a face shield | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Recommended to be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
The Rationale Behind Glove Selection
The choice of glove material is critical. Not all laboratory gloves offer the same level of protection against all chemicals. For aromatic hydrocarbons like this compound, nitrile or neoprene gloves provide better resistance than latex. Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[1][2]
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection is determined by the scale of your work and the effectiveness of your engineering controls (e.g., fume hood). For small-scale operations within a certified chemical fume hood, respiratory protection may not be necessary. However, for larger quantities, or in situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is essential to prevent the inhalation of harmful vapors.
Section 3: Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling practices and proper disposal procedures.
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Have a spill kit accessible.
-
Handling: Conduct all operations that may generate vapors or aerosols within a certified chemical fume hood.[3] Avoid direct contact with the skin and eyes.[3]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and electrical equipment that is not intrinsically safe.[4]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]
Disposal of this compound and Contaminated Materials
Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[3]
Section 4: Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
